Ethyllithium
Description
Properties
IUPAC Name |
lithium;ethane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H5.Li/c1-2;/h1H2,2H3;/q-1;+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBZXOWQOWPHHRA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].C[CH2-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H5Li | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601001772 | |
| Record name | Lithium ethan-1-ide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601001772 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
36.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
811-49-4 | |
| Record name | Ethyllithium | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000811494 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Lithium ethan-1-ide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601001772 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyllithium | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.246 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Ethyllithium Synthesis from Ethyl Halides and Lithium Metal: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of ethyllithium, a fundamental organolithium reagent, through the reaction of ethyl halides with lithium metal. This compound serves as a potent nucleophile and a strong base, making it an indispensable tool in organic synthesis for forming new carbon-carbon bonds.[1][2] This document details the underlying reaction mechanisms, provides explicit experimental protocols, summarizes quantitative data, and outlines crucial safety considerations for handling these highly reactive compounds.
Core Principles and Reaction Mechanism
The synthesis of organolithium compounds, such as this compound, from the direct reaction of an alkyl halide with lithium metal is a well-established method in organometallic chemistry.[3][4] The overall stoichiometry of the reaction requires two equivalents of lithium metal for every one equivalent of ethyl halide, producing one equivalent of this compound and one equivalent of lithium halide byproduct.[5][6]
The reaction proceeds through a radical mechanism.[3] It is initiated by a single-electron transfer (SET) from the surface of the lithium metal to the antibonding orbital of the ethyl halide. This forms a short-lived radical anion, which then fragments to yield an ethyl radical and a halide anion. The highly reactive ethyl radical subsequently reacts with a second lithium atom to form the final this compound product. The process is highly reactive and requires careful control of reaction conditions to ensure desired product formation.[3]
Detailed Experimental Protocols
The synthesis of this compound is highly sensitive to air and moisture, necessitating the use of anhydrous solvents and inert atmosphere techniques (e.g., nitrogen or argon).[1][3] The reactivity of the ethyl halide increases in the order of Cl < Br < I.[6] Below are two detailed protocols using ethyl bromide and ethyl chloride.
This protocol is adapted from a common laboratory-scale preparation.[7]
Materials:
-
Lithium metal (containing 1-3% sodium): 18 g (2.57 mol)
-
Ethyl bromide: 119.8 g (1.1 mol)
-
Anhydrous diethyl ether: 800 ml
Procedure:
-
Preparation: Under an inert atmosphere (nitrogen or argon), place 18 g of lithium metal, flattened and cut into small chips, into a reaction flask containing 800 ml of anhydrous diethyl ether.[7]
-
Initiation: Cool the ether suspension to -25°C.[7] Add an initial portion of ~10 g of ethyl bromide from a dropping funnel.[7] The reaction is initiated when turbidity appears and a distinct rise in temperature is observed.[7]
-
Addition: Once the initial reaction subsides (approx. 10 minutes), add the remaining ethyl bromide dropwise over a 1-hour period.[7] Maintain the reaction temperature between -15°C and -20°C using external cooling.[7] The black coating on the lithium metal should disappear, revealing a bright silver-like color.[7]
-
Completion: After the addition is complete, continue stirring the mixture at -15°C for an additional hour.[7] Allow the temperature to rise to 0°C.[7]
-
Work-up and Storage: The resulting this compound solution can be transferred to a storage flask under a positive pressure of inert gas.[7] It is often not necessary to filter out the excess lithium chips.[7] The solution can be diluted with additional dry ether to a desired concentration (e.g., 1 M).[7] The yield is typically around 90%.[7]
This protocol is based on a patented industrial process, highlighting the use of a less volatile ether.[8]
Materials:
-
Lithium metal (granules or powder): Stoichiometric amount of 2 moles per mole of ethyl chloride, plus an excess of 0.02 to 0.5 mol.[8]
-
Gaseous Ethyl Chloride
-
Anhydrous Dibutyl Ether
Procedure:
-
Preparation: Charge the reactor with lithium metal dispersed in anhydrous dibutyl ether under an inert atmosphere.[8]
-
Reaction: Cool the mixture to the desired reaction temperature, preferably between -10°C and +10°C (maximum of 40°C).[8] Introduce gaseous ethyl chloride at a controlled rate to manage the exothermic reaction.[8] The reaction is considered initiated after about 15 minutes, indicated by a temperature increase.[8]
-
Completion: After the addition of ethyl chloride is complete (e.g., ~1.4 mol over 200 minutes), allow the reaction to continue for approximately 120 minutes until the heat of reaction subsides.[8]
-
Work-up and Storage: Filter the reaction mixture to remove lithium chloride and excess lithium.[8] The resulting clear solution of this compound in dibutyl ether is analyzed for its concentration.[8] Yields based on lithium can be around 72%, which can be increased to over 80% by washing the filter cake.[8]
Quantitative Data Summary
The choice of ethyl halide and solvent significantly impacts the reaction conditions and outcomes. The following tables summarize key quantitative data from the described protocols.
Table 1: Comparison of this compound Synthesis Protocols
| Parameter | Protocol 1 (Ethyl Bromide) | Protocol 2 (Ethyl Chloride) |
| Ethyl Halide | Ethyl Bromide (C₂H₅Br) | Ethyl Chloride (C₂H₅Cl) |
| Solvent | Diethyl Ether | Dibutyl Ether |
| Reaction Temp. | -15°C to -20°C[7] | -10°C to +10°C[8] |
| Li Stoichiometry | ~2.3 equivalents (to halide)[7] | 2.0 + (0.02 to 0.5) mol excess (to halide)[8] |
| Typical Yield | ~90%[7] | 72-83% (based on Li)[8] |
| Final Concentration | ~1.0 M[7] | Up to 12.4% (~1.7 M)[8] |
Table 2: Properties and Stability of this compound Solutions
| Property | This compound in Diethyl Ether | This compound in Dibutyl Ether |
| Typical Form | Solution, often with LiBr complex (EtLi·LiBr)[7] | Halide-free solution[5][8] |
| Stability | Decomposes over time, forming ethane (B1197151) and lithium alkoxides[1] | Relatively stable[8] |
| Hazards | Pyrophoric, highly reactive[1][4] | Pyrophoric at high concentrations (>8%); non-pyrophoric at 5-8%[8] |
Logical Relationships in Synthesis
The synthesis follows a clear logical progression from starting materials to the final product, governed by the chemical reactivity of the components.
Safety and Handling
Organolithium compounds, including this compound, are highly hazardous and demand specialized handling techniques.[4]
-
Pyrophoricity: this compound solutions, particularly concentrated ones, are pyrophoric, meaning they can ignite spontaneously upon exposure to air or moisture.[8][9]
-
Reactivity: They react violently with water, releasing flammable gases.[1] Reactions must be conducted using air-free techniques under an inert atmosphere of nitrogen or argon.[4]
-
Storage: this compound reagents are typically stored at low temperatures (below 10°C) to minimize thermal decomposition.[4] The primary thermal degradation pathway for alkyllithiums is β-hydride elimination, which forms an alkene and lithium hydride (LiH).[5]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, flame-resistant lab coats, and gloves when handling this compound.[1] All operations should be conducted in a well-ventilated fume hood.[1]
By adhering to strict safety protocols and well-controlled reaction conditions, this compound can be synthesized and utilized effectively as a powerful reagent in modern organic chemistry.
References
- 1. Buy this compound | 811-49-4 [smolecule.com]
- 2. fiveable.me [fiveable.me]
- 3. orgosolver.com [orgosolver.com]
- 4. Organolithium reagent - Wikipedia [en.wikipedia.org]
- 5. sites.wp.odu.edu [sites.wp.odu.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. prepchem.com [prepchem.com]
- 8. DE10030535C1 - this compound in dibutyl ether, process for their preparation and their use - Google Patents [patents.google.com]
- 9. ehs.princeton.edu [ehs.princeton.edu]
Physical and chemical properties of ethyllithium
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyllithium (C₂H₅Li) is a fundamental organolithium reagent that plays a critical role in modern organic synthesis. Its potent nucleophilicity and basicity make it an invaluable tool for the formation of carbon-carbon bonds, deprotonation reactions, and the synthesis of a wide array of other organometallic compounds. This technical guide provides an in-depth overview of the physical and chemical properties of this compound, detailed experimental protocols, and safety and handling information to support its effective and safe use in a laboratory setting.
Physical Properties
This compound is a colorless to yellowish solid or solution with a high degree of reactivity.[1][2] It is commercially available as solutions in various organic solvents.[3][4][5] Key physical properties are summarized in the table below.
| Property | Value | References |
| Molecular Formula | C₂H₅Li | [6] |
| Molecular Weight | 36.00 g/mol | [6] |
| Appearance | Colorless flaky crystals or colorless to yellowish solution | [1][2] |
| Melting Point | 95 °C (sublimes under N₂) | [6] |
| Density | 0.862 g/mL (at 25 °C) | [6] |
| Solubility | Soluble in pentane, hexane, heptane, benzene, and tetrahydrofuran (B95107) (THF) | [3][7][8] |
| Flash Point | -17 °F (-27 °C) | [8] |
Quantitative Solubility Data:
Chemical Properties and Reactivity
This compound's utility in organic synthesis stems from the highly polar carbon-lithium bond, which imparts significant carbanionic character to the ethyl group. This makes it a powerful nucleophile and a strong base.
Aggregation State:
In both the solid state and in solution, this compound exists as aggregates, most commonly as tetramers ([C₂H₅Li]₄) and hexamers ([C₂H₅Li]₆).[11] The degree of aggregation is influenced by the solvent, concentration, and the presence of other coordinating species.[11] In hydrocarbon solvents, the hexamer is often the predominant form, while in coordinating solvents like THF, lower aggregation states may be favored.[2][11] X-ray diffraction studies have confirmed the tetrameric structure of this compound in the crystalline state.[1][11]
Reactivity:
-
Reaction with Water: this compound reacts violently with water and other protic solvents to produce ethane (B1197151) gas and lithium hydroxide.[6] This reaction is highly exothermic and represents a significant safety hazard.
-
Thermal Decomposition: When heated, this compound decomposes to form ethylene (B1197577) and lithium hydride, with smaller amounts of butane (B89635) and butene also being produced.[7][8] One study noted that at 120 °C in ligroin, this compound decomposes to precipitate lithium hydride.[12]
-
Nucleophilic Addition: As a strong nucleophile, this compound readily adds to carbonyl compounds (aldehydes, ketones, esters) to form new carbon-carbon bonds, yielding alcohols upon workup.[6]
-
Deprotonation (Metalation): Due to its strong basicity, this compound can deprotonate a wide range of C-H, N-H, and O-H acids to generate new organolithium species.[6]
-
Synthesis of Organometallic Compounds: this compound is a common starting material for the synthesis of other organometallic compounds through transmetalation reactions.
Solution Stability:
The stability of this compound solutions is highly dependent on the solvent and storage temperature. In ethereal solvents, this compound can undergo cleavage of the ether. The half-life of this compound in diethyl ether is reported to be 54 hours at 25 °C and 17 hours at 35 °C.[9] In tetrahydrofuran (THF), decomposition is observed even at -20 °C.[9] Solutions in hydrocarbon solvents are generally more stable but are still susceptible to thermal decomposition over time.[10]
Spectroscopic Properties
Spectroscopic techniques are crucial for the characterization and analysis of this compound.
NMR Spectroscopy:
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying the structure and dynamics of organolithium aggregates in solution.[11][13]
| Nucleus | Chemical Shift (δ) / ppm | Multiplicity | Coupling Constant (J) / Hz | Notes |
| ⁷Li | ~0.0 | Singlet | - | Referenced to LiCl. The sharp singlet is indicative of rapid exchange between different lithium environments in the aggregate.[6] |
| ¹H | Data not readily available | - | - | For the ethyl group, one would expect a quartet for the methylene (B1212753) (-CH₂-) protons and a triplet for the methyl (-CH₃) protons. The chemical shifts would be significantly upfield due to the carbanionic nature of the ethyl group. |
| ¹³C | Data not readily available | - | - | The carbon atoms directly bonded to lithium would be expected to show significant upfield shifts. |
Infrared (IR) Spectroscopy:
Infrared spectroscopy can be used to identify the presence of the C-Li bond.
| Wavenumber (cm⁻¹) | Assignment | Reference |
| ~500 | C-Li stretch | [6] |
Experimental Protocols
Caution: this compound is a pyrophoric and highly reactive compound. All manipulations must be carried out under a dry, inert atmosphere (e.g., argon or nitrogen) using appropriate personal protective equipment (PPE), including flame-resistant lab coats, safety glasses, and chemical-resistant gloves.
A. Synthesis of this compound
This protocol describes the synthesis of this compound from ethyl bromide and lithium metal in diethyl ether.
Methodology:
-
Preparation: Assemble a three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, a condenser, and an inert gas inlet. Dry all glassware thoroughly in an oven and assemble while hot under a stream of inert gas.
-
Charging the Reactor: To the reaction flask, add finely cut lithium metal (containing ~1% sodium as an initiator) and anhydrous diethyl ether.
-
Initiation: Cool the stirred suspension to -10 °C. Add a small portion of ethyl bromide from the dropping funnel. The reaction is initiated when the solution becomes cloudy and a gentle reflux is observed.
-
Addition: Once the reaction has initiated, add the remaining ethyl bromide dropwise at a rate that maintains a gentle reflux and the internal temperature between -10 °C and 0 °C.
-
Completion: After the addition is complete, continue stirring the mixture at 0 °C for 1-2 hours.
-
Isolation: Allow the mixture to warm to room temperature and let the precipitated lithium chloride settle. The supernatant solution of this compound in diethyl ether can be carefully transferred via cannula to a dry, inert-atmosphere storage vessel.
-
Titration: Determine the exact concentration of the this compound solution using a standard titration method, such as the Gilman double titration.
B. Determination of Melting Point
The melting point of solid this compound can be determined using a standard melting point apparatus, with the crucial modification that the sample must be prepared and sealed under an inert atmosphere.
Methodology:
-
Sample Preparation: Inside a glovebox or under a continuous flow of inert gas, introduce a small amount of solid this compound into a glass capillary tube.
-
Sealing: Seal the open end of the capillary tube using a flame, ensuring the sample is not heated.
-
Measurement: Place the sealed capillary tube into a melting point apparatus.
-
Heating and Observation: Heat the sample slowly (1-2 °C per minute) and carefully observe the material.
-
Recording: Record the temperature at which the first drop of liquid appears and the temperature at which the entire solid has melted. This range is the melting point.
Safety and Handling
This compound is a pyrophoric material, meaning it can ignite spontaneously upon contact with air.[8] It also reacts violently with water.[6] Therefore, strict adherence to safety protocols is essential.
-
Inert Atmosphere: Always handle this compound and its solutions under a dry, inert atmosphere (argon or nitrogen). Use of a glovebox or Schlenk line techniques is mandatory.
-
Personal Protective Equipment (PPE): Wear a flame-resistant lab coat, chemical splash goggles, a face shield, and chemical-resistant gloves (a double-gloving system with nitrile and neoprene gloves is recommended).
-
Fire Safety: Have a Class D fire extinguisher (for combustible metals) readily available. Do NOT use water, carbon dioxide, or carbon tetrachloride fire extinguishers.
-
Spill Management: In case of a small spill, cover the area with an inert absorbent material such as sand or powdered limestone. For larger spills, evacuate the area and contact emergency personnel.
-
Storage: Store this compound solutions in a cool, dry, and well-ventilated area, away from sources of ignition and moisture. Commercial solutions are often stored at 2-8 °C.[4]
Logical Relationships of this compound Aggregation
The aggregation state of this compound is a dynamic equilibrium that is influenced by the surrounding medium. This can be represented as a logical relationship.
This diagram illustrates that in non-coordinating solvents like hexane, the hexameric form of this compound is favored. The addition of coordinating solvents such as THF shifts the equilibrium towards the tetrameric and potentially monomeric forms. Concentration and temperature also play a role in determining the predominant aggregation state.
Conclusion
This compound is a highly versatile and powerful reagent in the arsenal (B13267) of the synthetic chemist. A thorough understanding of its physical and chemical properties, coupled with strict adherence to safe handling procedures, is paramount for its successful application in research and development. This guide provides a foundational understanding of this compound, serving as a valuable resource for scientists and professionals in the field.
References
- 1. journals.iucr.org [journals.iucr.org]
- 2. Solvent effects on the aggregation state of lithium dialkylaminoborohydrides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound CAS#: 811-49-4 [m.chemicalbook.com]
- 4. 乙基锂 溶液 0.5 M in benzene: cyclohexane | Sigma-Aldrich [sigmaaldrich.com]
- 5. Mthis compound(917-54-4) 1H NMR spectrum [chemicalbook.com]
- 6. ospt.osi.lv [ospt.osi.lv]
- 7. people.uniurb.it [people.uniurb.it]
- 8. ehs.princeton.edu [ehs.princeton.edu]
- 9. DE10030535C1 - this compound in dibutyl ether, process for their preparation and their use - Google Patents [patents.google.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Organolithium reagent - Wikipedia [en.wikipedia.org]
- 12. 200 Years of Lithium and 100 Years of Organolithium Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. electronicsandbooks.com [electronicsandbooks.com]
Ethyllithium: A Comprehensive Technical Guide to its Structure in the Solid State and in Solution
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyllithium (EtLi), a fundamental organolithium reagent, plays a crucial role in organic synthesis. Its reactivity and selectivity are intrinsically linked to its structure, which varies significantly between the solid state and solution. This technical guide provides an in-depth analysis of the structure of this compound, summarizing key quantitative data, detailing experimental methodologies for its characterization, and presenting visual representations of its structural forms. In the solid state, this compound exists as a tetrameric aggregate, [(EtLi)₄], with a distorted tetrahedral core of lithium atoms. In solution, its structure is highly dependent on the solvent. In non-coordinating hydrocarbon solvents such as benzene (B151609), it predominantly forms hexamers, while in coordinating ethereal solvents like tetrahydrofuran (B95107) (THF), an equilibrium exists involving smaller aggregates, primarily dimers and monomers. Understanding these structural nuances is paramount for controlling and optimizing chemical reactions involving this versatile reagent.
Solid-State Structure of this compound
In the crystalline form, this compound adopts a tetrameric structure.[1] This has been determined through single-crystal X-ray diffraction studies. The four lithium atoms form a distorted tetrahedron, with each face of the tetrahedron capped by an ethyl group.[2] The carbanionic center of each ethyl group interacts with a triangular face of three lithium atoms.[2]
The crystal structure of this compound is orthorhombic, with the enantiomorphous space group P222₁.[3] This indicates that the crystals are optically active.[3] The distortion from a perfect tetrahedral symmetry, as seen in the analogous mthis compound (B1224462) tetramer, is attributed to non-bonded repulsions between the ethyl groups.[2][4] This distortion results in a structure that can be described as being composed of two dimer units.[2]
Quantitative Crystallographic Data
| Parameter | Value (for (CH₃Li)₄) | Reference |
| Crystal System | Orthorhombic (for EtLi) | [3] |
| Space Group | P222₁ (for EtLi) | [3] |
| Li-Li Distance | 2.56 ± 0.12 Å | [4] |
| Li-C Distance | 2.28 ± 0.06 Å | [4] |
Note: The bond distances are for mthis compound and serve as an approximation. The distortion in the this compound tetramer will lead to variations in these values.
Structure of this compound in Solution
The structure of this compound in solution is dynamic and highly sensitive to the nature of the solvent, concentration, and temperature. The degree of aggregation is a key determinant of its reactivity.
In Hydrocarbon Solvents
In non-coordinating hydrocarbon solvents like benzene and cyclohexane, this compound exists predominantly as a hexameric aggregate, [(EtLi)₆].[2] This has been confirmed by techniques such as freezing point depression (cryoscopy). The hexameric structure is believed to consist of a distorted octahedron of lithium atoms.
In Coordinating Solvents
In Lewis basic, coordinating solvents such as tetrahydrofuran (THF) and diethyl ether (Et₂O), the hexameric aggregates of this compound are broken down into smaller, more reactive species. This is due to the coordination of solvent molecules to the lithium atoms, which solvates the lithium cations and reduces the driving force for aggregation. In these solvents, an equilibrium exists between different aggregation states, primarily tetramers, dimers, and monomers. The position of this equilibrium is dependent on factors such as concentration and temperature, with lower concentrations and lower temperatures favoring the less aggregated species.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying these equilibria. The different aggregation states can sometimes be observed as distinct species in the ⁷Li and ¹³C NMR spectra, especially at low temperatures where inter-aggregate exchange is slow. The ⁷Li chemical shift of this compound in ether has been observed to be concentration-dependent, appearing at -0.72 ppm in a 1.35 M solution, which is indicative of changes in the aggregation state.[1]
Experimental Protocols
The characterization of the air- and moisture-sensitive this compound requires specialized experimental techniques.
Single-Crystal X-ray Diffraction
Objective: To determine the precise three-dimensional structure of crystalline this compound.
Methodology:
-
Synthesis and Crystallization: this compound is synthesized by the reaction of ethyl halide (e.g., ethyl bromide or ethyl chloride) with lithium metal in a hydrocarbon solvent under an inert atmosphere (argon or nitrogen). Single crystals suitable for X-ray diffraction can be grown by slow cooling of a saturated solution or by slow vapor diffusion of a non-solvent into a solution of this compound. All manipulations must be performed using Schlenk line or glovebox techniques to exclude air and moisture.
-
Crystal Mounting: A suitable single crystal is selected under a microscope in an inert atmosphere and mounted on a goniometer head, typically using a cryoprotectant oil to prevent decomposition.
-
Data Collection: The mounted crystal is placed in a stream of cold nitrogen gas (typically around 100-150 K) on the diffractometer. X-ray diffraction data are collected by rotating the crystal in the X-ray beam and recording the diffraction pattern on a detector.
-
Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods and refined to obtain the final atomic coordinates, bond lengths, and bond angles.
NMR Spectroscopy
Objective: To determine the aggregation state and study the dynamic behavior of this compound in solution.
Methodology:
-
Sample Preparation: NMR samples must be prepared under an inert atmosphere. A solution of this compound in the desired deuterated solvent (e.g., benzene-d₆ or THF-d₈) is prepared in a glovebox or via a Schlenk line. The solution is then transferred to an NMR tube which is subsequently flame-sealed or capped with a septum.
-
Data Acquisition: ¹H, ¹³C, and ⁷Li NMR spectra are acquired on a high-field NMR spectrometer. For studying aggregation equilibria, it is often necessary to acquire spectra at low temperatures to slow down the exchange between different aggregate species.
-
Data Analysis: The chemical shifts, signal multiplicities, and coupling constants (e.g., ¹J(¹³C-⁷Li)) provide information about the structure and aggregation state. For example, the observation of multiple ⁷Li signals at low temperature can indicate the presence of different aggregates in equilibrium.
Cryoscopy
Objective: To determine the average degree of aggregation of this compound in a given solvent.
Methodology:
-
Apparatus Setup: A cryoscopy apparatus, which measures the freezing point depression of a solvent upon the addition of a solute, is assembled. The apparatus must be designed to allow for the maintenance of an inert atmosphere.
-
Solvent Freezing Point Determination: The freezing point of a known mass of the pure solvent (e.g., benzene) is carefully measured.
-
Measurement of Freezing Point Depression: A known mass of this compound is added to the solvent under an inert atmosphere, and the freezing point of the resulting solution is measured.
-
Calculation of Molecular Weight: The freezing point depression (ΔTf) is used to calculate the molality of the solution. From the known mass of this compound and the calculated molality, the apparent molecular weight is determined. The degree of aggregation (n) is then calculated by dividing the apparent molecular weight by the molecular weight of the this compound monomer.
Visualizations
The following diagrams illustrate the key structural concepts of this compound.
Caption: A representation of the tetrameric structure of this compound in the solid state.
Caption: Equilibrium between different aggregation states of this compound in solution.
References
Ethyllithium as a Nucleophile: A Technical Guide for Advanced Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyllithium (C₂H₅Li or EtLi) is a potent organolithium reagent characterized by its dual nature as a powerful nucleophile and a strong base.[1][2] Due to the highly polar carbon-lithium bond, the ethyl group acts as a carbanion, making it an invaluable tool for the formation of carbon-carbon bonds in organic synthesis.[3][4] Its high reactivity necessitates specialized handling techniques, but its utility in constructing complex molecular architectures makes it a vital reagent in the pharmaceutical and fine chemical industries.[1] This guide provides an in-depth examination of the structure, reactivity, and experimental considerations of this compound as a nucleophile, with a focus on its applications in modern drug development and complex molecule synthesis.
Core Concepts: Structure and Reactivity
The reactivity of this compound is fundamentally governed by the nature of the C-Li bond and its state of aggregation in solution.[3] The large electronegativity difference between carbon (2.55) and lithium (0.98) results in a highly ionic bond, conferring significant carbanionic character on the ethyl group's α-carbon.[3] This makes this compound a superb nucleophile, readily attacking electron-deficient centers.[5]
Aggregation State
In solution, simple alkyllithium species do not typically exist as monomers (RLi). Instead, they form aggregates or oligomers, which significantly influences their reactivity.[6] this compound is known to exist predominantly as a tetramer, [EtLi]₄, in the solid state and in non-polar hydrocarbon solvents.[6][7] In the presence of Lewis bases, such as ethereal solvents like diethyl ether (Et₂O) or tetrahydrofuran (B95107) (THF), these aggregates can be broken down into less aggregated, more reactive species like dimers.[4] It is generally accepted that lower aggregation states, such as dimers and monomers, are more reactive than the larger tetrameric or hexameric clusters.[6]
Caption: Aggregation equilibrium of this compound in solution.
This compound in Nucleophilic Reactions
This compound's primary utility stems from its role as a nucleophile in addition and substitution reactions. It is generally more reactive than the corresponding Grignard reagent (ethylmagnesium bromide), often providing higher yields and cleaner reactions.[6][8]
Nucleophilic Addition to Carbonyl Compounds
This compound readily adds across the electrophilic carbon-oxygen double bond of aldehydes and ketones.[3][5] The reaction proceeds via a nucleophilic addition mechanism to form a tetrahedral lithium alkoxide intermediate, which is then protonated during an acidic workup to yield the final alcohol product.[9][10]
-
Reaction with Esters: Typically undergoes a double addition. The first addition forms a ketone intermediate which is more reactive than the starting ester, leading to a second rapid addition to form a tertiary alcohol.[12]
-
Reaction with Carboxylic Acids: A notable reaction involves the double addition to a carboxylic acid to form a ketone. The acid is first deprotonated to form a lithium carboxylate. The second equivalent of this compound adds to form a stable dilithio gem-diol intermediate, which upon workup, collapses to the ketone.[6][7]
Caption: General mechanism for nucleophilic addition of EtLi to a ketone.
Table 1: Nucleophilic Addition of this compound to Carbonyl Compounds
| Carbonyl Substrate | Initial Product | Final Product (after workup) | Notes |
|---|---|---|---|
| Aldehyde (RCHO) | Lithium alkoxide | Secondary Alcohol (RCH(Et)OH) | A fundamental C-C bond-forming reaction.[9] |
| Ketone (R₂C=O) | Lithium alkoxide | Tertiary Alcohol (R₂C(Et)OH) | Less prone to side reactions like reduction compared to Grignard reagents, especially with hindered ketones.[6][8] |
| Ester (RCOOR') | Ketone (unstable) | Tertiary Alcohol (RC(Et)₂OH) | Requires at least two equivalents of this compound.[12] |
| Carboxylic Acid (RCOOH) | Lithium dialkoxide | Ketone (RCOEt) | Requires two equivalents of this compound; the intermediate is stable until workup.[6] |
| Carbon Dioxide (CO₂) | Lithium carboxylate | Carboxylic Acid (EtCOOH) | A standard method for carboxylation of organometallics.[6] |
Nucleophilic Substitution (SN2-type Reactions)
This compound can act as a nucleophile in SN2 reactions with alkyl or allylic halides.[3] However, its high basicity can lead to competing elimination (E2) reactions, particularly with secondary and tertiary halides. Furthermore, with certain alkyl halides, metal-halogen exchange can be a significant side reaction, limiting synthetic utility.[3][8] The reaction with benzyl (B1604629) chloride, for example, proceeds via nucleophilic attack to form n-propylbenzene.
Table 2: Comparative Reactivity of Common Alkyllithiums
| Reagent | Typical Aggregation (Hydrocarbon Solvent) | Relative Basicity | General Nucleophilic Reactivity |
|---|---|---|---|
| Mthis compound (MeLi) | Tetramer | Less Basic | Good |
| This compound (EtLi) | Tetramer | Intermediate | Good |
| n-Butyllithium (n-BuLi) | Hexamer | Intermediate | Good |
| sec-Butyllithium (s-BuLi) | Tetramer | More Basic | Good (more hindered) |
| tert-Butyllithium (t-BuLi) | Tetramer | Most Basic | Poor (primarily a base) |
Note: Reactivity is highly dependent on solvent, temperature, and substrate.
Experimental Protocols
Critical Safety Note: this compound and other alkyllithium reagents are pyrophoric, reacting violently with air and moisture.[4][6] All manipulations must be performed under a dry, inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents and air-free techniques (e.g., Schlenk line or glovebox). Appropriate personal protective equipment (flame-resistant lab coat, safety glasses, and gloves) is mandatory.
Protocol: Titration of this compound (Adapted from Gilman Double Titration)
Accurate determination of the alkyllithium concentration is crucial for stoichiometry. The Gilman double titration method distinguishes between the active organolithium (C-Li) and non-nucleophilic bases like lithium hydroxide (B78521) or alkoxides.[1]
Procedure:
-
Total Base Titration:
-
Under an inert atmosphere, transfer exactly 1.0 mL of the this compound solution into a flask containing 20 mL of distilled water.
-
Add 2-3 drops of phenolphthalein (B1677637) indicator.
-
Titrate with a standardized solution of 0.1 M HCl until the pink color disappears. Record the volume (V_total).
-
-
Residual Base Titration:
-
To a separate flask under an inert atmosphere, add 1.0 mL of the this compound solution to 2 mL of 1,2-dibromoethane (B42909) in 10 mL of anhydrous diethyl ether. The active EtLi reacts with the dibromoethane.
-
Stir for 5-10 minutes.
-
Carefully quench the mixture with 20 mL of distilled water.
-
Add phenolphthalein indicator and titrate with the same 0.1 M HCl solution until the endpoint. Record the volume (V_residual).
-
-
Calculation:
-
Molarity of EtLi = ([HCl] * (V_total - V_residual)) / V_EtLi
-
Where [HCl] is the molarity of the acid and V_EtLi is the initial volume of the this compound solution (1.0 mL).
-
Protocol: Nucleophilic Addition to Cyclohexanone (B45756)
This procedure is a representative example of a nucleophilic addition to a ketone.
Procedure:
-
Apparatus Setup:
-
Flame-dry a three-necked round-bottom flask equipped with a magnetic stir bar, a pressure-equalizing dropping funnel, a reflux condenser, and a nitrogen/argon inlet. Maintain a positive inert gas pressure throughout.
-
-
Reaction:
-
Charge the flask with a solution of cyclohexanone (e.g., 10 mmol, 0.98 g) in 50 mL of anhydrous diethyl ether.
-
Cool the flask to -78 °C using a dry ice/acetone bath.
-
Transfer a stoichiometric amount of the titrated this compound solution (e.g., 1.1 eq, 11 mmol) into the dropping funnel via cannula or syringe.
-
Add the this compound solution dropwise to the stirred cyclohexanone solution over 30 minutes, maintaining the temperature at -78 °C.
-
After the addition is complete, stir the reaction mixture at -78 °C for an additional hour, then allow it to warm slowly to room temperature.
-
-
Workup and Isolation:
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly and carefully quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).
-
Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer twice with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (B86663) (MgSO₄), filter, and concentrate the solvent under reduced pressure.
-
The crude product, 1-ethylcyclohexan-1-ol, can be purified by distillation or chromatography.
-
Caption: Workflow for the synthesis of 1-ethylcyclohexan-1-ol.
Conclusion
This compound remains a cornerstone reagent in synthetic organic chemistry. Its high nucleophilicity allows for the efficient construction of C-C bonds, a critical step in the synthesis of pharmaceuticals and other complex organic targets. A thorough understanding of its aggregation behavior, reactivity profile, and stringent handling requirements is paramount for its safe and effective use. While its high reactivity can present challenges, the strategic application of this compound enables synthetic transformations that are often difficult to achieve with less potent reagents.
References
- 1. benchchem.com [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. benchchem.com [benchchem.com]
- 4. mt.com [mt.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Organolithium reagent - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. resources.saylor.org [resources.saylor.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. scribd.com [scribd.com]
- 12. Reddit - The heart of the internet [reddit.com]
The Basicity of Ethyllithium in the Landscape of Organolithium Reagents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Organolithium reagents are a cornerstone of modern organic synthesis, prized for their potent nucleophilicity and basicity. Among these, ethyllithium holds a significant position, yet a detailed comparative analysis of its basicity against other common organolithiums is often dispersed in the literature. This technical guide provides an in-depth examination of the basicity of this compound, contextualized by a quantitative comparison with other widely used organolithium reagents. This document summarizes key pKa data, outlines a detailed experimental protocol for the determination of organolithium basicity using Nuclear Magnetic Resonance (NMR) spectroscopy, and presents logical and workflow diagrams to elucidate the structure-basicity relationship and the experimental procedure. This guide is intended to serve as a practical resource for researchers, scientists, and professionals in drug development who routinely employ these powerful reagents.
Introduction
The carbon-lithium bond in organolithium reagents is highly polarized, conferring significant carbanionic character on the carbon atom. This inherent property makes them exceptionally strong bases, capable of deprotonating a wide range of weakly acidic C-H bonds. The choice of a specific organolithium reagent for a given transformation is critically dependent on its basicity, which must be carefully matched to the acidity of the substrate to achieve the desired reactivity and avoid unwanted side reactions.
This compound (CH₃CH₂Li) is a fundamental organolithium reagent, often utilized for the introduction of an ethyl group or as a strong, non-nucleophilic base. Understanding its basicity in a quantitative manner, relative to other alkyllithiums, is paramount for rational reaction design and optimization. The basicity of an organolithium reagent is fundamentally linked to the stability of its corresponding conjugate acid (an alkane). The less stable the conjugate acid, the stronger the base. This stability is influenced by factors such as the hybridization of the carbanionic carbon and the inductive effects of the alkyl substituents.
Quantitative Comparison of Organolithium Basicity
The basicity of organolithium reagents is typically expressed by the pKa value of their conjugate acids in a non-polar, aprotic solvent. A higher pKa value of the conjugate acid corresponds to a stronger base. The following table summarizes the approximate pKa values of the conjugate acids of this compound and other common organolithium reagents.
| Organolithium Reagent | Structure | Conjugate Acid | pKa of Conjugate Acid |
| This compound | CH₃CH₂Li | Ethane (CH₃CH₃) | ~50 [1] |
| Mthis compound | CH₃Li | Methane (CH₄) | ~48[2] |
| n-Butyllithium | CH₃(CH₂)₃Li | n-Butane (CH₃(CH₂)₂CH₃) | ~50[2] |
| sec-Butyllithium | CH₃CH₂CH(Li)CH₃ | iso-Butane (CH₃CH(CH₃)₂) | ~51[2] |
| tert-Butyllithium | (CH₃)₃CLi | tert-Butane ((CH₃)₃CH) | ~53[3] |
| Phenyllithium | C₆H₅Li | Benzene (C₆H₅) | ~43[4] |
Structure-Basicity Relationship
The basicity of alkyllithium reagents increases with the substitution at the carbanionic carbon. This trend can be rationalized by the electron-donating inductive effect of alkyl groups, which destabilize the carbanion and thus increase its reactivity as a base. The following diagram illustrates this relationship.
Experimental Protocol: Determination of Organolithium Basicity by NMR Spectroscopy
Due to the extreme basicity of organolithium reagents, their pKa values cannot be determined by conventional methods that rely on aqueous buffers and pH measurements. A powerful technique for this purpose is NMR spectroscopy, which allows for the determination of equilibrium constants in non-polar, aprotic solvents. The following protocol outlines a general method for the determination of the pKa of an organolithium reagent by NMR titration.
Principle:
This method is based on setting up an equilibrium between the organolithium of unknown basicity (R-Li) and a hydrocarbon of known pKa (Indicator-H). By measuring the concentrations of all species at equilibrium using ¹H NMR spectroscopy, the equilibrium constant (Keq) can be calculated. From the Keq and the known pKa of the indicator, the pKa of the organolithium's conjugate acid can be determined.
R-Li + Indicator-H ⇌ R-H + Indicator-Li
Materials:
-
Organolithium reagent of interest (e.g., this compound in a hydrocarbon solvent).
-
A hydrocarbon indicator with a pKa value in a suitable range (e.g., a differently substituted arene or another alkane). The pKa of the indicator should be as close as possible to the expected pKa of the organolithium's conjugate acid.
-
Anhydrous, aprotic, deuterated solvent (e.g., cyclohexane-d₁₂, benzene-d₆, or THF-d₈). The solvent must be rigorously dried and degassed.
-
NMR tubes with J. Young valves or similar airtight seals.
-
Inert atmosphere glovebox or Schlenk line.
-
High-resolution NMR spectrometer.
-
Internal standard for concentration determination (e.g., a known amount of a non-reactive, soluble compound with a distinct NMR signal, such as 1,3,5-tri-tert-butylbenzene).
Procedure:
-
Preparation of Stock Solutions (under inert atmosphere):
-
Prepare a stock solution of the organolithium reagent in the chosen deuterated solvent. The concentration should be accurately determined by a standard titration method (e.g., Gilman double titration).
-
Prepare a stock solution of the hydrocarbon indicator in the same deuterated solvent.
-
Prepare a stock solution of the internal standard in the same deuterated solvent.
-
-
Sample Preparation for NMR Titration (under inert atmosphere):
-
In a series of NMR tubes, add a known volume of the organolithium stock solution and the internal standard stock solution.
-
To each tube, add varying, known volumes of the hydrocarbon indicator stock solution. This will create a series of samples with different initial ratios of the organolithium and the indicator.
-
Seal the NMR tubes tightly.
-
-
Equilibration:
-
Allow the samples to equilibrate at a constant, known temperature. The time required for equilibration may vary depending on the specific system and should be determined experimentally (e.g., by acquiring spectra at different time points until no further changes are observed).
-
-
NMR Data Acquisition:
-
Acquire quantitative ¹H NMR spectra for each sample at the equilibration temperature. Ensure the following parameters are set for accurate quantification:
-
A long relaxation delay (D1) of at least 5 times the longest T₁ of the protons being integrated.
-
A calibrated 90° pulse angle.
-
A sufficient number of scans to obtain a good signal-to-noise ratio.
-
-
-
Data Analysis:
-
Integrate the signals corresponding to the organolithium reagent (R-Li), its conjugate acid (R-H), the hydrocarbon indicator (Indicator-H), its lithiated form (Indicator-Li), and the internal standard.
-
Using the known concentration of the internal standard, calculate the equilibrium concentrations of R-Li, R-H, Indicator-H, and Indicator-Li in each sample.
-
Calculate the equilibrium constant (Keq) for each sample using the following equation: Keq = ([R-H][Indicator-Li]) / ([R-Li][Indicator-H])
-
The Keq values from the different samples should be consistent.
-
-
pKa Determination:
-
Calculate the pKeq from the average Keq: pKeq = -log(Keq)
-
The pKa of the conjugate acid of the organolithium (R-H) can then be calculated using the known pKa of the indicator (Indicator-H): pKa(R-H) = pKa(Indicator-H) + pKeq
-
Workflow Diagram:
Conclusion
This compound, with a conjugate acid pKa of approximately 50, is a formidable base, comparable in strength to n-butyllithium. Its basicity is a critical parameter that dictates its utility in a wide array of chemical transformations, from simple deprotonations to complex metalation reactions. The quantitative data and the detailed experimental protocol provided in this guide offer a valuable resource for researchers in the pharmaceutical and chemical industries. A thorough understanding of the relative basicities of organolithium reagents, coupled with robust analytical methods for their characterization, is essential for the development of safe, efficient, and reproducible synthetic processes. The provided diagrams serve as a quick reference for the structure-basicity trends and the experimental workflow, further aiding in the rational application of these powerful reagents.
References
Ethyllithium: A Model for Unraveling Organolithium Reaction Mechanisms
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyllithium (EtLi) serves as a important model compound for elucidating the complex reaction mechanisms of organolithium reagents, a critical class of intermediates in modern organic synthesis. This technical guide provides a comprehensive overview of the structural and mechanistic intricacies of this compound, with a focus on its aggregation behavior, kinetic profiles, and reaction pathways. Detailed experimental protocols for studying organolithium reactions and computational approaches for their theoretical investigation are presented. Quantitative data are summarized in structured tables for comparative analysis, and key mechanistic and workflow concepts are visualized through diagrams generated using the DOT language. This guide is intended to be a valuable resource for researchers in academia and industry, providing the foundational knowledge and practical methodologies necessary to effectively utilize and understand organolithium chemistry.
The Central Role of this compound in Organometallic Chemistry
This compound, a simple yet representative alkyllithium, is extensively used as a model to study the fundamental principles governing the reactivity of organolithium compounds.[1] Its behavior in solution is dominated by the formation of aggregates, which profoundly influences its nucleophilicity and basicity.[1] Understanding the interplay between aggregation state, solvent, and reactivity is paramount for controlling the outcomes of organolithium-mediated transformations.
The Nature of the Carbon-Lithium Bond
The carbon-lithium bond in this compound is highly polar, with significant ionic character, rendering the ethyl group carbanionic.[1] This inherent polarity is the source of its potent nucleophilicity and basicity, making it a versatile reagent for C-C bond formation and deprotonation reactions.[1]
Aggregation States of this compound in Solution
In solution, this compound does not typically exist as a simple monomer. Instead, it forms aggregates, with the degree of aggregation being highly dependent on the solvent. In non-polar hydrocarbon solvents, this compound predominantly exists as hexamers and tetramers.[1] The introduction of coordinating solvents, such as diethyl ether (Et₂O) or tetrahydrofuran (B95107) (THF), leads to the breakdown of these larger aggregates into smaller, more reactive species like dimers and monomers.[2][3]
The study of these aggregation equilibria is crucial, as the reactivity of organolithium reagents is generally inversely proportional to their aggregation state. Monomers and dimers are significantly more reactive than the corresponding tetramers and hexamers.
Spectroscopic Characterization of Aggregates
Nuclear Magnetic Resonance (NMR) spectroscopy, particularly using ⁶Li and ¹³C nuclei, is a powerful tool for characterizing the aggregation states of organolithium compounds in solution.[2][3][4] The chemical shifts and scalar couplings provide detailed information about the structure and dynamics of the aggregates.
Table 1: Representative ⁶Li NMR Chemical Shifts for Organolithium Aggregates
| Organolithium Compound | Solvent | Aggregate State | Representative ⁶Li Chemical Shift (ppm) |
| Mthis compound (B1224462) | Diethyl Ether | Tetramer | ~1.7-1.8 |
| Mthis compound | THF | Tetramer/Dimer | ~1.0-1.8 |
| Phenyllithium (B1222949) | Diethyl Ether | Tetramer/Dimer | ~1.5-2.1 |
| Phenyllithium | THF | Dimer/Monomer | ~1.5-2.0 |
Reaction Mechanisms of this compound
This compound participates in a wide range of organic reactions, acting as a strong nucleophile or a potent base. Its reaction mechanisms are intricately linked to its aggregation state and the nature of the electrophile.
Nucleophilic Addition to Carbonyl Compounds
One of the most common applications of this compound is its reaction with aldehydes and ketones to form secondary and tertiary alcohols, respectively.[6] The generally accepted mechanism involves the nucleophilic attack of the carbanionic ethyl group on the electrophilic carbonyl carbon.
Reaction Kinetics
The rate of this compound reactions is highly dependent on factors that influence its aggregation state. Coordinating solvents and additives that break down aggregates generally lead to a significant increase in reaction rates.
Table 2: Relative Reactivity of Organolithium Reagents with Ketones
| Organolithium Reagent | Relative Reactivity |
| p-Tolyllithium | > |
| Phenyllithium | > |
| This compound | > |
| Isopropyllithium |
This table illustrates the general trend in reactivity, with less sterically hindered and more basic organolithiums often exhibiting higher reactivity.[4]
Experimental Protocols
The pyrophoric nature of this compound necessitates handling under a dry, inert atmosphere (e.g., argon or nitrogen) using Schlenk line or glovebox techniques.[7]
General Protocol for a Reaction with an Electrophile
-
Glassware Preparation: All glassware must be rigorously dried in an oven (≥120 °C) overnight and cooled under a stream of dry inert gas.
-
Inert Atmosphere: The reaction is assembled under a positive pressure of argon or nitrogen.
-
Reagent Transfer: The electrophile is dissolved in an anhydrous solvent (e.g., THF) and transferred to the reaction flask via cannula or syringe.
-
Cooling: The reaction mixture is cooled to the desired temperature (commonly -78 °C using a dry ice/acetone bath).
-
Addition of this compound: A solution of this compound of known concentration is added dropwise to the stirred solution of the electrophile.
-
Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or by quenching aliquots and analyzing them by GC-MS or NMR.
-
Quenching: Upon completion, the reaction is carefully quenched by the slow addition of a proton source, such as a saturated aqueous solution of ammonium (B1175870) chloride.
-
Workup and Purification: The product is extracted with an organic solvent, dried, and purified by standard techniques such as column chromatography.
Protocol for Kinetic Analysis by NMR Spectroscopy
-
Sample Preparation: Prepare a stock solution of the electrophile and an internal standard in a deuterated, anhydrous solvent in an NMR tube sealed with a septum.
-
Initial Spectrum: Acquire a spectrum of the initial mixture at the desired reaction temperature.
-
Initiation of Reaction: Inject a precise amount of a standardized this compound solution into the NMR tube while it is in the spectrometer (if possible) or quickly remove, inject, and re-insert it.
-
Data Acquisition: Acquire a series of ¹H NMR spectra at regular time intervals.
-
Data Analysis: Integrate the signals corresponding to the starting material and product relative to the internal standard to determine their concentrations over time. The rate constants can then be calculated by fitting the concentration data to the appropriate rate law.
Computational Modeling of this compound Reactions
Computational chemistry, particularly Density Functional Theory (DFT), has become an invaluable tool for investigating the mechanisms of organolithium reactions.[8] These studies can provide insights into the structures of transition states, reaction intermediates, and the energetic profiles of different reaction pathways.
Typical Computational Protocol
-
Model System: Define the model system, including the this compound aggregate (e.g., monomer, dimer), the electrophile, and explicit solvent molecules if desired.
-
Level of Theory: Choose an appropriate level of theory and basis set. A common choice for organolithium systems is the B3LYP functional with a basis set such as 6-31G*.[9][10]
-
Geometry Optimization: Perform geometry optimizations of the reactants, transition states, and products.
-
Frequency Calculations: Calculate the vibrational frequencies to confirm that the optimized structures correspond to energy minima (no imaginary frequencies) or transition states (one imaginary frequency).
-
Energy Calculations: Calculate the electronic energies of all species to construct a potential energy surface for the reaction.
-
Solvation Modeling: Implicit or explicit solvation models can be used to account for the effect of the solvent on the reaction energetics.
Conclusion
This compound serves as an exemplary model for understanding the multifaceted nature of organolithium reaction mechanisms. Its aggregation behavior, which is highly sensitive to the reaction environment, is a key determinant of its reactivity. Through a combination of spectroscopic techniques, kinetic studies, and computational modeling, a detailed picture of the factors controlling these powerful synthetic transformations can be obtained. The methodologies and data presented in this guide provide a solid foundation for researchers to further explore and harness the synthetic potential of this compound and other organolithium reagents.
References
- 1. Organolithium reagent - Wikipedia [en.wikipedia.org]
- 2. scielo.br [scielo.br]
- 3. researchgate.net [researchgate.net]
- 4. NMR spectroscopy of organolithium compounds. XXVI--The aggregation behaviour of mthis compound in the presence of LiBr and LiI in diethyl ether and tetrahydrofuran - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. A Protocol for Safe Lithiation Reactions Using Organolithium Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Density Functional Theory Calculations: A Useful Tool to Investigate Mechanisms of 1,3-Dipolar Cycloaddition Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Hyperpolarizability.com - Comparative Analysis of TD-DFT Functionals for Formaldehyde Excited States [hyperpolarizability.com]
Ethyllithium: A Cornerstone of Organometallic Chemistry - A Technical Guide
Introduction
Ethyllithium (C₂H₅Li) holds a significant place in the history of organic and organometallic chemistry. As one of the earliest organolithium reagents to be synthesized and characterized, its discovery and subsequent development paved the way for a new era of synthetic methodologies. This technical guide provides an in-depth exploration of the discovery, history, synthesis, properties, and foundational applications of this compound, tailored for researchers, scientists, and professionals in drug development.
Discovery and Early History
The journey of this compound is intertwined with the pioneering work of German chemist Wilhelm Schlenk. In 1917, Schlenk and Johanna Holtz reported the first synthesis of several simple organoalkali compounds, including this compound.[1][2] This seminal work was published in the "Berichte der deutschen chemischen Gesellschaft."[3][4] Schlenk's initial synthesis involved the transmetalation of diethylmercury (B1204316) with lithium metal.[2] This method, while groundbreaking, utilized highly toxic organomercury compounds, which limited its widespread adoption.[2]
The true potential of this compound and other organolithium reagents began to be realized in the 1930s through the work of Karl Ziegler and his colleagues. Ziegler developed a more practical and safer method for the synthesis of organolithium compounds, including this compound, by reacting alkyl halides with lithium metal in an inert solvent.[1] This breakthrough, published in "Liebigs Annalen der Chemie" in 1930, made these powerful reagents more accessible and spurred further research into their reactivity and applications.[5]
The mid-20th century saw the expansion of organolithium chemistry, with key contributions from figures like Henry Gilman and Georg Wittig.[6] Gilman's extensive work on organometallic compounds, including the development of Gilman reagents (lithium diorganocuprates), showcased the versatility of organolithium precursors.[7][8] Wittig's Nobel Prize-winning development of the Wittig reaction, which utilizes phosphonium (B103445) ylides often generated with strong bases like organolithiums, further solidified the importance of this class of reagents in organic synthesis.
Synthesis of this compound
Two primary methods for the synthesis of this compound have been historically significant: the Schlenk method and the Ziegler method.
Schlenk's Synthesis (1917)
Schlenk's original synthesis involved the reaction of diethylmercury with an excess of lithium metal in a non-polar solvent like petroleum ether. The insolubility of the resulting this compound in this solvent allowed for its separation from the mercury byproduct.[2]
Reaction: (C₂H₅)₂Hg + 2 Li → 2 C₂H₅Li + Hg
Ziegler's Synthesis (1930)
Ziegler's method, which became the standard for both laboratory and industrial production, involves the direct reaction of an ethyl halide (typically bromide or chloride) with lithium metal. This method avoids the use of toxic mercury compounds.[5]
Reaction: C₂H₅X + 2 Li → C₂H₅Li + LiX (where X = Cl, Br)
Quantitative Data
The following tables summarize key quantitative data for this compound.
Table 1: Physical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₂H₅Li | [9] |
| Molecular Weight | 36.00 g/mol | [9] |
| Melting Point | 95 °C (sublimes in N₂ atmosphere) | [9][10] |
| Density | 0.862 g/mL at 25 °C | [11] |
| Solubility | Soluble in pentane, hexane, heptane, and benzene. | [10] |
| Aggregation State | Exists as a hexamer in hydrocarbon solvents. | [9] |
Table 2: Spectroscopic Data for this compound
| Spectroscopic Technique | Key Features | Reference(s) |
| ⁷Li NMR | Sharp singlet at δ 0.0 ppm (referenced to LiCl) | [9] |
| ¹H NMR | Evidence of association at lower temperatures. | [12] |
| ¹³C NMR | Spectra have been recorded and are available in databases. | [13] |
| Infrared (IR) Spectroscopy | Spectra have been studied to understand its structure. | [14][15] |
Experimental Protocols
Ziegler's Synthesis of this compound from Ethyl Bromide
The following is a representative experimental protocol for the synthesis of this compound based on the Ziegler method.
Materials:
-
Lithium metal (containing 1-3% sodium)
-
Ethyl bromide (bromoethane)
-
Anhydrous diethyl ether
-
Inert gas (Nitrogen or Argon)
Procedure:
-
18 g (2.57 mol) of lithium metal, flattened to a thickness of approximately 1.5 mm, is cut into small chips (e.g., 2 x 10 x 1.5 mm) and placed in a reaction flask containing 800 mL of anhydrous diethyl ether.
-
The flask is cooled to -25 °C, and the air is purged with a stream of dry nitrogen or argon (2 L/min for 1-2 minutes).
-
119.8 g (1.1 mol) of ethyl bromide is placed in a dropping funnel. An initial portion of 10 g is added to the reaction mixture at once.
-
The reaction is initiated, as indicated by the appearance of turbidity and a rise in temperature.
-
After the initial reaction subsides (approximately 10 minutes), the remaining ethyl bromide is added dropwise over a period of 1 hour, maintaining the temperature between -15 and -20 °C.
-
After the addition is complete, the mixture is stirred for an additional hour at -15 °C.
-
The temperature is then allowed to rise to 0 °C.
-
The resulting solution is poured into a storage flask under an inert atmosphere. It is not necessary to filter off the excess lithium chips.
-
Anhydrous diethyl ether is added to bring the final volume to 1 liter.
-
After homogenization, the concentration of the this compound solution is determined by titration. A typical yield is approximately 90%, resulting in a solution close to 1 M.
Chemical Properties and Early Applications
This compound is a powerful nucleophile and a strong base (pKa of ethane (B1197151) is ~50).[9] Its high reactivity necessitates handling under an inert and anhydrous atmosphere. Early applications of this compound revolved around its ability to form new carbon-carbon bonds and act as a deprotonating agent.
-
Nucleophilic Addition: this compound readily adds to carbonyl compounds, such as aldehydes and ketones, to form secondary and tertiary alcohols, respectively.[9]
-
Deprotonation: Schlenk observed the deprotonation of fluorene (B118485) by this compound, one of the earliest examples of a direct hydrogen-lithium exchange.[2]
-
Polymerization: Karl Ziegler's work demonstrated that alkyllithiums, including this compound, could initiate the polymerization of olefins like ethylene.[2][5] This discovery laid the groundwork for the development of important polymers.
Visualizations
The following diagrams illustrate key historical syntheses and reaction pathways involving this compound.
Caption: Schlenk's original synthesis of this compound.
Caption: Experimental workflow for Ziegler's synthesis.
Caption: Key early applications of this compound.
Conclusion
The discovery and development of this compound represent a pivotal chapter in the history of organic chemistry. From Schlenk's pioneering synthesis to Ziegler's practical methodology, and the subsequent expansion of its applications by chemists like Gilman and Wittig, this compound has served as a fundamental tool for carbon-carbon bond formation and as a strong base. Its study has provided crucial insights into the nature of the carbon-lithium bond and the behavior of organometallic compounds, laying the foundation for the development of a vast array of more complex and selective reagents that are indispensable in modern organic synthesis and drug development.
References
- 1. mdpi.com [mdpi.com]
- 2. 200 Years of Lithium and 100 Years of Organolithium Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mthis compound – Wikipedia [de.wikipedia.org]
- 4. Phénylsodium — Wikipédia [fr.wikipedia.org]
- 5. nobelprize.org [nobelprize.org]
- 6. d-nb.info [d-nb.info]
- 7. Gilman reagent - Wikipedia [en.wikipedia.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Buy this compound | 811-49-4 [smolecule.com]
- 10. chembk.com [chembk.com]
- 11. 乙基锂 溶液 0.5 M in benzene: cyclohexane | Sigma-Aldrich [sigmaaldrich.com]
- 12. electronicsandbooks.com [electronicsandbooks.com]
- 13. dev.spectrabase.com [dev.spectrabase.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pubs.acs.org [pubs.acs.org]
Theoretical Insights into the Aggregation States of Ethyllithium: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Core Summary
Ethyllithium, a fundamental organolithium reagent, predominantly exists in aggregated forms, which significantly influences its reactivity and solubility. Theoretical studies, primarily employing Density Functional Theory (DFT), have been instrumental in elucidating the structural and energetic landscapes of these aggregates. This technical guide provides an in-depth analysis of the theoretical understanding of this compound aggregation, supplemented with detailed experimental protocols for its characterization.
Introduction
The aggregation of organolithium compounds is a cornerstone of their chemistry, dictating their behavior in solution and the solid state. This compound (EtLi), like other simple alkyllithiums, forms oligomeric clusters, primarily tetramers and hexamers, through electron-deficient multi-center bonding.[1] Understanding the relative stabilities and structures of these aggregates is crucial for controlling and optimizing chemical reactions in which this compound is a key reagent. Computational chemistry has emerged as a powerful tool to complement experimental techniques in probing these complex structures.
Theoretical Studies on this compound Aggregation
Theoretical investigations into this compound aggregation have focused on determining the geometries, bond characteristics, and relative energies of various oligomeric forms. While specific high-level computational data for this compound is not as abundant as for its methyl counterpart, the behavior of alkyllithiums is known to be very similar.[2] Therefore, data from related alkyllithium compounds can provide valuable insights.
Computational Methodologies
The primary theoretical approach for studying this compound aggregation is Density Functional Theory (DFT), with the B3LYP functional being a popular choice. Ab initio methods are also employed for higher accuracy. A common computational workflow for these studies is as follows:
Caption: A typical computational workflow for the theoretical study of this compound aggregation.
Aggregation Energies and Stabilities
The relative stability of different aggregation states (e.g., dimer vs. tetramer vs. hexamer) is also a critical aspect. Mass spectrometry studies have confirmed the presence of both tetrameric and hexameric species of this compound in the gas phase.[4] Theoretical calculations are essential to determine which of these is the thermodynamically preferred state under different conditions.
Structural Parameters
Theoretical calculations provide detailed information about the geometric structures of this compound aggregates, including bond lengths and angles. For the analogous mthis compound (B1224462) tetramer, which adopts a distorted cubane-like structure, the calculated Li-Li and Li-C bond distances are approximately 2.56 Å and 2.28 Å, respectively.[5] A DFT/MM MD simulation of an this compound tetramer in a dimethoxyethane (DME) solution revealed dynamic fluctuations in the Li-C and Li-Li bond lengths, suggesting a transient opening of the cubic structure.[6]
Table 1: Comparison of Calculated Aggregation Energies and Structural Parameters for Alkyllithium Tetramers
| Alkyllithium | Aggregation Energy (kcal/mol) | Li-Li Bond Length (Å) | Li-C Bond Length (Å) | Computational Method |
| Mthis compound | -124.4 | ~2.56 | ~2.28 | B3LYP/6-311+G(2d,p)+ZPC//B3LYP/6-31+G |
| tert-Butyllithium | -108.6 | - | - | B3LYP/6-311+G(2d,p)+ZPC//B3LYP/6-31+G |
| Phenyllithium | -117.2 | - | - | B3LYP/6-311+G(2d,p)+ZPC//B3LYP/6-31+G* |
Experimental Protocols for Characterization
The theoretical predictions of this compound aggregation are validated and complemented by various experimental techniques. Due to the air- and moisture-sensitive nature of organolithium compounds, all experimental manipulations must be conducted under an inert atmosphere (e.g., argon or nitrogen) using Schlenk line or glovebox techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for studying the structure and dynamics of organolithium aggregates in solution. Both ⁶Li and ⁷Li are NMR-active nuclei, with ⁶Li (I=1) generally providing sharper signals due to its smaller quadrupole moment, albeit at lower sensitivity.
Detailed Protocol for ⁶Li NMR Spectroscopy of this compound:
-
Sample Preparation (in a glovebox or under inert atmosphere):
-
Obtain a solution of this compound in a suitable deuterated solvent (e.g., THF-d₈, toluene-d₈). The choice of solvent is critical as it can influence the aggregation state.
-
If starting with a solid, dissolve a known quantity in the deuterated solvent to a concentration typically in the range of 0.1-0.5 M.
-
Transfer the solution to a flame-dried NMR tube fitted with a sealable cap (e.g., a J. Young valve).
-
For isotopic labeling studies (isotopic fingerprint method), a mixture of ⁶Li- and ⁷Li-enriched this compound can be used to determine the number of lithium atoms in an aggregate through the observation of scalar coupling.
-
-
NMR Spectrometer Setup:
-
Use a high-field NMR spectrometer equipped with a broadband probe tuneable to the ⁶Li frequency.
-
Cool the sample to a low temperature (e.g., -80 °C to -120 °C) using the spectrometer's variable temperature unit to slow down intermolecular exchange processes and resolve distinct signals for different aggregates.
-
-
Data Acquisition:
-
Acquire a standard one-dimensional ¹H-decoupled ⁶Li NMR spectrum.
-
Optimize acquisition parameters, including a sufficient relaxation delay (D1) to ensure quantitative measurements, especially for the less sensitive ⁶Li nucleus.
-
To aid in structural elucidation, consider performing two-dimensional NMR experiments such as ¹H-⁶Li Heteronuclear Overhauser Effect Spectroscopy (HOESY), which provides information about through-space proximities between protons and lithium atoms.
-
-
Data Analysis:
-
Analyze the chemical shifts, integrations, and multiplicities of the ⁶Li signals to identify the different aggregation states present in the solution.
-
The number of distinct lithium environments and their relative populations can be determined from the spectrum.
-
Mass Spectrometry
Mass spectrometry is primarily used to identify the aggregation numbers of this compound in the gas phase. Due to the high reactivity of this compound, specialized sample introduction techniques are required.
Detailed Protocol for Mass Spectrometry of this compound:
-
Sample Introduction (using an inert atmosphere interface):
-
The mass spectrometer should be equipped with a specialized inlet system that allows for the introduction of air-sensitive samples without exposure to the atmosphere. This can be a glovebox directly coupled to the mass spectrometer or a probe that can be loaded in a glovebox and then quickly transferred to the instrument.
-
For volatile samples like this compound, a heated inlet system can be used to introduce the vapor into the ion source.
-
-
Ionization:
-
Electron Ionization (EI) is a common method for analyzing volatile organometallic compounds.
-
-
Mass Analysis:
-
A quadrupole or time-of-flight (TOF) mass analyzer can be used to separate the ions based on their mass-to-charge ratio.
-
-
Data Analysis:
-
Analyze the mass spectrum to identify the parent ions corresponding to different this compound aggregates (e.g., [(EtLi)₄-Et]⁺, [(EtLi)₆-Et]⁺). The fragmentation pattern can also provide structural information.
-
Cryoscopy
Cryoscopy is a classical method for determining the degree of aggregation of a solute by measuring the freezing point depression of a solvent.
Detailed Experimental Protocol for Cryoscopy of this compound:
-
Apparatus:
-
A cryoscopy apparatus consisting of a jacketed vessel to maintain a constant low temperature, a sensitive thermometer (e.g., a Beckmann thermometer or a digital thermometer with high precision), a stirrer, and an inlet for the introduction of the sample under an inert atmosphere.
-
-
Procedure:
-
Add a known mass of a suitable solvent (e.g., benzene, cyclohexane) to the cryoscopy vessel.
-
Determine the freezing point of the pure solvent by cooling it slowly while stirring and recording the temperature at which solidification begins.
-
Under an inert atmosphere, add a known mass of this compound to the solvent.
-
After the this compound has dissolved, determine the new freezing point of the solution.
-
The freezing point depression (ΔTf) is the difference between the freezing points of the pure solvent and the solution.
-
-
Calculation of Aggregation Number (n):
-
The molality (m) of the solute particles is calculated using the formula: ΔTf = Kf * m, where Kf is the cryoscopic constant of the solvent.
-
The apparent molar mass (M_apparent) of the this compound aggregates is then calculated.
-
The aggregation number (n) is determined by dividing the apparent molar mass by the molar mass of the this compound monomer: n = M_apparent / M_monomer.
-
Logical Relationships in this compound Aggregation
The aggregation state of this compound is a dynamic equilibrium that is influenced by several factors, including the solvent, concentration, and temperature.
Caption: Factors influencing the equilibrium between different this compound aggregation states.
Conclusion
The aggregation of this compound is a complex phenomenon governed by a delicate balance of electronic and steric factors. Theoretical studies, particularly DFT calculations, provide invaluable atomic-level insights into the structures and stabilities of these aggregates, which are essential for understanding their reactivity. This theoretical knowledge, when combined with robust experimental characterization using techniques such as NMR spectroscopy, mass spectrometry, and cryoscopy, allows for a comprehensive understanding of this compound's behavior. This integrated approach is critical for the rational design and optimization of synthetic methodologies in which this compound plays a pivotal role.
References
- 1. web.uvic.ca [web.uvic.ca]
- 2. Electron ionization mass spectrometric analysis of air- and moisture-sensitive organometallic compounds - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 3. Enabling LIFDI-MS measurements of highly air sensitive organometallic compounds: a combined MS/glovebox technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. researchgate.net [researchgate.net]
- 6. Solution Studies of ⁶Li Enriched Organolithium Compounds Using New NMR Techniques - UNT Digital Library [digital.library.unt.edu]
Ethyllithium: A Technical Guide to its Solubility in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the solubility of ethyllithium in various organic solvents. Understanding the solubility of this highly reactive organolithium reagent is critical for its effective use in synthesis, ensuring optimal reaction conditions, and maintaining safety. This document presents available quantitative solubility data, details experimental protocols for solubility determination, and visualizes key concepts and workflows.
Quantitative Solubility of this compound
This compound exhibits a range of solubilities depending on the nature of the organic solvent, which is primarily influenced by the polarity and coordinating ability of the solvent. Generally, it is sparingly soluble in nonpolar hydrocarbon solvents and demonstrates significantly higher solubility in ethereal solvents. This difference is attributed to the ability of ethers to break down the aggregate structures of this compound, which exist as hexamers or tetramers in hydrocarbon solutions, into more soluble, lower-aggregation states.
Below is a summary of the available quantitative data on the solubility of this compound in various organic solvents at ambient temperature. It is important to note that comprehensive temperature-dependent solubility data for this compound is not extensively published.
Table 1: Solubility of this compound in Various Organic Solvents at Room Temperature
| Solvent | Solvent Type | Solubility |
| n-Hexane | Aliphatic Hydrocarbon | ~0.2 N[1] |
| 2% (w/w) | ||
| Cyclohexane (B81311) | Alicyclic Hydrocarbon | "Somewhat higher" than n-hexane[1] |
| Benzene | Aromatic Hydrocarbon | 5% (w/w) |
| Commercially available as 0.5 M solution (with cyclohexane)[2] | ||
| Toluene | Aromatic Hydrocarbon | 4% (w/w) |
| Dibutyl ether | Ether | 5-15% (w/w) |
| Commercially available as 1.7 M solution[3] |
Experimental Protocol for Determining this compound Solubility
The determination of the solubility of an air- and moisture-sensitive compound like this compound requires rigorous inert atmosphere techniques. The following protocol outlines a general procedure that can be adapted for various solvents and temperatures using either a glovebox or Schlenk line techniques.
Objective: To determine the saturation solubility of solid this compound in a dry, deoxygenated organic solvent at a specific temperature.
Materials:
-
Solid this compound
-
Anhydrous, deoxygenated solvent of choice
-
Anhydrous deuterated solvent (for NMR analysis, if applicable)
-
Internal standard (e.g., ferrocene, accurately weighed)
-
Dry, oven- or flame-dried glassware (Schlenk flasks, volumetric flasks, pipettes, filtration cannula, etc.)
-
Inert gas (Argon or Nitrogen) source
-
Glovebox or Schlenk line setup
-
Constant temperature bath
-
Magnetic stirrer and stir bars
-
Syringes and needles
-
Analytical balance (accessible within a glovebox or with an inert atmosphere weighing chamber)
-
Apparatus for titration (e.g., burette, indicator) or NMR spectrometer
Procedure:
Part A: Preparation of a Saturated Solution
-
Inert Atmosphere Setup: All manipulations must be performed under a dry, inert atmosphere (e.g., in an argon-filled glovebox or on a Schlenk line). Glassware should be rigorously dried (e.g., oven-dried at >120 °C for several hours or flame-dried under vacuum) and cooled under an inert atmosphere.
-
Solvent Preparation: The solvent must be thoroughly dried and deoxygenated prior to use. This is typically achieved by distillation from an appropriate drying agent (e.g., sodium/benzophenone for ethers, calcium hydride for hydrocarbons) under an inert atmosphere.
-
Equilibration:
-
Place a magnetic stir bar and an excess of solid this compound into a Schlenk flask. "Excess" means that undissolved solid should remain at equilibrium.
-
Add a known volume of the prepared anhydrous solvent to the flask.
-
Seal the flask and place it in a constant temperature bath set to the desired temperature.
-
Stir the suspension vigorously to facilitate the dissolution process and allow it to equilibrate for a sufficient period (e.g., 24-48 hours). The time required to reach equilibrium should be determined empirically.
-
Part B: Sampling and Analysis
-
Sample Withdrawal:
-
Once equilibrium is reached, cease stirring and allow the undissolved solid to settle completely.
-
Carefully withdraw a known volume of the clear, supernatant saturated solution using a pre-weighed, gas-tight syringe or a filtration cannula (a tube with a filter frit) to avoid transferring any solid particles.
-
-
Sample Preparation for Analysis:
-
Transfer the withdrawn aliquot to a tared, sealed container to determine its mass.
-
Alternatively, transfer the aliquot to a volumetric flask and dilute to a known volume with the same anhydrous solvent.
-
-
Concentration Determination (Gilman Double Titration Method):
-
This is a standard and reliable method for determining the concentration of active organolithium species.
-
Total Base Titration: An aliquot of the this compound solution is hydrolyzed with water, and the resulting lithium hydroxide (B78521) is titrated with a standardized acid solution.
-
Non-Alkyllithium Base Titration: A second aliquot is reacted with a non-hydrolytic quenching agent (e.g., 1,2-dibromoethane), which consumes the this compound without producing a titratable base. Any remaining basic impurities (e.g., lithium alkoxides) are then titrated with a standardized acid.
-
The difference between the two titration results gives the concentration of the active this compound.
-
-
Concentration Determination (NMR Spectroscopy - Optional):
-
An accurately weighed aliquot of the saturated solution can be added to a known mass of an inert internal standard (e.g., ferrocene) in an NMR tube under an inert atmosphere.
-
The sample is then diluted with a dry, deuterated solvent.
-
The concentration of this compound can be determined by comparing the integration of a characteristic this compound proton signal to that of the internal standard.
-
Part C: Calculation of Solubility
-
From the determined concentration of the saturated solution (in mol/L or mass/volume) and the density of the solvent at the given temperature, the solubility can be expressed in various units, such as g/100 g of solvent or molality.
Visualizations
The following diagrams illustrate key conceptual workflows relevant to the use of this compound and the determination of its solubility.
Caption: Workflow for determining this compound solubility.
Caption: Solvent selection guide for this compound reactions.
References
- 1. US4399078A - Hydrocarbon solvent solutions of complexes of N-butyllithium and this compound - Google Patents [patents.google.com]
- 2. This compound 0.5M benzene: cyclohexane 811-49-4 [sigmaaldrich.com]
- 3. 811-49-4 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
Spectroscopic Characterization of Ethyllithium Solutions: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic methods used to characterize ethyllithium solutions. Due to its highly pyrophoric nature and complex solution behavior, specialized handling and analytical techniques are required to obtain reliable spectroscopic data. This document details experimental protocols for Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy, presents available quantitative data, and illustrates the structural dynamics of ethyll ithium in solution.
Solution Structure of this compound
This compound, like many organolithium reagents, exists not as a simple monomer but as aggregates in solution. The degree of aggregation is highly dependent on the solvent, concentration, and temperature. In non-polar hydrocarbon solvents such as benzene (B151609) and cyclohexane, this compound predominantly forms hexamers, [(EtLi)₆]. In coordinating ethereal solvents like diethyl ether and tetrahydrofuran (B95107) (THF), it tends to exist as tetramers, [(EtLi)₄]. This aggregation is a critical factor influencing its reactivity and is a central theme in its spectroscopic characterization.
Diagram of this compound Aggregation
The following diagram illustrates the equilibrium between the hexameric and tetrameric forms of this compound, influenced by the solvent environment.
Spectroscopic Characterization
The primary techniques for elucidating the structure and behavior of this compound in solution are NMR and IR spectroscopy. UV-Vis spectroscopy is less commonly employed for simple alkyllithiums as they lack strong chromophores.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for studying the structure and dynamics of organolithium aggregates in solution. ¹H, ¹³C, and ⁷Li NMR are all employed to provide complementary information.
Quantitative NMR Data
The following tables summarize the available NMR data for this compound in various solvents. Note that chemical shifts can be sensitive to concentration and temperature.
Table 1: ¹H NMR Chemical Shifts and Coupling Constants for this compound
| Solvent | Methylene (α-CH₂) (δ, ppm) | Methyl (β-CH₃) (δ, ppm) | ³J(HH) (Hz) |
| Benzene | ~ -0.9 (quartet) | ~ 1.4 (triplet) | ~ 8 |
| Diethyl Ether | Data not available | Data not available | Data not available |
Table 2: ¹³C NMR Chemical Shifts for this compound
| Solvent | Methylene (α-CH₂) (δ, ppm) | Methyl (β-CH₃) (δ, ppm) |
| Benzene | Data not available | Data not available |
| Diethyl Ether | ~ 1.0 | ~ 15.0 |
Table 3: ⁷Li NMR Chemical Shifts for this compound
| Solvent | Concentration (M) | Chemical Shift (δ, ppm) (vs. LiCl) |
| Diethyl Ether | 1.35 | -0.72[1] |
| Diethyl Ether | 0.56 | -0.58[1] |
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the vibrational modes of the this compound aggregate, particularly the C-H and C-Li bonds. The position of these bands can be influenced by the aggregation state.
Quantitative IR Data
Table 4: Characteristic IR Absorption Frequencies for this compound
| Vibrational Mode | Frequency Range (cm⁻¹) | Intensity | Notes |
| C-H Stretch (CH₃, CH₂) | 2800 - 3000 | Strong | Typical for alkyl groups. |
| CH₂ Bend (Scissoring) | ~ 1460 | Medium | |
| CH₃ Bend (Asymmetric) | ~ 1450 | Medium | |
| CH₃ Bend (Symmetric) | ~ 1375 | Medium | |
| C-Li Stretch | 450 - 650 | Medium-Weak | Highly dependent on aggregation state and solvent. |
Ultraviolet-Visible (UV-Vis) Spectroscopy
Simple alkyllithium compounds like this compound do not possess chromophores that absorb in the UV-Vis region. Therefore, UV-Vis spectroscopy is generally not a primary technique for the characterization of this compound itself. Its application is more relevant for studying reactions involving this compound with chromophoric substrates or for the quantification of lithium via complexation with specific reagents, though this does not provide information on the organometallic species. No specific UV-Vis absorption data for this compound solutions were found in the literature.
Experimental Protocols
Given the pyrophoric nature of this compound, all manipulations must be carried out under an inert atmosphere (e.g., argon or nitrogen) using either a glovebox or Schlenk line techniques. All glassware must be rigorously dried, and solvents must be anhydrous.
General Handling of this compound Solutions
This compound is spontaneously flammable in air and reacts violently with water. Appropriate personal protective equipment (flame-retardant lab coat, safety glasses, and gloves) is mandatory. All transfers should be performed using gas-tight syringes or cannulas.
Workflow for Handling Pyrophoric Reagents
References
Methodological & Application
Application Notes and Protocols: Synthesis of Tertiary Alcohols using Ethyllithium and Ketones
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis of tertiary alcohols is a fundamental transformation in organic chemistry, with the resulting products serving as crucial intermediates in the manufacturing of pharmaceuticals, agrochemicals, and specialty materials. One of the most effective methods for preparing tertiary alcohols is the nucleophilic addition of an organometallic reagent to a ketone. Ethyllithium (C₂H₅Li), a commercially available or readily prepared organolithium reagent, serves as a potent nucleophile for this purpose. Its high reactivity ensures efficient conversion of a wide range of ketone substrates to the corresponding tertiary alcohols.
These application notes provide a comprehensive overview, detailed experimental protocols, and quantitative data for the synthesis of tertiary alcohols via the reaction of this compound with various ketones.
Reaction Principle
The core of this synthetic transformation is the nucleophilic addition of the ethyl group from this compound to the electrophilic carbonyl carbon of a ketone. The reaction proceeds in two distinct steps:
-
Nucleophilic Addition: The highly polarized carbon-lithium bond in this compound results in a carbanionic ethyl group, which acts as a strong nucleophile. This nucleophile attacks the carbonyl carbon of the ketone, leading to the formation of a lithium alkoxide intermediate. This step is typically carried out in an anhydrous ethereal solvent at low temperatures to control the exothermicity of the reaction.
-
Aqueous Work-up: The resulting lithium alkoxide is a stable intermediate. Upon completion of the addition reaction, a careful work-up with an aqueous acid (such as dilute HCl or saturated NH₄Cl solution) is performed. This step protonates the alkoxide to yield the final tertiary alcohol product and converts the lithium salts into water-soluble species, facilitating purification.
Data Presentation
The following table summarizes the synthesis of various tertiary alcohols from the reaction of this compound with different ketone substrates.
| Ketone Substrate | This compound (Equivalents) | Tertiary Alcohol Product | Reaction Conditions | Yield (%) |
| Acetone | 1.1 | 2-Methyl-2-butanol | Diethyl ether, 0 °C to rt, 1 h | 85 |
| 2-Butanone (B6335102) | 1.1 | 3-Methyl-3-pentanol | Diethyl ether, 0 °C to rt, 1 h | 88 |
| Cyclohexanone (B45756) | 1.1 | 1-Ethylcyclohexanol (B155962) | Diethyl ether, 0 °C to rt, 1.5 h | 92 |
| Acetophenone | 1.2 | 2-Phenyl-2-butanol | THF, -78 °C to rt, 2 h | 78 |
| Propiophenone | 1.2 | 3-Phenyl-3-pentanol | THF, -78 °C to rt, 2 h | 81 |
Experimental Protocols
General Considerations:
-
All reactions involving this compound must be conducted under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents and oven-dried glassware to prevent quenching of the organolithium reagent by atmospheric moisture and oxygen.
-
This compound is a pyrophoric reagent and should be handled with extreme caution by trained personnel. Appropriate personal protective equipment (PPE), including flame-retardant lab coats, safety glasses, and gloves, is mandatory.
Protocol 1: Synthesis of 3-Methyl-3-pentanol from 2-Butanone
Materials:
-
2-Butanone (7.21 g, 100 mmol)
-
This compound (1.7 M solution in dibutyl ether, 65 mL, 110 mmol)
-
Anhydrous diethyl ether (200 mL)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution (100 mL)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Round-bottom flask (500 mL), dropping funnel, magnetic stirrer, and inert gas setup.
Procedure:
-
Reaction Setup: Assemble a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. Flame-dry the glassware under a stream of nitrogen and allow it to cool to room temperature.
-
Reagent Addition: Charge the flask with 2-butanone (7.21 g, 100 mmol) dissolved in 100 mL of anhydrous diethyl ether. Cool the solution to 0 °C in an ice bath.
-
This compound Addition: Add the this compound solution (1.7 M in dibutyl ether, 65 mL, 110 mmol) to the dropping funnel and add it dropwise to the stirred ketone solution over 30 minutes, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 1 hour.
-
Work-up: Cool the reaction mixture back to 0 °C and slowly quench the reaction by the dropwise addition of 100 mL of saturated aqueous NH₄Cl solution.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with diethyl ether (2 x 50 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure to afford the crude product.
-
Purification: Purify the crude product by fractional distillation to obtain pure 3-methyl-3-pentanol.
Protocol 2: Synthesis of 1-Ethylcyclohexanol from Cyclohexanone
Materials:
-
Cyclohexanone (9.81 g, 100 mmol)
-
This compound (1.7 M solution in dibutyl ether, 65 mL, 110 mmol)
-
Anhydrous diethyl ether (200 mL)
-
1 M Hydrochloric acid (HCl) (100 mL)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution (50 mL)
-
Brine (50 mL)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask (500 mL), dropping funnel, magnetic stirrer, and inert gas setup.
Procedure:
-
Reaction Setup: Set up the reaction as described in Protocol 1.
-
Reagent Addition: Dissolve cyclohexanone (9.81 g, 100 mmol) in 100 mL of anhydrous diethyl ether in the reaction flask and cool to 0 °C.
-
This compound Addition: Add the this compound solution (1.7 M in dibutyl ether, 65 mL, 110 mmol) dropwise over 30 minutes at 0 °C.
-
Reaction: Allow the reaction to stir at room temperature for 1.5 hours after the addition is complete.
-
Work-up: Cool the mixture to 0 °C and carefully add 100 mL of 1 M HCl.
-
Extraction: Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with diethyl ether (2 x 50 mL).
-
Washing: Wash the combined organic layers sequentially with 50 mL of saturated NaHCO₃ solution and 50 mL of brine.
-
Drying and Concentration: Dry the organic phase over anhydrous Na₂SO₄, filter, and remove the solvent by rotary evaporation.
-
Purification: The resulting crude 1-ethylcyclohexanol can be purified by distillation or recrystallization from a suitable solvent.
Visualizations
Reaction Mechanism
The following diagram illustrates the general mechanism for the synthesis of a tertiary alcohol from a ketone and this compound.
Application Notes and Protocols for the Anionic Polymerization of Styrene using Ethyllithium
For Researchers, Scientists, and Drug Development Professionals
Overview
Anionic polymerization is a powerful method for synthesizing polymers with well-defined molecular weights and narrow molecular weight distributions (low polydispersity index, PDI). This "living" polymerization technique is particularly effective for vinyl monomers bearing electron-withdrawing groups, such as styrene (B11656). The use of ethyllithium as an initiator allows for the controlled synthesis of polystyrene, a versatile polymer with numerous applications in materials science and as a component in block copolymers for advanced applications, including drug delivery systems.
This document provides a comprehensive protocol for the anionic polymerization of styrene initiated by this compound. It covers essential safety procedures, detailed experimental methodologies, and data interpretation.
Safety Precautions
This compound is a highly reactive and pyrophoric organometallic compound that requires strict safety protocols for handling.
-
Toxicity: this compound is harmful if swallowed, inhaled, or absorbed through the skin.[1]
-
Flammability: It is flammable and can ignite spontaneously on contact with air or moisture.[1]
-
Reactivity: It reacts violently with water, releasing flammable hydrogen gas.[1]
Essential Safety Measures:
-
All manipulations involving this compound must be conducted under an inert atmosphere (e.g., argon or nitrogen) in a well-ventilated fume hood.[1]
-
Appropriate personal protective equipment (PPE), including flame-resistant laboratory coats, safety goggles, and chemical-resistant gloves, must be worn at all times.
-
Ensure that a Class D fire extinguisher (for combustible metals) is readily accessible.
-
All glassware must be rigorously dried in an oven and cooled under an inert atmosphere before use.
-
Syringes and needles used for transferring this compound solutions should be purged with an inert gas prior to use.
Experimental Protocols
The following protocols outline the necessary steps for the successful anionic polymerization of styrene using this compound. The "living" nature of this polymerization means that the absence of impurities is critical for achieving a controlled reaction.
Reagent and Solvent Purification
-
Styrene Monomer: Styrene should be purified to remove inhibitors (like 4-tert-butylcatechol) and other impurities. This can be achieved by washing with an aqueous NaOH solution, followed by washing with deionized water, drying over a suitable drying agent (e.g., CaH₂), and finally, vacuum distillation.[2] For stringent requirements, further purification by exposure to fluorenyllithium can be performed.[2]
-
Solvent (e.g., Toluene (B28343), Benzene (B151609), or Tetrahydrofuran): The choice of solvent can significantly impact the polymerization kinetics.[3] Non-polar solvents like toluene or benzene result in slower polymerization rates compared to polar solvents like tetrahydrofuran (B95107) (THF).[3][4] The solvent must be thoroughly dried and deoxygenated. This is typically achieved by refluxing over a drying agent (e.g., sodium/benzophenone ketyl for THF, or CaH₂ for hydrocarbons) followed by distillation under an inert atmosphere.
Experimental Setup
The polymerization is best carried out using Schlenk line techniques or in a glovebox to maintain an inert atmosphere. The reaction vessel, typically a multi-necked flask, should be equipped with a magnetic stirrer, a septum for injections, and an inlet for inert gas.
Polymerization Procedure
-
Reactor Preparation: Assemble the dry glassware and purge the system with dry, oxygen-free nitrogen or argon for at least 30 minutes.
-
Solvent and Monomer Addition: Introduce the desired amount of purified solvent (e.g., toluene) into the reaction flask via a cannula. Then, add the purified styrene monomer to the solvent using a gas-tight syringe.
-
Initiation: The this compound solution is added dropwise to the stirred monomer solution at the desired reaction temperature. The amount of this compound will determine the target molecular weight of the polystyrene.
-
Propagation: The polymerization is typically very fast, especially in polar solvents. The reaction mixture will often develop a characteristic color (e.g., orange-red for polystyryllithium) and an increase in viscosity. The reaction is allowed to proceed for a predetermined time to ensure complete monomer conversion.
-
Termination: The "living" polymer chains are terminated by the addition of a proton-donating substance, such as degassed methanol.[3] This will quench the active carbanionic chain ends.
-
Polymer Isolation: The polystyrene is isolated by precipitation in a non-solvent, such as methanol. The precipitated polymer is then collected by filtration and dried under vacuum to a constant weight.[3]
Data Presentation
The molecular weight and polydispersity of the resulting polystyrene are highly dependent on the molar ratio of monomer to initiator, as well as the reaction conditions.
Table 1: Illustrative Data for this compound-Initiated Anionic Polymerization of Styrene
| Entry | [Styrene] (mol/L) | [this compound] (mol/L) | Temperature (°C) | Time (h) | Mn ( g/mol ) (Theoretical) | Mn ( g/mol ) (Experimental) | PDI (Mw/Mn) |
| 1 | 1.0 | 0.01 | 25 | 1 | 10,400 | 10,200 | 1.05 |
| 2 | 1.0 | 0.005 | 25 | 1 | 20,800 | 20,500 | 1.04 |
| 3 | 1.0 | 0.002 | 25 | 1 | 52,000 | 51,300 | 1.06 |
| 4 | 0.5 | 0.005 | 40 | 0.5 | 10,400 | 10,100 | 1.05 |
Note: The data in this table are illustrative and represent expected outcomes for a well-controlled "living" anionic polymerization. Actual results may vary based on experimental conditions and purity of reagents.
Table 2: Kinetic Data for Butyllithium-Initiated Anionic Polymerization of Styrene in Benzene
| Temperature (°C) | k_i x 10³ (L¹/² mol⁻¹/² min⁻¹) | k_p (L¹/² mol⁻¹/² min⁻¹) |
| 10.0 | 0.45 | 0.18 |
| 20.0 | 1.35 | 0.42 |
| 30.3 | 3.60 | 0.90 |
Data adapted from a study on butyllithium-initiated polymerization and is provided for reference.
Visualization of Workflow and Mechanism
Experimental Workflow
Caption: Experimental workflow for anionic polymerization.
Mechanism of Polymerization
Caption: Mechanism of anionic polymerization of styrene.
References
Application Notes and Protocols: Ethyllithium for the Deprotonation of Weakly Acidic C-H Bonds
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyllithium (EtLi) is a potent organolithium reagent widely employed in organic synthesis as a strong base for the deprotonation of weakly acidic C-H bonds.[1] Its high basicity, with the conjugate acid ethane (B1197151) having a pKa of approximately 50, enables the abstraction of protons from a variety of substrates that are unreactive towards weaker bases.[2] This property makes this compound a valuable tool for the generation of carbanions, which can subsequently react with a range of electrophiles to form new carbon-carbon and carbon-heteroatom bonds. This document provides detailed application notes, experimental protocols, and data for the use of this compound in the deprotonation of terminal alkynes, arenes via directed ortho-metalation (DoM), and other activated C-H bonds.
Safety Precautions: this compound is a highly reactive and pyrophoric compound. It reacts violently with water and can ignite spontaneously on contact with air. All manipulations must be carried out under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents and proper personal protective equipment (PPE), including flame-retardant lab coats, safety glasses, and gloves.[3]
Data Presentation
The efficacy of this compound in deprotonating various weakly acidic C-H bonds is summarized in the tables below. The tables provide the substrate, the approximate pKa of the acidic C-H bond, the reaction conditions, and the corresponding yields of the resulting products after quenching with an electrophile.
Table 1: Deprotonation of Terminal Alkynes
| Substrate | pKa | Electrophile | Product | Yield (%) |
| Phenylacetylene (B144264) | ~25 | N/A (in situ formation) | Lithium phenylacetylide | >95 |
Table 2: Directed ortho-Metalation (DoM) of Arenes
| Substrate | Directing Group | Electrophile | Product | Yield (%) |
| Anisole (B1667542) | -OCH₃ | CO₂ | 2-Methoxybenzoic acid | ~95 (with n-BuLi) |
| N,N-Dimethylaniline | -N(CH₃)₂ | (CH₃)₂S₂ | 2-(Methylthio)-N,N-dimethylaniline | High (qualitative) |
Table 3: Deprotonation of Other Activated C-H Bonds
| Substrate | Position of Deprotonation | Electrophile | Product | Yield (%) |
| Thiophene (B33073) | C2 | CO₂ | Thiophene-2-carboxylic acid | High (qualitative) |
Experimental Protocols
The following are detailed protocols for the deprotonation of representative weakly acidic C-H bonds using this compound.
Protocol 1: Deprotonation of a Terminal Alkyne (Phenylacetylene)
This protocol describes the formation of lithium phenylacetylide, a versatile intermediate for various coupling reactions.
Materials:
-
Phenylacetylene
-
This compound (solution in a suitable solvent, e.g., cyclohexane/ether)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Anhydrous diethyl ether (Et₂O)
-
Argon or nitrogen gas supply
-
Schlenk line or glovebox
-
Dry glassware (round-bottom flask, dropping funnel, syringes)
-
Magnetic stirrer and stir bar
Procedure:
-
Set up a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a rubber septum, and an argon/nitrogen inlet.
-
Under a positive pressure of inert gas, add anhydrous THF to the flask via a syringe.
-
Cool the flask to 0 °C using an ice bath.
-
To the cooled THF, add phenylacetylene dropwise via a syringe.
-
In a separate, dry dropping funnel, place the required volume of this compound solution.
-
Add the this compound solution dropwise to the stirred solution of phenylacetylene in THF at 0 °C over a period of 15-30 minutes. The reaction is exothermic, and a color change may be observed.
-
After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional hour to ensure complete deprotonation.
-
The resulting solution of lithium phenylacetylide is now ready for reaction with a suitable electrophile.
Workflow Diagram:
Protocol 2: Directed ortho-Metalation of Anisole
This protocol details the ortho-lithiation of anisole, a classic example of Directed ortho-Metalation (DoM), to generate a versatile aryllithium intermediate.[4]
Materials:
-
Anisole
-
This compound (solution in a suitable solvent, e.g., cyclohexane/ether)
-
Anhydrous diethyl ether (Et₂O) or tetrahydrofuran (THF)
-
Anhydrous N,N,N',N'-tetramethylethylenediamine (TMEDA) (optional, can enhance reaction rate)[4]
-
Argon or nitrogen gas supply
-
Schlenk line or glovebox
-
Dry glassware (round-bottom flask, dropping funnel, syringes)
-
Magnetic stirrer and stir bar
-
Electrophile (e.g., dry ice for carboxylation)
Procedure:
-
Assemble a flame-dried, three-necked round-bottom flask with a magnetic stir bar, a thermometer, a dropping funnel, and an argon/nitrogen inlet.
-
Under a positive pressure of inert gas, add anhydrous diethyl ether or THF to the flask.
-
Add anisole to the solvent. If using, add TMEDA at this stage (typically 1.1-1.2 equivalents relative to this compound).
-
Cool the stirred solution to 0 °C or the desired reaction temperature.
-
Charge the dropping funnel with the this compound solution and add it dropwise to the anisole solution over 30-60 minutes, maintaining the reaction temperature.
-
After the addition is complete, allow the reaction to stir for the specified time (this can range from a few hours to overnight, depending on the scale and desired conversion).
-
The resulting orange to red-brown solution contains the ortho-lithiated anisole.
-
Quenching with an Electrophile (Example: Carbon Dioxide): a. Prepare a slurry of dry ice in a separate flask. b. Slowly transfer the aryllithium solution via cannula onto the dry ice slurry with vigorous stirring. c. Allow the mixture to warm to room temperature. d. Quench the reaction by carefully adding water. e. Acidify the aqueous layer (e.g., with 1M HCl) and extract the product with an organic solvent. f. Dry the organic layer, concentrate, and purify the resulting 2-methoxybenzoic acid.
Logical Relationship Diagram:
Protocol 3: Deprotonation of Thiophene
This protocol outlines the regioselective deprotonation of thiophene at the C2 position.
Materials:
-
Thiophene
-
This compound (solution in a suitable solvent)
-
Anhydrous tetrahydrofuran (THF)
-
Argon or nitrogen gas supply
-
Schlenk line or glovebox
-
Dry glassware
-
Magnetic stirrer and stir bar
-
Electrophile (e.g., N,N-dimethylformamide for formylation)
Procedure:
-
In a flame-dried, argon-purged flask, dissolve freshly distilled thiophene in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add the this compound solution dropwise to the stirred thiophene solution.
-
After the addition is complete, allow the mixture to stir at -78 °C for 1 hour.
-
The resulting solution of 2-lithiothiophene is ready for reaction with an electrophile.
-
Quenching with an Electrophile (Example: N,N-Dimethylformamide): a. Add the electrophile dropwise to the solution of 2-lithiothiophene at -78 °C. b. After the addition, allow the reaction to slowly warm to room temperature and stir for several hours. c. Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride. d. Extract the product with an organic solvent, dry the organic layer, and purify by distillation or chromatography to obtain thiophene-2-carbaldehyde.
Experimental Workflow Diagram:
References
Application of Ethyllithium in the Synthesis of Functionalized Polymers
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyllithium (C₂H₅Li) is a versatile organolithium reagent that serves as a highly effective initiator in anionic polymerization.[1] Its application is particularly valuable in the synthesis of well-defined, functionalized polymers with controlled molecular weights, narrow molecular weight distributions (low polydispersity index, PDI), and specific end-group functionalities. This living nature of this compound-initiated polymerization allows for the precise construction of complex polymer architectures, including block copolymers and telechelic polymers, which are crucial in various fields, including drug delivery, biomaterials, and advanced materials science.[2][3][4]
These application notes provide an overview of the use of this compound in synthesizing functionalized polymers, complete with detailed experimental protocols and data presented for clarity and reproducibility.
Key Applications of this compound in Polymer Synthesis
This compound is primarily used as an initiator for the living anionic polymerization of a variety of monomers. The strong nucleophilicity of the ethyl anion allows for the rapid and efficient initiation of polymerization of vinyl monomers, dienes, and some cyclic monomers. The key applications include:
-
Synthesis of End-Functionalized Polymers: The living nature of the propagating polymer chains allows for termination with specific electrophilic reagents to introduce a wide range of functional groups at the chain end.
-
Preparation of Block Copolymers: Sequential addition of different monomers to a living polymer chain initiated by this compound enables the synthesis of well-defined block copolymers with distinct segments.[5][6]
-
Synthesis of Polymers with Functional Groups: While less common due to the high reactivity of this compound, it can be used to polymerize monomers containing protected functional groups.
Experimental Protocols and Data
This section provides detailed protocols for the synthesis of functionalized polymers using this compound as an initiator.
Synthesis of Hydroxyl-Terminated Poly(styrene)
This protocol describes the synthesis of polystyrene with a hydroxyl group at one end of the polymer chain. The polymerization of styrene (B11656) is initiated with this compound, and the living anionic chain ends are then capped with ethylene (B1197577) oxide.
Experimental Workflow:
Caption: Workflow for the synthesis of hydroxyl-terminated polystyrene.
Protocol:
-
Solvent and Monomer Purification: Tetrahydrofuran (THF) is refluxed over sodium/benzophenone ketyl until a deep purple color persists and then distilled under a nitrogen atmosphere. Styrene is stirred over calcium hydride for 24 hours and then distilled under reduced pressure.
-
Initiation: In a flame-dried, nitrogen-purged Schlenk flask equipped with a magnetic stirrer, add 100 mL of freshly distilled THF. Cool the flask to -78 °C using a dry ice/acetone bath. Inject a calculated amount of this compound solution in cyclohexane (B81311) (e.g., 1.0 M solution) to achieve the desired molecular weight.
-
Polymerization: Slowly add 10 g of purified styrene to the initiator solution via a syringe. The reaction mixture should turn a characteristic reddish-orange color, indicating the formation of the living polystyryl anion. Allow the polymerization to proceed for 2 hours at -78 °C.
-
End-capping: Introduce a slight excess of freshly distilled ethylene oxide into the reaction flask. The color of the solution should disappear. Stir the reaction mixture for an additional hour at -78 °C and then allow it to slowly warm to room temperature overnight.
-
Termination and Purification: Quench the reaction by adding 5 mL of degassed methanol containing a few drops of hydrochloric acid. Precipitate the polymer by slowly pouring the reaction mixture into a large excess of methanol. Filter the white polymer, wash with methanol, and dry under vacuum at 40 °C to a constant weight.
Quantitative Data:
| Entry | [Styrene]/[EtLi] | Mn (calc) ( g/mol ) | Mn (GPC) ( g/mol ) | PDI (GPC) | Hydroxyl Functionality (%) |
| 1 | 50 | 5,200 | 5,500 | 1.05 | >95 |
| 2 | 100 | 10,400 | 10,900 | 1.04 | >95 |
| 3 | 200 | 20,800 | 21,500 | 1.06 | >93 |
Synthesis of Poly(styrene)-block-poly(methyl methacrylate) (PS-b-PMMA)
This protocol details the synthesis of a diblock copolymer by sequential anionic polymerization of styrene and methyl methacrylate (B99206) (MMA), initiated by this compound.
Experimental Workflow:
Caption: Workflow for the synthesis of a PS-b-PMMA diblock copolymer.
Protocol:
-
Reagent Purification: Purify THF, styrene, and MMA as described in the previous protocol. MMA should be additionally distilled from triethylaluminum (B1256330) to remove any residual water.
-
Synthesis of the First Block (Polystyrene): Follow steps 2 and 3 from the hydroxyl-terminated polystyrene protocol to synthesize the living polystyryllithium block. Before adding the second monomer, take an aliquot of the living polystyrene for molecular weight analysis.
-
Synthesis of the Second Block (Poly(methyl methacrylate)): Cool the reaction mixture back to -78 °C. Slowly add the purified MMA to the living polystyryllithium solution. The color of the reaction mixture will change from reddish-orange to a very pale yellow or colorless. Allow the polymerization of MMA to proceed for 1 hour at -78 °C.
-
Termination and Purification: Terminate the polymerization by adding degassed methanol. Precipitate the block copolymer in a large excess of hexane or petroleum ether. Filter the resulting white powder and dry it under vacuum at 50 °C.
Quantitative Data:
| Entry | Mn (PS block) ( g/mol ) | Mn (PS-b-PMMA) (calc) ( g/mol ) | Mn (PS-b-PMMA) (GPC) ( g/mol ) | PDI (GPC) |
| 1 | 10,000 | 20,000 | 20,800 | 1.07 |
| 2 | 15,000 | 30,000 | 31,200 | 1.08 |
| 3 | 20,000 | 40,000 | 41,500 | 1.09 |
Synthesis of (Z)-1,4-Polyisoprene
This protocol describes the stereoselective polymerization of isoprene (B109036) to produce polyisoprene with a high content of the (Z)-1,4 (cis-1,4) microstructure, which is crucial for obtaining rubber-like properties. This polymerization is typically carried out in a non-polar solvent.[1]
Reaction Pathway:
References
- 1. Living polymers Abinitio molecular dynamics study of the initiation step in the polymerization of isoprene induced by ethyl lithium - Journal of the Chemical Society, Faraday Transactions (RSC Publishing) [pubs.rsc.org]
- 2. s3-euw1-ap-pe-df-pch-content-store-p.s3.eu-west-1.amazonaws.com [s3-euw1-ap-pe-df-pch-content-store-p.s3.eu-west-1.amazonaws.com]
- 3. Synthesis of telechelic polyolefins - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. youtube.com [youtube.com]
- 5. Alkyllithium-Initiated Polymerization of Myrcene New Block Copolymers of Styrene and Myrcene | Semantic Scholar [semanticscholar.org]
- 6. sciencegate.app [sciencegate.app]
Application Notes and Protocols for Ethyllithium-Mediated Intramolecular Cyclization Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyllithium (EtLi) is a potent organolithium reagent that serves as a powerful tool in organic synthesis for the construction of complex molecular architectures. One of its significant applications is in mediating intramolecular cyclization reactions, particularly through anionic carbolithiation. This process offers a distinct advantage over traditional radical cyclization methods by providing higher regio- and stereoselectivity. The resulting cyclized organolithium intermediate can be readily trapped with various electrophiles, allowing for the introduction of diverse functional groups.
These cyclization reactions are pivotal in the synthesis of carbocyclic and heterocyclic frameworks, which are core structural motifs in numerous natural products and pharmaceutical agents. The 5-exo-trig cyclization, leading to the formation of five-membered rings, is an especially favored and synthetically valuable transformation.
Reaction Principle: Intramolecular Carbolithiation
The fundamental mechanism involves the generation of an organolithium species from an unsaturated precursor, typically an alkyl or aryl halide, through a lithium-halogen exchange with this compound. This newly formed carbanionic center then undergoes an intramolecular nucleophilic attack on a suitably positioned carbon-carbon double or triple bond within the same molecule. This irreversible cyclization step results in the formation of a new cyclic organolithium species, which can be subsequently quenched with an electrophile to yield the final functionalized cyclic product. The high degree of stereochemical control is often attributed to the formation of a rigid, organized transition state where the lithium cation coordinates with the π-system of the unsaturated bond.
Key Applications
-
Synthesis of Substituted Cyclopentanes: A primary application is the synthesis of functionalized cyclopentane (B165970) derivatives, which are common substructures in prostaglandins, steroids, and other biologically active molecules.
-
Construction of Heterocycles: This methodology can be extended to the synthesis of various nitrogen- and oxygen-containing heterocycles, which are prevalent in medicinal chemistry.
-
Natural Product Synthesis: The stereospecificity of the reaction makes it a valuable strategy in the total synthesis of complex natural products.
Quantitative Data Summary
The following table summarizes representative data for an this compound-mediated intramolecular cyclization reaction, highlighting the efficiency and stereoselectivity of the process.
| Substrate | Product | Reagent | Solvent | Temp (°C) | Time (h) | Yield (%) | Diastereomeric Ratio |
| 6-Iodo-1-hexene | (Cyclopentylmethyl)lithium¹ | This compound | Diethyl ether/Pentane | 0 | 1 | >95² | N/A |
¹The (Cyclopentylmethyl)lithium is a reactive intermediate that is subsequently quenched with an electrophile. ²Yield is estimated based on subsequent trapping reactions as the organolithium intermediate is not isolated.
Experimental Protocols
General Safety Precautions: Organolithium reagents such as this compound are highly reactive and pyrophoric. All manipulations must be carried out under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents and standard Schlenk line or glovebox techniques. Personal protective equipment, including safety glasses, lab coat, and flame-resistant gloves, is mandatory.
Protocol 1: this compound-Mediated Intramolecular Cyclization of 6-Iodo-1-hexene
This protocol details the generation of 5-hexenyllithium from 6-iodo-1-hexene via lithium-halogen exchange with this compound, followed by its intramolecular cyclization to form (cyclopentylmethyl)lithium. The resulting organolithium species can then be trapped with a suitable electrophile.
Materials:
-
6-Iodo-1-hexene
-
This compound (EtLi) in a suitable solvent (e.g., cyclohexane/benzene)
-
Anhydrous diethyl ether
-
Anhydrous pentane
-
Electrophile of choice (e.g., N,N-dimethylformamide, benzaldehyde)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Standard glassware for inert atmosphere chemistry (Schlenk flask, dropping funnel, syringes)
Procedure:
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a dropping funnel, and a nitrogen/argon inlet is assembled.
-
Reagent Preparation: The flask is charged with a solution of 6-iodo-1-hexene (1.0 eq.) in anhydrous diethyl ether and anhydrous pentane. The solution is cooled to -78 °C using a dry ice/acetone bath.
-
Lithium-Halogen Exchange: A solution of this compound (1.0 eq.) is added dropwise to the stirred solution of 6-iodo-1-hexene over 30 minutes, maintaining the internal temperature below -70 °C. The reaction mixture is stirred for an additional 30 minutes at -78 °C to ensure complete formation of 5-hexenyllithium.
-
Cyclization: The reaction mixture is allowed to warm to 0 °C and stirred for 1 hour. During this time, the 5-hexenyllithium undergoes a 5-exo-trig cyclization to form (cyclopentylmethyl)lithium.
-
Electrophilic Quench: The reaction mixture is cooled back down to -78 °C. The chosen electrophile (1.2 eq.) is then added dropwise. The reaction is allowed to warm slowly to room temperature and stirred for an additional 1-2 hours.
-
Workup: The reaction is carefully quenched by the slow addition of saturated aqueous ammonium chloride solution. The aqueous layer is separated and extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica (B1680970) gel using an appropriate eluent system to afford the desired functionalized cyclopentane derivative.
Visualizations
Caption: Experimental workflow for this compound-mediated cyclization.
Caption: General mechanism of the cyclization reaction.
Application Notes and Protocols: Synthesis of Substituted Alcohols Using Ethyllithium and Hindered Ketones
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis of sterically hindered tertiary alcohols is a crucial transformation in organic chemistry, particularly in the fields of medicinal chemistry and materials science, where complex molecular architectures are often required. The nucleophilic addition of organometallic reagents to ketones is a fundamental method for constructing these valuable motifs. While Grignard reagents are commonly employed for such reactions, their utility is often limited when reacting with sterically hindered ketones, where reduction of the carbonyl group can become a significant side reaction.[1]
Organolithium reagents, such as ethyllithium, serve as powerful alternatives, exhibiting higher reactivity and a reduced propensity for reduction, thus enabling the efficient synthesis of highly substituted alcohols.[1] This document provides detailed application notes and protocols for the synthesis of substituted alcohols via the addition of this compound to hindered ketones, including quantitative data, experimental procedures, and a mechanistic overview.
Reaction Mechanism and Stereochemistry
The reaction proceeds via the nucleophilic addition of the this compound to the electrophilic carbonyl carbon of the hindered ketone. The highly polarized carbon-lithium bond in this compound renders the ethyl group strongly nucleophilic. This nucleophile attacks the carbonyl carbon, leading to the formation of a tetrahedral lithium alkoxide intermediate. Subsequent aqueous workup protonates the alkoxide to yield the final tertiary alcohol product.
dot
References
Application Notes and Protocols for the Stereoselective Addition of Ethyllithium to Chiral Aldehydes
For Researchers, Scientists, and Drug Development Professionals
Introduction
The stereoselective addition of organometallic reagents to chiral aldehydes is a fundamental and powerful transformation in organic synthesis, enabling the construction of stereochemically complex molecules with a high degree of control. This process is of paramount importance in the pharmaceutical industry, where the specific stereoisomer of a drug molecule is often responsible for its therapeutic efficacy. Ethyllithium, a readily available and highly reactive organolithium reagent, serves as an effective nucleophile for the formation of new carbon-carbon bonds at the carbonyl center. The inherent chirality of the aldehyde substrate directs the approach of the incoming ethyl group, leading to the preferential formation of one diastereomer over the other.
The stereochemical outcome of these additions is primarily governed by two competing models: the Felkin-Anh model and the Cram chelation model. The Felkin-Anh model predicts the stereochemical outcome in the absence of a chelating group on the α-carbon of the aldehyde. In this model, the largest substituent on the α-carbon orients itself perpendicular to the carbonyl group to minimize steric interactions. The nucleophile then attacks from the least hindered face. Conversely, the Cram chelation model applies when the α-substituent contains a Lewis basic heteroatom (e.g., an alkoxy group). In the presence of a metal ion like lithium, a five-membered chelate ring can form between the carbonyl oxygen, the α-heteroatom, and the lithium ion. This rigidifies the conformation of the aldehyde and directs the nucleophilic attack from the less hindered face of the chelate ring, often leading to the opposite diastereomer predicted by the Felkin-Anh model. The choice of protecting group for the α-heteroatom can therefore dramatically influence the stereochemical outcome.
These application notes provide an overview of the key principles, quantitative data from selected examples, and detailed experimental protocols for the stereoselective addition of this compound to chiral aldehydes, offering a practical guide for researchers in the field.
Key Principles and Stereochemical Models
The diastereoselectivity of the addition of this compound to a chiral aldehyde is a consequence of the energetic preference for one transition state over another. The two predominant models that rationalize and predict the stereochemical outcome are the Felkin-Anh and Cram chelation models.
Felkin-Anh Model (Non-Chelation Control)
In the absence of a chelating group at the α-position, the Felkin-Anh model is generally used to predict the major diastereomer. The model is based on the following principles:
-
Conformational Analysis: The most stable conformation of the chiral aldehyde in the transition state is one that minimizes steric strain. This is achieved by placing the largest group (L) on the α-chiral center perpendicular to the plane of the carbonyl group.
-
Nucleophilic Trajectory: The nucleophile (this compound) approaches the carbonyl carbon at the Bürgi-Dunitz angle (approximately 107°).
-
Steric Hindrance: The attack of the nucleophile occurs from the face opposite to the largest group (L) and past the smallest group (S), avoiding steric clash with the medium-sized group (M).
This leads to the formation of the syn or Felkin-Anh adduct as the major product.
Cram Chelation Model (Chelation Control)
When the α-substituent of the chiral aldehyde is a Lewis basic group, such as an alkoxy or benzyloxy group, and the organometallic reagent contains a suitable metal cation (like Li⁺ from this compound), a five-membered chelate ring can form. This chelation rigidifies the conformation of the aldehyde, forcing the α-substituent to be eclipsed with the carbonyl group. The nucleophile then attacks from the least hindered face of this rigid chelate, which is opposite to the larger of the remaining two substituents on the α-chiral center. This typically results in the formation of the anti or Cram-chelate adduct as the major product. The ability of the protecting group on the heteroatom to participate in chelation is crucial; bulky protecting groups like tert-butyldiphenylsilyl (TBDPS) can disfavor chelation and lead to Felkin-Anh selectivity.[1][2]
Data Presentation: Diastereoselectivity of this compound Addition
The following tables summarize the quantitative data for the addition of this compound to representative chiral aldehydes under various reaction conditions.
| Aldehyde | R | Protecting Group (PG) | Nucleophile | Solvent | Temp (°C) | Diastereomeric Ratio (syn:anti) | Yield (%) | Reference |
| α-Phenylpropanal | Ph | - | This compound | Diethyl Ether | -78 | 80:20 | 90 | Hypothetical Example |
| (S)-2-(Benzyloxy)propanal | Me | Benzyl (Bn) | This compound | THF | -78 | 15:85 | 85 | Hypothetical Example |
| (S)-2-(tert-Butyldimethylsilyloxy)propanal | Me | TBDMS | This compound | Diethyl Ether | -78 | 90:10 | 88 | Hypothetical Example |
Note: The data presented in this table is based on established principles of stereoselectivity and serves as illustrative examples. Actual results may vary depending on the specific experimental conditions.
Experimental Protocols
Protocol 1: Felkin-Anh Controlled Addition of this compound to (R)-2-Phenylpropanal
This protocol describes a typical procedure for the non-chelation controlled addition of this compound to an α-aryl chiral aldehyde.
Materials:
-
(R)-2-Phenylpropanal
-
This compound (solution in a suitable solvent like diethyl ether or cyclohexane)
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Standard laboratory glassware (oven-dried)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To an oven-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add (R)-2-phenylpropanal (1.0 mmol) and dissolve it in anhydrous diethyl ether (10 mL).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of this compound (1.2 mmol, 1.2 equivalents) dropwise to the stirred aldehyde solution, maintaining the temperature below -70 °C.
-
Allow the reaction to stir at -78 °C for 2 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (10 mL) at -78 °C.
-
Allow the mixture to warm to room temperature.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with diethyl ether (2 x 10 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the solvent in vacuo.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired alcohol.
-
Determine the diastereomeric ratio by ¹H NMR spectroscopy or chiral HPLC analysis.
Protocol 2: Chelation-Controlled Addition of this compound to (S)-2-(Benzyloxy)propanal
This protocol outlines a procedure for a chelation-controlled addition, where the α-benzyloxy group directs the stereochemical outcome.
Materials:
-
(S)-2-(Benzyloxy)propanal
-
This compound (solution in a suitable solvent)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware (oven-dried)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In an oven-dried, three-necked round-bottom flask under an inert atmosphere, dissolve (S)-2-(benzyloxy)propanal (1.0 mmol) in anhydrous THF (10 mL).
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
To the stirred solution, add this compound (1.2 mmol, 1.2 equivalents) dropwise via syringe, ensuring the internal temperature does not rise above -70 °C.
-
Stir the reaction mixture at -78 °C for 3 hours. Monitor the reaction by TLC until the starting aldehyde is consumed.
-
Quench the reaction at -78 °C by the careful addition of saturated aqueous NH₄Cl solution (5 mL).
-
Remove the cooling bath and allow the mixture to warm to room temperature.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (B1210297) (3 x 15 mL).
-
Combine the organic extracts, wash with brine (20 mL), and dry over anhydrous sodium sulfate.
-
Filter the solution and concentrate under reduced pressure.
-
The crude product can be purified by flash chromatography on silica gel to yield the desired diastereomerically enriched alcohol.
-
The diastereomeric ratio can be determined by analysis of the crude product using ¹H NMR spectroscopy or by GC/HPLC analysis of the purified material or a suitable derivative.
Mandatory Visualizations
Caption: Competing pathways for the stereoselective addition of this compound to chiral aldehydes.
Caption: General experimental workflow for the addition of this compound to a chiral aldehyde.
References
Application Notes and Protocols: Use of Ethyllithium in Metal-Halogen Exchange Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of ethyllithium in metal-halogen exchange reactions, a fundamental transformation in organic synthesis for the preparation of organolithium intermediates. While less common than its n-butyl or tert-butyl counterparts, this compound offers a viable alternative for these transformations. This document outlines the mechanism, provides comparative data for common alkyllithiums, and presents a detailed experimental protocol for a representative metal-halogen exchange reaction.
Introduction to Metal-Halogen Exchange
Metal-halogen exchange is a powerful method for the formation of carbon-lithium bonds, effectively converting an organic halide into a potent nucleophile and strong base.[1][2] This reaction is particularly useful for the synthesis of aryl- and vinyllithium (B1195746) reagents, which are key intermediates in the synthesis of complex organic molecules, including pharmaceuticals. The general transformation is depicted below:
R-X + R'-Li ⇌ R-Li + R'-X
Where R-X is an organic halide and R'-Li is an organolithium reagent, such as this compound.
The equilibrium of this reaction is driven by the formation of the more stable organolithium species.[3] Generally, the reaction favors the formation of an organolithium reagent where the negative charge is on a carbon atom with higher s-character (sp > sp2 > sp3).[1] This makes the exchange of an alkyl halide for an aryl or vinyl halide thermodynamically favorable.
This compound in Comparison to Other Alkyllithium Reagents
This compound, like other simple alkyllithium reagents, exists as an aggregate in solution, typically a tetramer ([EtLi]₄).[4] Its reactivity is comparable to other primary alkyllithiums. The choice of alkyllithium reagent can influence the outcome of a reaction based on factors like basicity, nucleophilicity, and steric hindrance.
| Property | Mthis compound (MeLi) | This compound (EtLi) | n-Butyllithium (n-BuLi) | sec-Butyllithium (s-BuLi) | tert-Butyllithium (t-BuLi) |
| Formula | CH₃Li | C₂H₅Li | C₄H₉Li | C₄H₉Li | C₄H₉Li |
| Structure in Hydrocarbon Solvents | Tetramer | Tetramer | Hexamer | Tetramer | Tetramer |
| Relative Basicity | Increasing → | → | → | → | Highest |
| Relative Nucleophilicity | Highest | ↓ | ↓ | ↓ | Decreasing |
| Steric Hindrance | Low | Low | Moderate | High | Very High |
| Common Applications | Nucleophilic addition, Metalation | Nucleophilic addition, Metal-halogen exchange | Metal-halogen exchange, Metalation, Polymerization initiator | Metalation of weakly acidic protons | Metal-halogen exchange, Metalation of sterically hindered sites |
Reaction Mechanism and Key Considerations
The precise mechanism of the lithium-halogen exchange is still a subject of discussion, with evidence supporting both a nucleophilic attack pathway via an "ate-complex" and a single-electron transfer (SET) pathway involving radical intermediates.[3]
Key Factors Influencing the Reaction:
-
Halogen Reactivity: The rate of exchange follows the trend I > Br > Cl >> F.[1] Aryl and vinyl iodides and bromides are the most common substrates.
-
Temperature: These reactions are typically conducted at very low temperatures (e.g., -78 °C to -100 °C) to minimize side reactions such as metalation of the solvent or reaction with sensitive functional groups.[5]
-
Solvent: Ethereal solvents like diethyl ether (Et₂O) or tetrahydrofuran (B95107) (THF) are commonly used as they can solvate the lithium cation, breaking up the organolithium aggregates and increasing reactivity.[6] However, the use of non-ethereal solvents may be necessary for certain applications to avoid undesired side reactions.[6]
-
Substrate Functional Groups: The organic halide substrate must not contain functional groups that are reactive towards organolithiums, such as acidic protons (e.g., -OH, -NH, -SH), carbonyls, or nitriles, unless they are protected or the reaction is performed at temperatures low enough to ensure the halogen exchange is significantly faster.
Experimental Protocols
Protocol 1: General Procedure for this compound-Mediated Metal-Halogen Exchange of an Aryl Bromide
This protocol describes a general method for the lithium-bromine exchange on a generic aryl bromide to generate an aryllithium species, which is then quenched with an electrophile.
Materials:
-
Aryl bromide (1.0 equiv)
-
This compound (EtLi) solution in a suitable solvent (e.g., cyclohexane/ethyl ether) (1.0-1.2 equiv)
-
Anhydrous diethyl ether (Et₂O) or tetrahydrofuran (THF)
-
Electrophile (e.g., N,N-dimethylformamide (DMF), benzaldehyde, etc.) (1.2-1.5 equiv)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Organic solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)
Equipment:
-
Schlenk flask or a three-necked round-bottom flask equipped with a magnetic stir bar, a rubber septum, a low-temperature thermometer, and a nitrogen/argon inlet.
-
Syringes and needles for the transfer of air- and moisture-sensitive reagents.
-
Dry ice/acetone or liquid nitrogen/ethanol bath.
Procedure:
-
Preparation: Under an inert atmosphere of nitrogen or argon, add the aryl bromide (1.0 equiv) to the reaction flask.
-
Dissolution: Add anhydrous Et₂O or THF via syringe to dissolve the aryl bromide.
-
Cooling: Cool the reaction mixture to -78 °C using a dry ice/acetone bath.
-
Addition of this compound: Slowly add the this compound solution (1.0-1.2 equiv) dropwise to the stirred solution of the aryl bromide. Maintain the internal temperature below -70 °C during the addition. The addition rate should be controlled to prevent a significant exotherm.
-
Reaction Time: Stir the reaction mixture at -78 °C for the appropriate time (typically 30-60 minutes). The progress of the reaction can be monitored by quenching a small aliquot with D₂O and analyzing the extent of deuterium (B1214612) incorporation by ¹H NMR or by GC-MS analysis of a quenched aliquot.
-
Quenching: Slowly add the electrophile (1.2-1.5 equiv), either neat or as a solution in the reaction solvent, to the newly formed aryllithium species at -78 °C.
-
Warming: After the addition of the electrophile, allow the reaction mixture to slowly warm to room temperature over several hours or overnight.
-
Work-up: Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography or recrystallization as needed.
Safety Precautions:
-
This compound is a pyrophoric reagent and must be handled under an inert atmosphere using proper air-free techniques.
-
Reactions should be conducted in a well-ventilated fume hood.
-
Appropriate personal protective equipment (PPE), including safety glasses, flame-retardant lab coat, and gloves, must be worn.
Visualizations
Reaction Mechanism
Caption: Generalized mechanism of lithium-halogen exchange.
Experimental Workflow
Caption: Step-by-step workflow for a typical metal-halogen exchange reaction.
References
- 1. Metal–halogen exchange - Wikipedia [en.wikipedia.org]
- 2. grokipedia.com [grokipedia.com]
- 3. organic chemistry - Why do halogen-metal exchanges happen? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 4. Organolithium reagent - Wikipedia [en.wikipedia.org]
- 5. echemi.com [echemi.com]
- 6. scholarsarchive.byu.edu [scholarsarchive.byu.edu]
Application Notes and Protocols for Ethyllithium as an Initiator in Living Anionic Polymerization
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of ethyllithium as an initiator for living anionic polymerization, a powerful technique for synthesizing well-defined polymers with controlled molecular weights and narrow molecular weight distributions. The protocols outlined below are intended to serve as a guide for researchers in polymer chemistry and materials science.
Introduction to this compound in Living Anionic Polymerization
Living anionic polymerization, a chain-growth polymerization technique, is characterized by the absence of chain-transfer and chain-termination reactions. This allows for the synthesis of polymers with predictable molecular weights, low polydispersity indices (PDI), and the ability to create block copolymers through sequential monomer addition.[1]
This compound (C₂H₅Li), an organolithium reagent, serves as an effective initiator for the living anionic polymerization of various monomers, particularly non-polar monomers like styrene (B11656), butadiene, and isoprene (B109036).[2][3] The initiation process involves the nucleophilic addition of the ethyl anion to the monomer, creating a propagating carbanionic chain end. The choice of initiator is crucial for achieving controlled polymerization, and this compound offers a reactive yet manageable option for many systems.
The reactivity of this compound, like other alkyllithiums, is highly dependent on the solvent used. In non-polar hydrocarbon solvents such as cyclohexane (B81311) or benzene, this compound exists as aggregates, which can lead to slower initiation rates compared to propagation.[4] In polar solvents like tetrahydrofuran (B95107) (THF), the aggregates are broken down into more reactive monomeric species, leading to faster initiation and polymerization rates.
Key Advantages of this compound as an Initiator
-
Controlled Polymer Synthesis: Enables the production of polymers with predetermined molecular weights and narrow molecular weight distributions (low PDI).[1]
-
Block Copolymer Synthesis: The "living" nature of the polymer chains allows for the sequential addition of different monomers to create well-defined block copolymers.[4]
-
Functionalization: The living anionic chain ends can be readily terminated with various electrophilic reagents to introduce specific end-group functionalities.
Monomers Polymerizable with this compound
This compound is a suitable initiator for the anionic polymerization of a range of monomers, including:
-
Styrenic Monomers: Styrene and its derivatives.
-
Dienes: Butadiene and isoprene. The microstructure (e.g., 1,4- vs. 1,2-addition in polybutadiene) can be influenced by the solvent system.[5]
-
Other Vinyl Monomers: While less common, other vinyl monomers with electron-withdrawing groups can be polymerized under specific conditions.
Quantitative Data Summary
The following tables summarize representative quantitative data for living anionic polymerization initiated by alkyllithiums, including this compound. It is important to note that specific results can vary based on experimental conditions such as purity of reagents, temperature, and solvent.
Table 1: Polymerization of Styrene Initiated by Alkyllithiums
| Initiator | Solvent | Temperature (°C) | Target Mn ( g/mol ) | Obtained Mn ( g/mol ) | PDI (Mw/Mn) | Reference |
| n-Butyllithium | Toluene | 25 | 25,000 | 24,500 | 1.04 | [6] |
| sec-Butyllithium | Benzene | 25 | 16,500 | - | < 1.05 | [7] |
| This compound | Benzene | 30 | Varies | Close to theoretical | < 1.1 | General observation |
Table 2: Polymerization of Dienes Initiated by Alkyllithiums
| Monomer | Initiator | Solvent | Temperature (°C) | Obtained Mn ( g/mol ) | PDI (Mw/Mn) | Microstructure | Reference |
| Butadiene | n-Butyllithium | Cyclohexane | 50 | 30,000 | 1.05 | High 1,4- | [5] |
| Isoprene | This compound | Hydrocarbon | Room Temp. | - | - | High cis-1,4 | [2] |
| Isoprene | sec-Butyllithium | Toluene | 50 | Varies | Broad | 3,4-polyisoprene | [8] |
Note: Specific quantitative data for this compound is less commonly reported in direct comparative tables. The provided information for this compound is based on general principles and findings from theoretical and kinetic studies.
Experimental Protocols
The following are generalized protocols for the living anionic polymerization of styrene and isoprene using this compound as an initiator. Extreme caution must be exercised when working with organolithium reagents as they are highly pyrophoric and react violently with water and air. All manipulations must be performed under an inert atmosphere (e.g., argon or nitrogen) using Schlenk line or glovebox techniques.
General Materials and Reagent Purification
-
Monomers (Styrene, Isoprene): Purified by stirring over calcium hydride (CaH₂) for 24 hours, followed by distillation under reduced pressure. The purified monomer should be stored under an inert atmosphere and used immediately.
-
Solvent (e.g., Benzene, Cyclohexane, THF): Refluxed over sodium-benzophenone ketyl until a persistent blue or purple color is obtained, then distilled directly into the reaction vessel.
-
Initiator (this compound): Typically obtained as a solution in a hydrocarbon solvent. The concentration should be accurately determined by titration before use.
-
Terminating Agent (e.g., degassed Methanol): Used to quench the living polymerization.
Protocol: Living Anionic Polymerization of Styrene
-
Reactor Setup: A clean, dry, and flamed-out Schlenk flask equipped with a magnetic stir bar is placed under a high vacuum and then filled with argon.
-
Solvent Addition: The purified solvent (e.g., 100 mL of benzene) is transferred to the reaction flask via cannula.
-
Initiator Addition: The desired amount of this compound solution is added to the stirred solvent at room temperature using a gas-tight syringe. The amount of initiator will determine the target molecular weight of the polymer (Mn = [mass of monomer] / [moles of initiator]).
-
Monomer Addition: The purified styrene is added to the initiator solution via a gas-tight syringe. The addition should be done slowly to control the exothermicity of the reaction. An immediate color change to orange-red indicates the formation of the polystyryl anion.
-
Polymerization: The reaction mixture is stirred at the desired temperature (e.g., 25-40°C) for the required time (typically 1-4 hours) to ensure complete monomer conversion. The viscosity of the solution will increase as the polymerization progresses.
-
Termination: The living polymerization is terminated by the rapid addition of a degassed terminating agent, such as methanol. The color of the solution will disappear.
-
Polymer Isolation: The polymer is precipitated by pouring the reaction mixture into a large excess of a non-solvent (e.g., methanol). The precipitated polymer is then filtered, washed with the non-solvent, and dried under vacuum to a constant weight.
-
Characterization: The molecular weight (Mn), molecular weight distribution (PDI), and structure of the resulting polystyrene are determined by techniques such as Size Exclusion Chromatography (SEC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Differential Scanning Calorimetry (DSC).
Protocol: Living Anionic Polymerization of Isoprene
The protocol for isoprene polymerization is similar to that of styrene, with a few key differences:
-
Initiation and Polymerization Temperature: The polymerization of isoprene is often carried out at a slightly higher temperature (e.g., 40-50°C) to ensure a reasonable reaction rate in hydrocarbon solvents.
-
Microstructure Control: The microstructure of the resulting polyisoprene is highly dependent on the solvent. Polymerization in non-polar solvents like hexane (B92381) or cyclohexane with a lithium counter-ion typically yields a high cis-1,4 content, which is desirable for synthetic rubber applications. The addition of polar co-solvents like THF will increase the 3,4- and 1,2-addition content.
-
Viscosity: The viscosity of the "living" polyisoprenyllithium solution can become very high, requiring efficient stirring.
Visualizations
Signaling Pathway: Initiation and Propagation
Caption: Initiation and propagation steps in living anionic polymerization.
Experimental Workflow
Caption: General experimental workflow for living anionic polymerization.
Logical Relationship: Control of Molecular Weight
Caption: Relationship between reactants and polymer molecular weight.
References
- 1. pslc.ws [pslc.ws]
- 2. Living polymers Abinitio molecular dynamics study of the initiation step in the polymerization of isoprene induced by ethyl lithium - Journal of the Chemical Society, Faraday Transactions (RSC Publishing) [pubs.rsc.org]
- 3. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 4. chemie.uni-bayreuth.de [chemie.uni-bayreuth.de]
- 5. Unlocking regioselectivity: steric effects and conformational constraints of Lewis bases in alkyllithium-initiated butadiene polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis and characterisation of highly branched polyisoprene: exploiting the “Strathclyde route” in anionic polymerisation - RSC Advances (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols: Ethyllithium in the Synthesis of Lithium Silicate Precursors for Lithium-Ion Battery Anodes
For Researchers, Scientists, and Drug Development Professionals
Introduction
The development of next-generation lithium-ion batteries necessitates innovative approaches to synthesizing high-performance electrode materials. Ethyllithium (C₂H₅Li), a potent organolithium reagent, offers a highly reactive lithium source for the synthesis of various battery precursors. While traditionally employed in organic synthesis, its application in materials science, particularly for lithium-ion batteries, is an emerging area of interest. One promising application lies in the synthesis of lithium silicate-based anode materials.
Lithium silicates, such as lithium metasilicate (B1246114) (Li₂SiO₃) and lithium orthosilicate (B98303) (Li₄SiO₄), are attractive as anode materials or as coatings for silicon-based anodes. They can help buffer the significant volume changes that silicon anodes undergo during lithiation and delithiation, thereby improving cycle life and stability. The use of this compound in a sol-gel synthesis process allows for the formation of these lithium silicate (B1173343) precursors with a high degree of homogeneity and controlled stoichiometry at the molecular level.
This document provides detailed application notes and a comprehensive experimental protocol for the synthesis of lithium silicate precursors using this compound.
Application of this compound in Lithium Silicate Precursor Synthesis
This compound serves as a powerful lithiating agent in the sol-gel synthesis of lithium silicate precursors. In this process, this compound is reacted with an alcohol, such as ethanol (B145695), to form lithium ethoxide in situ. This highly reactive lithium alkoxide then undergoes hydrolysis and condensation reactions with a silicon alkoxide precursor, typically tetraethyl orthosilicate (TEOS). The overall process allows for the formation of a homogeneous sol that, upon aging and thermal treatment, yields the desired lithium silicate material.
The key advantages of using this compound in this synthesis include:
-
High Reactivity: Ensures complete and rapid formation of the lithium alkoxide, driving the reaction towards the desired product.
-
Purity: The reaction byproducts (ethane gas) are easily removed, leading to a high-purity precursor material.
-
Molecular-Level Mixing: Facilitates a uniform distribution of lithium and silicon atoms in the precursor gel, which is crucial for the electrochemical performance of the final anode material.
Experimental Protocols
Synthesis of Lithium Silicate (Li₂SiO₃) Precursor via a Sol-Gel Route Using this compound
This protocol details the synthesis of a lithium metasilicate (Li₂SiO₃) precursor. The stoichiometry can be adjusted by varying the ratio of this compound to TEOS to obtain other lithium silicate phases.
Materials:
-
This compound (solution in a hydrocarbon solvent, e.g., 1.7 M in pentane)
-
Tetraethyl orthosilicate (TEOS, ≥99%)
-
Anhydrous Ethanol (≥99.5%)
-
Deionized Water
-
Nitric Acid (as a catalyst for TEOS hydrolysis)
-
Anhydrous hydrocarbon solvent (e.g., hexane (B92381) or toluene) for rinsing
-
Schlenk line or glovebox for inert atmosphere operations
Equipment:
-
Three-necked round-bottom flask
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Thermometer
-
Inert gas supply (Argon or Nitrogen)
-
Syringes and needles for transferring air-sensitive reagents
-
Beakers and graduated cylinders
-
Drying oven
-
Tube furnace
Safety Precautions:
This compound is a pyrophoric and highly reactive substance. All manipulations must be carried out under a strict inert atmosphere (argon or nitrogen) using a Schlenk line or in a glovebox. Appropriate personal protective equipment (flame-retardant lab coat, safety glasses, and gloves) must be worn at all times.
Procedure:
-
Preparation of the Silicon Precursor Solution:
-
In a beaker, mix 100 mL of anhydrous ethanol with 10 mL of deionized water.
-
To this solution, add 1 mL of nitric acid to catalyze the hydrolysis of TEOS.
-
Slowly add 20.8 g (0.1 mol) of TEOS to the ethanol/water/acid mixture while stirring vigorously.
-
Continue stirring for at least 1 hour at room temperature to ensure partial hydrolysis of the TEOS.
-
-
Preparation of the Lithium Precursor (Lithium Ethoxide) Solution:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a dropping funnel, and a connection to the inert gas line.
-
Under a positive pressure of inert gas, add 150 mL of anhydrous ethanol to the flask.
-
Cool the flask to 0 °C using an ice bath.
-
Slowly add 117.6 mL of a 1.7 M solution of this compound in pentane (B18724) (0.2 mol) to the dropping funnel.
-
Add the this compound solution dropwise to the cold, stirring ethanol. The reaction is exothermic and will generate ethane (B1197151) gas. Maintain the temperature below 10 °C. The reaction is: C₂H₅Li + C₂H₅OH → C₂H₅OLi + C₂H₆(g).
-
After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes to ensure complete reaction.
-
-
Formation of the Sol-Gel:
-
Slowly add the partially hydrolyzed TEOS solution from step 1 to the lithium ethoxide solution from step 2 at 0 °C with vigorous stirring.
-
After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.
-
Continue stirring for 24 hours. A gel will gradually form.
-
-
Aging and Drying:
-
Once a stable gel has formed, seal the flask and age it at 60 °C for 48 hours in an oven.
-
After aging, unseal the flask and dry the gel at 120 °C for 24 hours to remove the solvent, yielding a xerogel.
-
-
Calcination:
-
Grind the resulting xerogel into a fine powder.
-
Place the powder in a tube furnace and calcine under an inert atmosphere (e.g., argon).
-
Heat the sample to 700 °C at a ramp rate of 5 °C/min and hold for 4 hours to obtain the crystalline Li₂SiO₃ precursor.
-
Cool the furnace to room temperature before recovering the final product.
-
Data Presentation
Table 1: Illustrative Quantitative Data for the Synthesis of Li₂SiO₃ Precursor
| Parameter | Value |
| Molar Ratio (Li:Si) | 2:1 |
| This compound Solution | 1.7 M in Pentane |
| TEOS | 99% |
| Reaction Temperature (Lithium Ethoxide Formation) | 0-10 °C |
| Gelation Time | ~24 hours |
| Aging Temperature | 60 °C |
| Drying Temperature | 120 °C |
| Calcination Temperature | 700 °C |
| Theoretical Yield | Based on TEOS |
| Illustrative Actual Yield | ~90-95% |
| Final Product Phase (by XRD) | Crystalline Li₂SiO₃ |
| Illustrative Particle Size (by SEM) | 100-500 nm |
Note: The actual yield and particle size are illustrative and will depend on the specific experimental conditions.
Visualization of Workflow and Reaction Pathway
Caption: Experimental workflow for the synthesis of Li₂SiO₃ precursor.
Caption: Reaction pathway for Li₂SiO₃ precursor synthesis.
Troubleshooting & Optimization
Improving the stability of ethyllithium solutions in THF
Technical Support Center: Ethyllithium Solutions in THF
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with this compound solutions in Tetrahydrofuran (THF). This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experimental work, with a focus on improving the stability of these highly reactive solutions.
Frequently Asked Questions (FAQs)
Q1: My this compound/THF solution is turning yellow/brown. What is causing this discoloration, and is the reagent still viable?
A1: Discoloration, typically to a yellow or brownish hue, is a common indicator of this compound degradation in THF. This occurs due to the reaction of this compound with the THF solvent, leading to the formation of various byproducts. While a faint yellow tint may be acceptable for some applications, significant discoloration suggests a considerable loss of active this compound and the presence of impurities that could interfere with your reaction. It is highly recommended to re-titrate the solution to determine its active concentration before use. For sensitive applications, using a freshly prepared or newly opened solution is advisable.
Q2: I suspect my this compound solution has degraded. How can I determine its actual concentration?
A2: The concentration of active this compound can be accurately determined by titration. Several methods are available, with the Gilman double titration and titration with diphenylacetic acid being common choices.[1][2] Titration with diphenylacetic acid offers a straightforward visual endpoint.[3][4] A persistent yellow color indicates the complete reaction of the active this compound.[3] It is crucial to perform the titration under an inert atmosphere (e.g., Argon or Nitrogen) using dry glassware and solvents to obtain an accurate result.[3][5]
Q3: What are the primary pathways for the decomposition of this compound in THF?
A3: The primary decomposition pathway involves the deprotonation of THF by this compound at the α-position (the carbon atom adjacent to the oxygen). This leads to a ring-opening of the THF molecule, ultimately forming ethylene (B1197577) gas and the lithium enolate of acetaldehyde (B116499).[6][7] This process is temperature-dependent and accelerates at higher temperatures.[6] Another potential, though less common for this compound, is β-hydride elimination, which would produce ethene and lithium hydride.[1]
Q4: How does temperature affect the stability of this compound in THF?
A4: Temperature is a critical factor influencing the stability of this compound in THF. The rate of decomposition increases significantly with temperature.[1] For optimal stability, it is imperative to store this compound/THF solutions at low temperatures, typically at or below 0°C.[8] For prolonged storage, temperatures of -20°C or lower are recommended. Reactions should be conducted at the lowest practical temperature for the specific application to minimize degradation during the experiment.
Q5: Are there any additives that can improve the stability of this compound solutions in THF?
A5: Yes, certain additives can enhance stability. Lithium salts, such as lithium bromide (LiBr), have been shown to stabilize solutions of other alkyllithiums like mthis compound (B1224462) and may have a similar effect on this compound.[9][10] These salts can become part of the organolithium aggregate structure, potentially reducing its reactivity towards the solvent.[11] However, the impact of additives on your specific reaction should be evaluated, as they can also influence reactivity and selectivity.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Action(s) |
| Low or no reactivity in a reaction. | 1. Degraded this compound solution. 2. Presence of moisture or air in the reaction. 3. Inactive substrate. | 1. Re-titrate the this compound solution to confirm its concentration.[3] 2. Ensure all glassware is oven-dried and the reaction is performed under a positive pressure of a dry, inert gas (e.g., Argon).[12] 3. Verify the purity and integrity of your substrate. |
| Inconsistent reaction yields. | 1. Inconsistent concentration of the this compound solution. 2. Variations in reaction temperature. 3. Inconsistent addition rate of the reagent. | 1. Titrate the this compound solution before each use or use a fresh, unopened bottle.[5] 2. Maintain a consistent, low temperature throughout the reaction using a reliable cooling bath. 3. Use a syringe pump for precise and reproducible addition of the this compound solution. |
| Formation of unexpected byproducts. | 1. Reaction with THF degradation products (e.g., acetaldehyde enolate).[7] 2. Side reactions due to elevated temperatures. | 1. Use the this compound solution at the lowest practical temperature for your reaction. 2. Consider using a freshly opened bottle of this compound to minimize the concentration of degradation products. 3. Analyze the reaction mixture by GC-MS or NMR to identify byproducts and optimize reaction conditions. |
| Difficulty initiating a reaction. | 1. Low concentration of active this compound. 2. Passivated surface of the substrate. | 1. Confirm the concentration of the this compound solution via titration.[4] 2. Ensure the substrate is pure and free from any inhibiting impurities. |
Data Presentation
Table 1: Half-Lives (t½) of Analogous Alkyllithium Reagents in THF [6]
| Alkyllithium Reagent | Temperature (°C) | Half-life (t½) in minutes |
| n-Butyllithium | +20 | 107 |
| s-Butyllithium | -20 | 78 |
| t-Butyllithium | -40 | 338 |
Note: This data is for analogous compounds and should be used as an estimation for the stability of this compound in THF.
Experimental Protocols
Protocol 1: Titration of this compound with Diphenylacetic Acid[3][4][5]
This protocol provides a reliable method for determining the concentration of active this compound in a THF solution.
Materials:
-
Oven-dried 25 mL round-bottom flask with a magnetic stir bar and rubber septum.
-
Standard laboratory syringes (1 mL, 5 mL).
-
Diphenylacetic acid (accurately weighed, ~100-150 mg).
-
Anhydrous THF (freshly distilled or from a solvent purification system).
-
Inert gas supply (Argon or Nitrogen).
Procedure:
-
Preparation: Add the accurately weighed diphenylacetic acid to the oven-dried flask. Seal the flask with the septum and purge with inert gas for 10-15 minutes.
-
Solvent Addition: Add approximately 5 mL of anhydrous THF to the flask via syringe and stir until the solid is fully dissolved.
-
Titration: Slowly add the this compound solution dropwise from a 1 mL syringe. A transient yellow color will appear with each drop.
-
Endpoint: The endpoint is reached when a persistent faint yellow color remains in the solution. Record the volume of this compound solution added.
-
Calculation: The molarity of the this compound solution is calculated using the following formula: Molarity (M) = (moles of diphenylacetic acid) / (Volume of this compound solution in L)
-
Replication: For accuracy, it is recommended to perform the titration in triplicate and average the results.[5]
Protocol 2: Monitoring the Stability of this compound in THF
This protocol outlines a procedure to quantify the degradation of an this compound/THF solution over time at a specific temperature.
Materials:
-
A known concentration of this compound in THF.
-
Anhydrous THF.
-
Titration apparatus and reagents as described in Protocol 1.
-
A constant temperature bath.
-
Inert gas supply.
-
Dry, sealed vials for sample storage.
Procedure:
-
Initial Titration: Determine the initial concentration (M₀) of the this compound solution at time t=0 using Protocol 1.
-
Sample Preparation: Under an inert atmosphere, aliquot the this compound solution into several dry, sealed vials.
-
Incubation: Place the vials in a constant temperature bath set to the desired temperature (e.g., 20°C).
-
Time-Point Analysis: At regular intervals (e.g., every 30 minutes), remove one vial from the bath.
-
Titration: Immediately determine the concentration of the this compound in the vial (Mₜ) using Protocol 1.
-
Data Analysis: Plot the concentration of this compound (Mₜ) versus time (t). This data can be used to determine the rate of decomposition and the half-life of the solution under the tested conditions.
Visualizations
Caption: Decomposition pathway of this compound in THF.
Caption: Troubleshooting workflow for this compound reactions.
References
- 1. researchgate.net [researchgate.net]
- 2. studylib.net [studylib.net]
- 3. Titrating Alkyllithium Reagents - [www.rhodium.ws] [erowid.org]
- 4. How To [chem.rochester.edu]
- 5. uwindsor.ca [uwindsor.ca]
- 6. ospt.osi.lv [ospt.osi.lv]
- 7. Pathways for decomposition of THF by organolithiums: the role of HMPA - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 9. sites.wp.odu.edu [sites.wp.odu.edu]
- 10. pubs.acs.org [pubs.acs.org]
- 11. sites.wp.odu.edu [sites.wp.odu.edu]
- 12. ehs.ucr.edu [ehs.ucr.edu]
Minimizing side reactions in ethyllithium-mediated deprotonations
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing side reactions during ethyllithium-mediated deprotonations.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed during this compound-mediated deprotonations?
A1: The primary side reactions include:
-
β-hydride elimination: This is a thermal decomposition pathway where the this compound molecule eliminates lithium hydride to form ethene. This process is more significant at higher temperatures.
-
Reaction with ethereal solvents: Ethereal solvents like tetrahydrofuran (B95107) (THF) can be deprotonated at the α-position by this compound, leading to the formation of ethylene (B1197577) and the lithium enolate of acetaldehyde. This side reaction is also temperature-dependent.
-
Nucleophilic addition: this compound can act as a nucleophile and add to electrophilic functional groups, such as carbonyls, in the substrate instead of deprotonating the desired C-H bond.
-
Reaction with adventitious electrophiles: Traces of water, oxygen, or carbon dioxide can quench the this compound, reducing the yield of the desired product.
Q2: How does temperature affect the selectivity of this compound deprotonations?
A2: Temperature is a critical parameter. Low temperatures (typically -78 °C) are generally recommended to minimize side reactions. As the temperature increases, the rate of β-hydride elimination and reaction with ethereal solvents increases significantly, leading to lower yields of the desired deprotonated product.
Q3: What is the role of additives like TMEDA in these reactions?
A3: N,N,N',N'-tetramethylethylenediamine (TMEDA) is a common additive that can improve the rate and efficiency of deprotonation reactions.[1] this compound exists as aggregates (tetramers or hexamers) in hydrocarbon solvents, which are less reactive.[1][2] TMEDA acts as a chelating agent, breaking down these aggregates into more reactive monomers or dimers, thereby increasing the effective basicity and reactivity of the this compound.[2][3] This can allow for deprotonation to occur at lower temperatures where side reactions are less favorable.
Q4: Which solvent system is best for minimizing side reactions?
A4: The choice of solvent is crucial. While ethereal solvents like THF can increase the reactivity of this compound by breaking down aggregates, they can also be attacked by the organolithium reagent, especially at elevated temperatures.[4] For reactions that are prone to solvent-related side reactions, a non-coordinating hydrocarbon solvent (e.g., hexane, cyclohexane) is preferred. If an ethereal solvent is necessary to achieve the desired reactivity, it is imperative to maintain a very low reaction temperature.
Q5: How can I prevent nucleophilic addition to carbonyl groups when deprotonation is the desired outcome?
A5: To favor deprotonation over nucleophilic addition to a carbonyl group, consider the following strategies:
-
Use a more sterically hindered organolithium reagent: If compatible with the desired deprotonation, a bulkier reagent like lithium diisopropylamide (LDA) is less likely to undergo nucleophilic addition.[1]
-
Lower the reaction temperature: Nucleophilic addition often has a higher activation energy than deprotonation. Performing the reaction at the lowest possible temperature can favor deprotonation.
-
Protect the carbonyl group: If possible, protect the carbonyl group as a ketal or other suitable protecting group before performing the deprotonation.
Troubleshooting Guides
Problem 1: Low yield of the desired product, with significant amounts of starting material recovered.
| Possible Cause | Troubleshooting Step |
| Degraded this compound Reagent | The concentration of this compound can decrease over time due to gradual decomposition. It is crucial to titrate the solution before use to determine the exact molarity. The Gilman double titration method is a reliable technique for this purpose.[5] |
| Insufficient Reaction Time or Temperature | While low temperatures are necessary to suppress side reactions, the desired deprotonation may be slow. Allow the reaction to stir for a sufficient period at low temperature. If the reaction is still sluggish, a carefully controlled, slight increase in temperature may be necessary. Monitor the reaction progress closely by TLC or in-situ IR spectroscopy. |
| Presence of Protic Impurities | This compound reacts rapidly with protic species like water. Ensure all glassware is rigorously flame-dried under vacuum and all solvents and reagents are anhydrous. |
| Inefficient Deprotonation | The acidity of the target proton may be too low for efficient deprotonation by this compound. Consider using a stronger base or adding TMEDA to enhance the reactivity of the this compound. |
Problem 2: Formation of significant amounts of ethene and other unexpected byproducts.
| Possible Cause | Troubleshooting Step |
| β-Hydride Elimination | This is likely due to the reaction temperature being too high. Maintain a consistently low temperature (e.g., -78 °C) throughout the addition of this compound and the subsequent reaction time. |
| Reaction with Ethereal Solvent | If using THF or another ether as a solvent, decomposition can occur. Minimize the reaction time and maintain a very low temperature. If the problem persists, consider switching to a hydrocarbon solvent. |
| Reaction with Electrophilic Substrate Moieties | This compound may be reacting with other functional groups on your substrate. Re-evaluate the compatibility of all functional groups with strong organolithium bases. |
Data Presentation
Table 1: Comparison of Common Alkyllithium Reagents
| Reagent | Typical Aggregation State (in Hydrocarbons) | Relative Basicity | Relative Nucleophilicity | Propensity for β-Hydride Elimination |
| Mthis compound | Tetramer[1] | Moderate | High | None |
| This compound | Tetramer/Hexamer[1][2] | High | High | Moderate |
| n-Butyllithium | Hexamer[2] | High | Moderate | High |
| sec-Butyllithium | Tetramer | Very High | Moderate | Very High |
| tert-Butyllithium | Tetramer[1] | Extremely High | Low | Very High |
Table 2: Effect of Temperature on the Stability of Alkyllithiums in THF
| Alkyllithium | Temperature (°C) | Approximate Half-life |
| n-Butyllithium | 20 | 107 minutes |
| n-Butyllithium | 0 | 1039 minutes |
| sec-Butyllithium | -20 | 78 minutes |
| tert-Butyllithium | -40 | 338 minutes |
Data adapted from a study on butyllithium (B86547) isomers, illustrating the general trend of decreasing stability with increasing temperature in THF. This compound is expected to show similar temperature-dependent instability.[6]
Experimental Protocols
Protocol: Selective Deprotonation of an Aromatic Compound using this compound
This protocol describes a general procedure for the deprotonation of an activated aromatic C-H bond using this compound, with an emphasis on minimizing side reactions.
Materials:
-
Anhydrous solvent (e.g., THF or cyclohexane)
-
This compound solution in a hydrocarbon solvent
-
Substrate
-
Anhydrous quenching electrophile
-
Standard glassware for air-sensitive reactions (Schlenk line or glovebox)
Procedure:
-
Preparation:
-
Thoroughly flame-dry all glassware under vacuum and cool under an inert atmosphere (argon or nitrogen).[7]
-
Dissolve the substrate in the chosen anhydrous solvent in a Schlenk flask equipped with a magnetic stir bar.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
-
Addition of this compound:
-
Slowly add the this compound solution dropwise to the stirred substrate solution via syringe or cannula. Maintain the temperature at -78 °C throughout the addition. A slow addition rate helps to dissipate the heat of reaction and prevent localized warming.
-
After the addition is complete, allow the reaction to stir at -78 °C for the predetermined optimal time (this should be determined by monitoring the reaction, e.g., by TLC analysis of quenched aliquots).
-
-
Quenching:
-
Slowly add the anhydrous electrophile to the reaction mixture at -78 °C.
-
After the addition of the electrophile, the reaction can be allowed to slowly warm to room temperature.
-
-
Work-up:
-
Quench the reaction by carefully adding a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the product with an appropriate organic solvent, dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the product by column chromatography, distillation, or recrystallization.
-
Mandatory Visualizations
Caption: Competing reaction pathways for this compound.
Caption: Workflow for minimizing side reactions.
References
- 1. Organolithium reagent - Wikipedia [en.wikipedia.org]
- 2. 200 Years of Lithium and 100 Years of Organolithium Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tuodaindus.com [tuodaindus.com]
- 4. people.uniurb.it [people.uniurb.it]
- 5. researchgate.net [researchgate.net]
- 6. ospt.osi.lv [ospt.osi.lv]
- 7. A Protocol for Safe Lithiation Reactions Using Organolithium Reagents - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Ethyllithium Reaction Products
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in experiments involving ethyllithium. The following sections offer detailed guidance on the purification of reaction products, addressing common challenges and providing step-by-step protocols.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a reaction mixture after using this compound?
A1: Common impurities include unreacted this compound, lithium salts (e.g., lithium alkoxides, lithium halides), side products from the reaction, and quenched species like ethane (B1197151) and lithium hydroxide. The specific impurities will depend on the reactants, solvent, and quenching agent used. The C−Li bond in organolithium reagents is highly polarized, making them strongly basic and nucleophilic, which can lead to various side reactions.[1]
Q2: How do I safely quench the excess this compound in my reaction?
A2: Excess this compound must be quenched carefully under an inert atmosphere, typically at a low temperature (e.g., 0 °C or -78 °C) to control the exothermic reaction. A common procedure involves the slow, dropwise addition of a quenching agent. For a detailed, step-by-step quenching protocol, refer to the "Experimental Protocols" section below.
Q3: What is the purpose of an aqueous workup, and what are the common challenges?
A3: An aqueous workup is performed to remove water-soluble impurities, such as lithium salts and excess quenching agent, from the organic product. A significant challenge during aqueous workup is the formation of emulsions, which are stable mixtures of the organic and aqueous layers that prevent proper separation.
Q4: My reaction mixture has formed a stable emulsion during extraction. How can I break it?
A4: Emulsions are a common issue, particularly when chlorinated solvents are used with basic aqueous solutions.[2] Several techniques can be employed to break an emulsion:
-
Addition of Brine: Adding a saturated aqueous solution of sodium chloride (brine) increases the ionic strength of the aqueous layer, which can help force the separation of the layers.[3][4][5]
-
Filtration through Celite®: Emulsions are often stabilized by fine solid particulates. Filtering the entire mixture through a pad of Celite® can remove these solids and break the emulsion.[2][5]
-
Gentle Swirling: Instead of vigorous shaking, gentle swirling of the separatory funnel can minimize the formation of emulsions.[3]
-
Solvent Addition: Adding a small amount of a different organic solvent can alter the solubility properties and help break the emulsion.[3]
-
Centrifugation: For smaller volumes, centrifuging the mixture can effectively separate the layers.[4]
Q5: Are there special considerations for purifying products from Weinreb amide reactions with this compound?
A5: Yes. The Weinreb amide synthesis is designed to produce ketones by preventing the over-addition of the organometallic reagent.[6][7][8][9] The purification typically involves an acidic workup to hydrolyze the stable tetrahedral intermediate, followed by standard extraction and chromatography.[6][8][9] The stability of the Weinreb amide adduct prevents the formation of tertiary alcohols, simplifying the purification process.[7]
Troubleshooting Guides
Problem 1: Low yield of the desired alcohol after addition of this compound to an aldehyde or ketone.
| Possible Cause | Troubleshooting Step |
| Impure or degraded this compound reagent. | Titrate the this compound solution before use to determine its exact concentration.[10] Store the reagent properly at 2-8 °C under an inert atmosphere.[11] |
| Presence of acidic protons in the starting material or solvent. | This compound is a strong base and will react with acidic protons (e.g., from water, alcohols, or carboxylic acids) before adding to the carbonyl.[12] Ensure all glassware is oven-dried and the reaction is performed under a strictly inert atmosphere. Use anhydrous solvents. |
| Side reactions, such as enolization of the ketone. | Perform the reaction at a low temperature (e.g., -78 °C) to favor nucleophilic addition over deprotonation. |
| Inefficient quenching or workup. | Ensure the quenching is done at low temperature and that the pH is adjusted correctly during the workup to ensure the product is in the organic layer. |
Problem 2: Difficulty removing lithium salts from the organic product.
| Possible Cause | Troubleshooting Step |
| Insufficient washing during extraction. | Increase the number of aqueous washes. Use brine for the final wash to help remove residual water from the organic layer. |
| Formation of insoluble lithium salts. | After quenching, adding a dilute acid (e.g., 1 M HCl or saturated NH₄Cl) can help to dissolve the lithium salts in the aqueous layer.[13] The choice of acid depends on the stability of the product. |
| Product is also water-soluble. | If the product has some water solubility, it may be lost to the aqueous layer during extraction. Minimize the volume of the aqueous washes or perform back-extraction of the aqueous layers with fresh organic solvent. |
Problem 3: Product decomposition during silica (B1680970) gel chromatography.
| Possible Cause | Troubleshooting Step |
| Acidity of silica gel. | Some products, especially tertiary alcohols, can be sensitive to the acidic nature of standard silica gel, leading to elimination or rearrangement. Neutralize the silica gel by pre-treating it with a solution of triethylamine (B128534) in the eluent. Alternatively, use a less acidic stationary phase like alumina. |
| Product instability. | If the product is inherently unstable, minimize the time it spends on the column by using flash chromatography with a higher flow rate. Keep the fractions cold if necessary. |
Data Presentation
Table 1: Common Quenching Agents for this compound Reactions
| Quenching Agent | Relative Reactivity | Typical Conditions | Notes |
| Saturated aq. NH₄Cl | Mild | 0 °C to room temp. | Good for sensitive products; helps to buffer the pH.[13] |
| Water | Moderate | 0 °C | Can be very exothermic; add slowly and with efficient cooling. |
| Methanol (B129727) | High | -78 °C to 0 °C | More reactive than water; good for ensuring complete quenching. |
| Isopropanol | High | -78 °C to 0 °C | Often used before methanol or water for a more controlled quench. |
Table 2: Comparison of Purification Techniques
| Technique | Purpose | Advantages | Common Issues |
| Aqueous Extraction | Removal of lithium salts and other water-soluble impurities. | Simple, effective for many products. | Emulsion formation, loss of water-soluble products. |
| Filtration | Removal of solid byproducts or drying agents. | Quick and easy. | Clogging of the filter paper if fine particulates are present. |
| Silica Gel Chromatography | Separation of the desired product from nonpolar impurities and side products. | High resolving power for a wide range of compounds. | Product decomposition on acidic silica, irreversible adsorption. |
| Alumina Chromatography | Purification of compounds sensitive to acidic conditions. | Can be basic, neutral, or acidic depending on the preparation. | May have lower resolution than silica gel for some compounds. |
| Distillation | Purification of volatile liquid products. | Can be very effective for thermally stable compounds. | Not suitable for non-volatile or thermally sensitive products. |
Experimental Protocols
Protocol 1: General Quenching and Aqueous Workup Procedure
-
Cool the Reaction Mixture: After the reaction is complete, cool the flask to 0 °C or -78 °C in an appropriate cooling bath (e.g., ice-water or dry ice/acetone).
-
Quench the Reaction: While maintaining the inert atmosphere, slowly add a quenching agent (e.g., saturated aqueous NH₄Cl solution) dropwise with vigorous stirring. Monitor the temperature to ensure it does not rise significantly. Continue the addition until no more gas evolution or exotherm is observed.
-
Warm to Room Temperature: Allow the mixture to warm to room temperature.
-
Phase Separation: Transfer the mixture to a separatory funnel. If two layers are not present, add deionized water and the extraction solvent.
-
Extraction: Extract the aqueous layer with an appropriate organic solvent (e.g., diethyl ether, ethyl acetate) three times.
-
Combine and Wash: Combine the organic layers and wash with deionized water, followed by a wash with brine.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product.
Mandatory Visualization
Caption: General workflow for the purification of products from this compound reactions.
References
- 1. Organolithium reagent - Wikipedia [en.wikipedia.org]
- 2. Workup [chem.rochester.edu]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. youtube.com [youtube.com]
- 5. benchchem.com [benchchem.com]
- 6. nbinno.com [nbinno.com]
- 7. Weinreb Ketone Synthesis [organic-chemistry.org]
- 8. PART II: WEINREB KETONE SYNTHESIS: CARBON – CARBON BOND FORMATION USING WEINREB AMIDE AND ORGANOMETALLIC REAGENTS – My chemistry blog [mychemblog.com]
- 9. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]
- 10. A Protocol for Safe Lithiation Reactions Using Organolithium Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ehs.princeton.edu [ehs.princeton.edu]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
Handling and safety procedures for pyrophoric ethyllithium
Ethyllithium Handling and Safety Technical Support Center
This guide provides essential safety information, troubleshooting advice, and detailed protocols for the handling of pyrophoric this compound. It is intended for trained researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary hazards?
A: this compound (C₂H₅Li) is a highly reactive organolithium compound. Its primary hazards are:
-
Pyrophoricity: It ignites spontaneously upon contact with air.[1][2][3]
-
Water Reactivity: It reacts violently with water, releasing flammable gases that can also ignite.[4][5]
-
Corrosivity: It causes severe burns to the skin and eyes.[4][5][6]
-
Toxicity: It is harmful if swallowed, inhaled, or absorbed through the skin.[5]
Q2: What initial steps must be taken before working with this compound?
A: Before any experiment, you must:
-
Be fully trained in handling air-sensitive and pyrophoric reagents.[1][2]
-
Ensure an appropriate fire extinguisher, safety shower, and eyewash station are immediately accessible.[1][4]
-
Prepare your workspace in a chemical fume hood or a glove box.[1][2]
-
Remove all flammable materials and clutter from the work area.[3][7]
Q3: What are the proper storage conditions for this compound?
A: this compound solutions must be stored in a cool, dry, and inert environment. Store containers in a flammables-area, away from sources of ignition and direct sunlight.[4] The recommended storage temperature is typically 2-8°C.[8][9][10] Containers must be kept tightly sealed under an inert atmosphere, such as nitrogen or argon, to prevent contact with air and moisture.[2][4][10]
Q4: What materials are incompatible with this compound?
A: this compound reacts violently with water, oxidizing agents, and compounds with acidic hydrogens (e.g., alcohols, amines, carboxylic acids).[2][4][11] It should not be stored near these materials.
Troubleshooting Guides
Q1: My this compound solution has precipitated or appears cloudy. What should I do?
A: Cloudiness or precipitation can indicate decomposition or reaction with impurities. Do not use the reagent if its quality is questionable. The decomposition rate of alkyllithiums is highly dependent on storage temperature and the presence of impurities.[12] If the bottle has been punctured multiple times, it may compromise the seal and lead to degradation.[8] Dispose of the questionable reagent following your institution's hazardous waste procedures.
Q2: The septum on my Sure/Seal™ bottle is leaking after multiple punctures. How can I fix it?
A: Repeated punctures can compromise the integrity of the septum. For long-term storage after initial use, the septum should be secured with copper wire.[1] If a leak is suspected, place the bottle in a secondary container and move it to a safe, inert location (like a glove box) to assess. Do not attempt to use a reagent from a container with a compromised seal.
Q3: My syringe or cannula is clogged during transfer. What is the safest way to handle this?
A: A clog is likely due to the formation of solid byproducts from reaction with air or moisture.
-
Do not apply excessive pressure to clear the clog.
-
Carefully withdraw the needle from the reaction vessel and the reagent bottle.
-
Point the needle into a flask containing an inert, dry solvent (like hexane).
-
Slowly and carefully attempt to discharge the contents into the solvent.
-
If it remains clogged, the entire syringe/cannula assembly should be quenched by slowly immersing the needle tip in a suitable quenching solution (see Quenching Protocol) and then disassembled for cleaning.
Quantitative Data Summary
| Parameter | Value | Source(s) |
| Chemical Formula | C₂H₅Li | [5] |
| Molecular Weight | 36.00 g/mol | [8] |
| Appearance | Colorless flaky crystal or colorless to yellowish solution | [9] |
| Density | ~0.862 g/mL at 25 °C | [8][9] |
| Recommended Storage Temp. | 2–8 °C | [8][9][10] |
| Primary Hazards | Pyrophoric, Water-Reactive, Corrosive | [1][4][5][6] |
| Common Solvents | Benzene/cyclohexane (B81311), Dibutyl ether | [1][2][4] |
Experimental Protocols
Protocol 1: Transfer of this compound using Syringe/Cannula Technique
Objective: To safely transfer a pyrophoric liquid from a Sure/Seal™ bottle to a reaction vessel under an inert atmosphere.
Materials:
-
This compound in Sure/Seal™ bottle
-
Dry, clean syringe with a long needle
-
Dry, clean double-tipped needle (cannula) for transfers >50 mL[1]
-
Nitrogen or Argon gas source with a bubbler
-
Dry reaction vessel with a septum
-
Clamps
Procedure:
-
Setup: Clamp both the reagent bottle and the receiving flask securely within a fume hood.[10]
-
Inert Atmosphere: Purge the reaction vessel with inert gas. Insert a vent needle connected to a bubbler to release excess pressure.
-
Pressurize Reagent Bottle: Insert a needle from the inert gas line into the headspace of the Sure/Seal™ bottle. The needle should not touch the liquid.[10]
-
Prepare Syringe: Flush a clean, dry syringe with inert gas at least three times to remove any residual air.[10]
-
Withdraw Reagent: Insert the syringe needle through the septum into the this compound solution. Gently pull the plunger to draw the desired volume. It is often helpful to pull slightly more than needed, then push the excess back into the bottle to expel any gas bubbles from the syringe.
-
Transfer Reagent: Remove the syringe from the reagent bottle and insert it into the septum of the reaction vessel. Slowly dispense the liquid into the vessel.
-
Rinse and Quench: After transfer, rinse the syringe by drawing up dry solvent and discharging it into a separate flask for quenching.
Protocol 2: Quenching and Disposal of Excess this compound
Objective: To safely neutralize residual or excess this compound and prepare it for disposal.
Materials:
-
Excess this compound solution
-
Three-necked flask equipped with a dropping funnel and an inert gas inlet
-
Dry, non-protic solvent (e.g., hexane)
-
Quenching agent (e.g., ethyl acetate, isopropanol)
-
Cooling bath (e.g., ice water)
Procedure:
-
Setup: In a fume hood, place the three-necked flask in a cooling bath. Purge the flask with inert gas.
-
Dilution: Dilute the excess this compound solution with an equal volume of a dry, inert solvent like hexane (B92381) to better control the reaction temperature.
-
Slow Addition: Place a quenching agent, such as ethyl acetate, in the dropping funnel. Slowly add the quenching agent dropwise to the stirred, cooled this compound solution. The reaction is highly exothermic; maintain a slow addition rate to keep the temperature under control.
-
Secondary Quench: Once the initial vigorous reaction subsides, a protic solvent like isopropanol (B130326) can be slowly added, followed cautiously by water to ensure all reactive material is destroyed.[13]
-
Disposal: The neutralized solution should be collected as hazardous waste.[10] Label the container clearly and follow your institution's disposal guidelines.[10]
Mandatory Visualizations
Hazard Relationship Diagram
Caption: Logical relationship of hazards associated with this compound.
Standard Handling Workflow: Syringe Transfer
Caption: Workflow for transferring this compound via syringe.
Emergency Workflow: Spill Response
Caption: Emergency response workflow for an this compound spill.
References
- 1. ehs.ucr.edu [ehs.ucr.edu]
- 2. njit.edu [njit.edu]
- 3. cmu.edu [cmu.edu]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. Buy this compound | 811-49-4 [smolecule.com]
- 6. This compound | C2H5Li | CID 79107 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. ehs.uci.edu [ehs.uci.edu]
- 8. エチルリチウム 溶液 0.5 M in benzene: cyclohexane | Sigma-Aldrich [sigmaaldrich.com]
- 9. This compound CAS#: 811-49-4 [m.chemicalbook.com]
- 10. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. benchchem.com [benchchem.com]
Titration methods for determining the concentration of ethyllithium
Welcome to the technical support center for the determination of ethyllithium concentration. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols to assist researchers, scientists, and drug development professionals in obtaining accurate and reproducible results.
Troubleshooting Guide
This section addresses common issues encountered during the titration of this compound solutions.
| Problem ID | Issue | Potential Cause(s) | Recommended Solution(s) |
| ETL-T01 | Inconsistent or Non-reproducible Titration Results | - Improper handling and storage of this compound, leading to degradation.[1] - Contamination of glassware with moisture or air.[2] - Inaccurate measurement of the this compound aliquot or titrant. - Fluctuation in temperature during titration.[3] | - Ensure this compound is stored under an inert atmosphere (e.g., argon or nitrogen) at recommended low temperatures.[1][2] - Thoroughly dry all glassware in an oven and cool under a stream of inert gas before use. - Use calibrated syringes and ensure they are free of air bubbles and properly rinsed.[4] - Perform titrations at a consistent, controlled temperature.[5] |
| ETL-T02 | Fading or Indistinct Endpoint Color Change | - Indicator degradation. - Slow reaction between the titrant and this compound at low temperatures.[5] - Insufficient stirring of the solution.[6] | - Use a fresh, dry indicator for each titration. - Allow the solution to stir for a longer period after each addition of titrant near the endpoint. - For some methods, a slight increase in temperature may be necessary to achieve a sharp endpoint.[5] - Ensure vigorous and constant stirring throughout the titration. |
| ETL-T03 | Overestimation of this compound Concentration | - Presence of other basic impurities such as lithium hydroxide (B78521) or alkoxides in the this compound solution.[5][7] - Titrant concentration is lower than stated. | - Use the Gilman double titration method to differentiate between the active this compound and other basic impurities.[7][8] - Regularly standardize the titrant solution against a primary standard. |
| ETL-T04 | No Endpoint Detected or No Color Change | - The chosen indicator is not suitable for this compound or the solvent system. - The titrant is not reacting with the this compound. - Severe degradation of the this compound solution. | - Verify the compatibility of the indicator with this compound and the solvent used. - Confirm the identity and reactivity of the titrant. - Test the this compound solution with a more reliable, albeit more complex, method like the Gilman double titration to confirm activity. |
Frequently Asked Questions (FAQs)
Q1: Why is it crucial to determine the exact concentration of my this compound solution?
A1: The concentration of commercially available organolithium reagents can vary from the value stated on the bottle due to gradual decomposition during storage.[9] For stoichiometric-sensitive reactions, using an inaccurate concentration can lead to side reactions, incomplete conversion, or the generation of impurities, ultimately impacting yield and product purity.
Q2: What is the most reliable method for determining the concentration of this compound?
A2: The Gilman double titration is widely regarded as one of the most accurate and reliable methods because it accounts for both the active organolithium species and other basic impurities like lithium hydroxide and alkoxides.[5][7][8][10] However, for routine checks where the quality of the this compound is known to be high, single titration methods with a distinct colorimetric endpoint can be faster and sufficiently accurate.[5]
Q3: How often should I titrate my this compound solution?
A3: It is good practice to titrate a new bottle of this compound upon receipt. For ongoing use, the frequency of titration depends on the storage conditions and frequency of use. A solution that is frequently opened and closed should be titrated more often, perhaps weekly. For long-term storage, titration every few months is advisable.
Q4: Can I use the same titration methods for other alkyllithiums like n-butyllithium or mthis compound?
A4: Yes, the titration methods described here are generally applicable to a wide range of alkyllithium reagents.[5][9] However, the reactivity can vary, which might necessitate adjustments to the titration temperature or time.[5]
Q5: What are some common indicators used for single titrations of this compound?
A5: Several indicators are commonly used, each with a distinct color change at the endpoint. These include:
-
1,10-Phenanthroline (B135089) (in the Watson-Eastham method)[9][11]
-
N-Benzylbenzamide [5]
-
Diphenylacetic acid [12]
Experimental Protocols and Data
Method 1: Gilman Double Titration
This method is highly accurate as it determines the concentration of the active this compound by correcting for non-organolithium basic species.[7][8]
Experimental Workflow: Gilman Double Titration
Caption: Workflow for the Gilman Double Titration method.
Detailed Protocol:
Part A: Total Base Determination
-
Under an inert atmosphere, carefully transfer a 1.0 mL aliquot of the this compound solution into a flask containing 20 mL of deionized water with stirring.
-
Add 2-3 drops of phenolphthalein (B1677637) indicator. The solution will turn pink.[7]
-
Titrate with a standardized solution of hydrochloric acid (e.g., 0.1 M) until the pink color completely disappears.
-
Record the volume of HCl used as Vtotal.
Part B: Residual Base Determination
-
In a separate flask under an inert atmosphere, add a 1.0 mL aliquot of the this compound solution to a stirred solution of 0.5 mL of 1,2-dibromoethane (B42909) in 5 mL of dry diethyl ether.[7]
-
Allow the mixture to react for approximately 5 minutes.
-
Carefully add 20 mL of deionized water.
-
Add 2-3 drops of phenolphthalein indicator.
-
Titrate with the same standardized HCl solution until the pink color disappears.
-
Record the volume of HCl used as Vresidual.
Calculation:
Concentration (M) = ( [HCl] × (Vtotal - Vresidual) ) / Vthis compound
Sample Data:
| Titration | This compound Aliquot (mL) | [HCl] (M) | Vtotal (mL) | Vresidual (mL) | Calculated [EtLi] (M) |
| 1 | 1.0 | 0.102 | 15.20 | 0.35 | 1.51 |
| 2 | 1.0 | 0.102 | 15.15 | 0.33 | 1.51 |
| 3 | 1.0 | 0.102 | 15.25 | 0.36 | 1.52 |
| Average | 1.51 |
Method 2: Watson-Eastham Single Titration (using 1,10-Phenanthroline)
This is a direct titration method that is faster than the double titration and relies on the formation of a colored complex between the indicator and the organolithium compound.[9][11]
Experimental Workflow: Watson-Eastham Titration
Caption: Workflow for the Watson-Eastham Single Titration.
Detailed Protocol:
-
To a dry, inert-atmosphere flask, add approximately 1-2 mg of 1,10-phenanthroline and dissolve it in 10 mL of dry THF.
-
Add a 1.0 mL aliquot of the this compound solution. A colored solution (typically reddish-brown) will form.
-
Titrate this solution with a standardized solution of sec-butanol in an anhydrous non-coordinating solvent like xylene (typically ~1.0 M).
-
The endpoint is the complete disappearance of the color.
-
Record the volume of the sec-butanol solution used.
Calculation:
Concentration (M) = ( [sec-Butanol] × Vsec-Butanol ) / Vthis compound
Endpoint Color Summary for Common Indicators:
| Indicator | Starting Color (with EtLi) | Endpoint Color |
| 1,10-Phenanthroline | Reddish-brown | Colorless/Pale Yellow |
| N-Benzylbenzamide | Deep Blue | Colorless |
| Diphenylacetic Acid | Persistent Yellow | Colorless |
| Salicylaldehyde Phenylhydrazone | Orange-Red | Colorless/Pale Yellow |
References
- 1. Organolithium reagent - Wikipedia [en.wikipedia.org]
- 2. fiveable.me [fiveable.me]
- 3. Troubleshooting a Titrator | Lab Manager [labmanager.com]
- 4. A Protocol for Safe Lithiation Reactions Using Organolithium Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ospt.osi.lv [ospt.osi.lv]
- 6. youtube.com [youtube.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. studylib.net [studylib.net]
- 9. scispace.com [scispace.com]
- 10. scispace.com [scispace.com]
- 11. scribd.com [scribd.com]
- 12. How To [chem.rochester.edu]
- 13. Titration of organolithium and organomagnesium reagents - Catapower Inc. [catapowerinc.com]
- 14. chem.tamu.edu [chem.tamu.edu]
Navigating Ethyllithium Additions to Carbonyls: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to optimize reaction conditions for the addition of ethyllithium to carbonyl compounds. The information is tailored for professionals in research and drug development to address specific experimental challenges.
Frequently Asked Questions (FAQs)
Q1: My this compound addition is giving a low yield of the desired alcohol, and I am recovering a significant amount of my starting ketone. What are the likely causes?
A: This is a common issue that can stem from several factors:
-
Enolization of the Carbonyl: this compound is a strong base and can deprotonate the α-carbon of enolizable ketones, forming a lithium enolate. This is a competing side reaction to the desired nucleophilic addition.[1]
-
Reagent Quality: The this compound reagent may have degraded due to improper storage or handling, leading to a lower actual concentration than stated. It is crucial to use freshly titrated or newly purchased reagents.
-
Reaction Temperature: Higher temperatures can favor enolization over addition, especially for sterically hindered ketones.
Q2: How can I minimize the enolization of my ketone starting material?
A: Several strategies can be employed to suppress enolization:
-
Low Reaction Temperatures: Performing the addition at low temperatures, typically -78 °C, is the most effective way to favor the kinetic addition product over the enolate.[2]
-
Use of Additives: The addition of N,N,N',N'-tetramethylethylenediamine (TMEDA) can break down the aggregate structure of this compound, increasing its reactivity and potentially favoring nucleophilic addition even with enolizable ketones.
-
Choice of Organometallic Reagent: In cases of severe enolization, consider using a less basic organometallic reagent, such as a Grignard reagent (ethylmagnesium bromide), although this may lead to other side reactions like reduction with highly hindered ketones.
Q3: I am observing the formation of a reduction product (an alcohol derived from the reduction of the carbonyl) instead of the desired tertiary alcohol. How can I prevent this?
A: Reduction is more common with sterically hindered ketones and when using Grignard reagents. However, it can also occur with organolithium reagents. To minimize reduction:
-
Use this compound: Alkyllithium reagents are generally less prone to reducing sterically hindered ketones compared to Grignard reagents.[3]
-
Careful Control of Reaction Conditions: Ensure slow addition of the this compound at a low temperature to control the reactivity and minimize side reactions.
Q4: What is the optimal solvent for this compound addition reactions?
A: Ethereal solvents are typically used. The choice between them can influence the reactivity of the organolithium reagent:
-
Tetrahydrofuran (THF): THF is a more polar and better coordinating solvent than diethyl ether, which can break down the aggregates of this compound, leading to a more reactive "monomeric" species. However, highly basic organolithiums can deprotonate THF, especially at temperatures above -20 °C.
-
Diethyl Ether (Et₂O): Diethyl ether is less reactive towards organolithiums and is a good choice for reactions that may require higher temperatures or longer reaction times.
For highly sensitive reactions, the choice of solvent should be optimized empirically.
Q5: How should I properly quench my this compound reaction?
A: Quenching should be done at low temperatures (typically the reaction temperature of -78 °C) to dissipate the heat generated from the exothermic reaction. A saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl) is a common and effective quenching agent.[4][5] It is acidic enough to protonate the resulting alkoxide to form the alcohol product but is milder than strong acids like HCl, which can cause side reactions with sensitive substrates.[6] For large-scale reactions or when quenching unreacted this compound, a step-down procedure using a less reactive alcohol like isopropanol (B130326) before the addition of aqueous quench is a safer practice.[7][8]
Data Presentation: Comparative Reaction Conditions
The following tables summarize the impact of different reaction parameters on the outcome of this compound additions to carbonyls.
Table 1: Effect of Solvent on this compound Addition
| Carbonyl Substrate | Solvent | Temperature (°C) | Yield of Addition Product (%) | Reference |
| Benzaldehyde (B42025) | Diethyl Ether | 0 | 85-90 | General Trend |
| Benzaldehyde | THF | -78 | >90 | General Trend |
| Acetophenone | Diethyl Ether | -78 | ~70 | General Trend |
| Acetophenone | THF | -78 | ~80-85 | General Trend |
Table 2: Comparison of this compound and Ethylmagnesium Bromide with a Hindered Ketone
| Carbonyl Substrate | Organometallic Reagent | Product Distribution | Reference |
| 2-Adamantanone | This compound | Almost exclusively addition product | [3] |
| 2-Adamantanone | Ethylmagnesium Bromide | Significant amount of reduction product | [3] |
Experimental Protocols
Protocol 1: General Procedure for the Addition of this compound to an Aldehyde (e.g., Benzaldehyde)
This protocol is a representative example and should be adapted based on the specific substrate and scale. All operations must be carried out under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.[8]
Materials:
-
Benzaldehyde (freshly distilled)
-
This compound solution in a suitable solvent (e.g., diethyl ether or cyclohexane, concentration determined by titration)
-
Anhydrous diethyl ether or THF
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
Procedure:
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a rubber septum, and a nitrogen inlet is assembled.
-
Addition of Aldehyde: The flask is charged with a solution of benzaldehyde (1.0 equivalent) in anhydrous diethyl ether, and the solution is cooled to -78 °C using a dry ice/acetone bath.
-
Addition of this compound: this compound (1.1 to 1.2 equivalents) is added dropwise to the stirred solution of the aldehyde via syringe over a period of 15-30 minutes, maintaining the internal temperature below -70 °C.
-
Reaction Monitoring: The reaction mixture is stirred at -78 °C for 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Quenching: The reaction is quenched at -78 °C by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.
-
Workup: The mixture is allowed to warm to room temperature. The layers are separated, and the aqueous layer is extracted with diethyl ether (3 x volume of the aqueous layer). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
-
Purification: The crude product can be purified by flash column chromatography on silica (B1680970) gel.
Visualizations
Caption: A generalized experimental workflow for this compound addition to a carbonyl compound.
Caption: A decision-making diagram for troubleshooting low product yield in this compound additions.
References
- 1. Ketone enolization with lithium dialkylamides: the effects of structure, solvation, and mixed aggregates with excess butyllithium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Organolithium reagent - Wikipedia [en.wikipedia.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. quora.com [quora.com]
- 6. reddit.com [reddit.com]
- 7. reddit.com [reddit.com]
- 8. A Protocol for Safe Lithiation Reactions Using Organolithium Reagents - PMC [pmc.ncbi.nlm.nih.gov]
Preventing ether cleavage by ethyllithium at room temperature
Welcome to the Technical Support Center for handling ethyllithium in ethereal solvents. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing ether cleavage during chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What is ether cleavage and why is it a concern when using this compound?
A1: Ether cleavage is a chemical reaction where an ether molecule is broken apart. This compound (EtLi), being a strong base and nucleophile, can attack the ether solvent, leading to its decomposition. This is a significant concern for several reasons:
-
Consumption of Reagent: The cleavage reaction consumes your expensive and reactive this compound, reducing the yield of your desired product.
-
Formation of Byproducts: Ether cleavage generates byproducts such as ethanolates and ethylene (B1197577), which can complicate the reaction mixture and the purification of your target molecule.[1][2]
-
Inaccurate Stoichiometry: If the rate of ether cleavage is significant, the actual concentration of this compound in the solution will decrease over time, leading to inaccurate stoichiometry in your reaction.
-
Safety Hazards: The cleavage of cyclic ethers like tetrahydrofuran (B95107) (THF) can be exothermic and may lead to a runaway reaction if not properly controlled.
Q2: I am planning a reaction with this compound at room temperature. Which common ether solvent is most susceptible to cleavage?
A2: Tetrahydrofuran (THF) is highly susceptible to cleavage by this compound and other organolithium reagents. Decomposition of THF by this compound can occur at temperatures as low as -20°C.[1] Therefore, using THF as a solvent for reactions with this compound at room temperature is strongly discouraged. Diethyl ether (Et₂O) is more stable than THF but will still undergo cleavage at a noticeable rate at room temperature.
Q3: Are there any ether solvents that are more resistant to cleavage by this compound at room temperature?
A3: Yes, certain ether solvents show greater stability in the presence of this compound. These are excellent alternatives for reactions that need to be performed at or near room temperature:
-
Dibutyl ether (Bu₂O): This is a significantly more stable option compared to diethyl ether and THF.[3]
-
2-Methyltetrahydrofuran (2-MeTHF): The methyl group at the 2-position sterically hinders the deprotonation that leads to ether cleavage, making it much more stable than THF.[2][4]
-
Cyclopentyl methyl ether (CPME): CPME is another "greener" and more stable alternative to traditional ethereal solvents for organometallic reactions.[5]
Q4: Besides choosing a more stable solvent, what is the most effective way to prevent ether cleavage?
A4: The most effective and widely practiced method to prevent ether cleavage is to conduct the reaction at low temperatures. Organolithium reactions are frequently carried out at -78°C (dry ice/acetone bath) because the rate of ether cleavage is significantly reduced at these temperatures, while the desired reaction with the substrate can still proceed at a reasonable rate.
Q5: Can I use a co-solvent to improve the stability of this compound in an ether?
A5: Yes, using a hydrocarbon solvent like hexane (B92381) or heptane (B126788) as the primary solvent and a minimal amount of an ether as a co-solvent can be an effective strategy.[6][7] The hydrocarbon does not react with this compound, and the small quantity of ether is just enough to solubilize the organolithium reagent and promote the desired reaction without causing significant decomposition.
Q6: I have heard that additives like TMEDA can help. How do they work?
A6: N,N,N',N'-tetramethylethylenediamine (TMEDA) is a chelating agent that can coordinate to the lithium ion. This coordination breaks down the aggregates in which organolithium reagents typically exist, making them more reactive.[4][8] This enhanced reactivity can sometimes allow for the reaction to be carried out at a lower temperature than would otherwise be possible, indirectly helping to minimize ether cleavage. However, the primary role of TMEDA is to increase reactivity, not to directly passivate the this compound against attacking the ether.
Troubleshooting Guide: Ether Cleavage Issues
This guide will help you identify and resolve common problems related to ether cleavage during reactions with this compound.
| Symptom | Possible Cause | Troubleshooting Steps |
| Low yield of the desired product. | Ether cleavage is consuming the this compound reagent. | 1. Verify Reagent Concentration: Titrate your this compound solution before use to ensure its concentration is accurate. 2. Lower the Reaction Temperature: If possible, run the reaction at a lower temperature (e.g., -78 °C). 3. Switch to a More Stable Solvent: Consider using dibutyl ether, 2-MeTHF, or CPME instead of THF or diethyl ether. 4. Use a Co-solvent System: Use a hydrocarbon solvent with a minimal amount of ether. |
| Presence of unexpected byproducts in NMR/GC-MS. | Byproducts from ether cleavage (e.g., ethanol, ethylene from THF cleavage) are present. | 1. Analyze Byproducts: Identify the byproducts to confirm they are consistent with ether cleavage. 2. Follow Steps for Low Yield: Implement the same troubleshooting steps as for low yield to minimize the side reaction. |
| Reaction exotherm is difficult to control. | The reaction between this compound and the ether solvent is contributing to the exotherm. | 1. Lower the Initial Temperature: Start the addition of this compound at a much lower temperature. 2. Slow Addition Rate: Add the this compound solution dropwise to maintain better control over the reaction temperature. 3. Ensure Efficient Stirring: Good mixing helps to dissipate heat more effectively. |
| Inconsistent results between batches. | The extent of ether cleavage is varying, leading to different effective concentrations of this compound. | 1. Standardize Reaction Time: Keep the time between the addition of this compound and the next reaction step consistent. 2. Control Temperature Carefully: Use a cryostat or a well-maintained cooling bath to ensure a consistent reaction temperature. 3. Always Use Freshly Titrated this compound: The concentration of this compound in ether can decrease upon storage. |
Quantitative Data: Stability of this compound in Ethereal Solvents
The following table summarizes the stability of this compound in various ether solvents at different temperatures. This data can help you choose the appropriate solvent and reaction conditions to minimize ether cleavage.
| Solvent | Temperature (°C) | Half-life (t½) | Decomposition Rate (% mol/day) | Notes |
| Diethyl Ether (Et₂O) | 25 | 54 hours[1] | - | Moderate stability at room temperature. |
| 35 | 17 hours[1] | - | Decomposition rate increases significantly with a small temperature increase. | |
| 20 | - | 0.21[3] | ||
| 0 | - | 0.08[3] | ||
| Tetrahydrofuran (THF) | -20 | - | - | Decomposition with formation of ethene and lithium ethenolate already occurs.[1] |
| Dibutyl Ether (Bu₂O) | 20 | - | 0.21[3] | Significantly more stable than diethyl ether at the same temperature. |
| 0 | - | 0.08[3] | Very stable at 0°C. | |
| 2-Methyltetrahydrofuran (2-MeTHF) | 35 | 130 minutes (for n-BuLi)[2] | - | Significantly more stable than THF due to steric hindrance. Data for n-BuLi suggests higher stability for other alkyllithiums as well. |
Experimental Protocols
Protocol 1: General Procedure for Minimizing Ether Cleavage at Low Temperatures
This protocol describes a general method for conducting a reaction with this compound in an ethereal solvent while minimizing cleavage by maintaining a low temperature.
-
Apparatus Setup:
-
Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen or argon inlet, and a rubber septum.
-
Maintain a positive pressure of inert gas throughout the experiment.
-
-
Reagent Preparation:
-
Dissolve the substrate in the chosen anhydrous ethereal solvent (e.g., diethyl ether or THF) in the reaction flask.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
-
Reaction Execution:
-
Slowly add the this compound solution (typically in a hydrocarbon solvent) dropwise to the cooled substrate solution via a syringe through the septum.
-
Maintain the internal temperature below -70 °C during the addition.
-
Stir the reaction mixture at -78 °C for the desired amount of time.
-
-
Quenching:
-
Quench the reaction at -78 °C by the slow, dropwise addition of a suitable quenching agent (e.g., saturated aqueous ammonium (B1175870) chloride solution).
-
Allow the mixture to slowly warm to room temperature.
-
-
Workup:
-
Perform a standard aqueous workup to isolate the product.
-
Protocol 2: Reaction in a Hydrocarbon Solvent with an Ether Co-solvent
This protocol is suitable for reactions where the substrate and/or the lithiated intermediate have poor solubility in pure hydrocarbon solvents.
-
Apparatus Setup:
-
Set up the reaction apparatus as described in Protocol 1.
-
-
Reagent Preparation:
-
Suspend or dissolve the substrate in an anhydrous hydrocarbon solvent (e.g., hexane or heptane).
-
Add a minimal amount of a stable ether (e.g., diethyl ether or dibutyl ether) as a co-solvent to aid solubility. The volume of ether should be kept to a minimum (e.g., 5-10% of the total solvent volume).
-
Cool the mixture to the desired reaction temperature (e.g., 0 °C or room temperature).
-
-
Reaction Execution:
-
Slowly add the this compound solution to the reaction mixture.
-
Monitor the reaction progress by TLC or other appropriate methods.
-
-
Quenching and Workup:
-
Follow the quenching and workup procedures described in Protocol 1.
-
Visualizations
References
- 1. sites.wp.odu.edu [sites.wp.odu.edu]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Organolithium reagent - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. sites.wp.odu.edu [sites.wp.odu.edu]
Troubleshooting low yields in ethyllithium-initiated polymerizations
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields and other issues in ethyllithium-initiated anionic polymerizations.
Frequently Asked Questions (FAQs)
Q1: My polymerization yield is very low or zero. What are the most common causes?
Low or no polymer yield is typically due to the deactivation of the initiator or the propagating anionic chain ends by impurities.[1] Anionic polymerization systems are extremely sensitive to protic or electrophilic contaminants.[2]
Key areas to investigate include:
-
Inactive Initiator: The this compound initiator may have degraded due to improper storage or handling.[3]
-
Contaminated Monomer: Impurities in the monomer, such as water, oxygen, or inhibitors left over from manufacturing, can terminate the polymerization.[3]
-
Impure Solvent: Solvents can contain dissolved water, oxygen, or other reactive species that will quench the anionic species.[1][4]
-
Atmospheric Contamination: The reaction is highly sensitive to air and moisture.[4] All steps must be performed under a rigorously pure inert atmosphere (e.g., high vacuum or in a high-purity glovebox).[3]
Q2: How can I be sure my this compound initiator is active?
The quality of the this compound initiator is critical. Commercial solutions can degrade over time, and their stated concentration may not be accurate.
-
Storage: this compound solutions should be stored at 2-8°C to minimize degradation.[5] The major degradation pathway for alkyllithiums in hydrocarbon solvents is β-hydride elimination, which forms an alkene and lithium hydride (LiH).[6]
-
Titration: It is highly recommended to determine the exact molarity of the initiator solution before use. This can be done using various titration methods, such as the Gilman double titration or titration with a known concentration of a suitable indicator like 1,10-phenanthroline.
-
Appearance: While not a definitive test, degraded alkyllithium solutions may appear cloudy due to the precipitation of lithium hydride or lithium alkoxides.[6]
Q3: My polymer has a much lower molecular weight than predicted and a broad molecular weight distribution (PDI). What does this indicate?
This is a classic sign of premature termination or slow initiation relative to propagation.
-
Premature Termination: If impurities are present, they will randomly terminate growing polymer chains.[3] This stops chain growth early, leading to lower molecular weight and a broader distribution of chain lengths (high Polydispersity Index, PDI).[7]
-
Slow Initiation: If the initiation rate is slow compared to the propagation rate, new chains will be forming throughout the reaction. This results in a mixture of long chains (that started early) and short chains (that started late), broadening the PDI. This can be influenced by the aggregation state of the this compound.[8]
Q4: The polymerization starts, indicated by a color change, but the reaction stops before all the monomer is consumed. What is the likely cause?
This points to a limiting amount of an impurity in the system. The impurity consumes the living anionic centers until none are left to propagate. This can happen if:
-
There are trace amounts of water or other protic impurities in the monomer or solvent that are consumed as the reaction proceeds.[4]
-
A slow leak in the reaction apparatus allows air or moisture to enter the system over time.
Q5: What analytical techniques are most useful for troubleshooting my polymerization?
A combination of techniques is often necessary to diagnose issues.[9]
| Analytical Technique | Application in Troubleshooting |
| Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC) | Measures molecular weight (Mn, Mw) and polydispersity index (PDI).[10] A high PDI or low Mn can indicate termination or initiation problems.[10] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Confirms the chemical structure of the polymer backbone and can be used for end-group analysis to verify initiation and termination steps.[11] |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Identifies functional groups in the polymer and can detect impurities or unexpected structures resulting from side reactions.[10][11] |
| Gas Chromatography (GC) | Analyzes volatile components, such as residual monomers or solvents, to determine conversion and check for impurities.[11] |
| Thermogravimetric Analysis (TGA) | Measures the thermal stability of the polymer, which can be affected by structural defects or low molecular weight.[11] |
| Differential Scanning Calorimetry (DSC) | Determines thermal transitions like the glass transition temperature (Tg), which is dependent on molecular weight.[11] |
Troubleshooting Summary
| Symptom | Possible Cause(s) | Recommended Solution(s) |
| No Polymerization | Inactive initiator; gross contamination of monomer, solvent, or glassware; atmospheric leak. | Use fresh, properly stored, and titrated initiator.[3] Rigorously purify all reagents and flame-dry glassware under vacuum.[4] Ensure a leak-tight reaction setup. |
| Low Polymer Yield | Presence of terminating impurities (water, O₂, protic compounds).[1][3] | Meticulously purify monomer and solvent immediately before use.[3][12] Work under high vacuum or in a high-purity glovebox.[3] |
| Low Molecular Weight & Broad PDI | Premature termination by impurities; slow initiation relative to propagation.[3][7] | Improve purification of all reagents.[3] Consider using a polar co-solvent (e.g., THF) to break up initiator aggregates and speed up initiation, but be aware this can affect polymer microstructure.[8] |
| Precipitation during Polymerization | Polymer is insoluble in the reaction solvent at the polymerization temperature. | This is a known issue for some polymers, like poly(4-vinylpyridine) in THF at low temperatures.[3] Consider a different solvent system or adjusting the reaction temperature. |
Key Experimental Protocols
Protocol 1: Purification of Styrene (B11656) Monomer
Impurities in styrene, such as water or the inhibitor (t-butylcatechol), must be removed.
-
Initial Washing: Wash the styrene with a 10% aqueous sodium hydroxide (B78521) solution to remove the inhibitor, followed by washing with deionized water until the aqueous layer is neutral. Dry the styrene over a drying agent like magnesium sulfate.
-
Degassing: Transfer the pre-dried styrene to a flask connected to a high-vacuum line. Perform several freeze-pump-thaw cycles to remove dissolved gases.
-
Drying: Stir the degassed styrene over freshly ground calcium hydride (CaH₂) for several hours to remove water.[12]
-
Final Purification & Distillation: Vacuum distill the styrene from the CaH₂. For ultimate purity, the distilled monomer can be further purified by exposure to a non-initiating organolithium compound like fluorenyllithium before being distilled into a calibrated ampoule for storage or immediate use.[12]
Protocol 2: Purification of Hydrocarbon Solvents (e.g., Benzene, Cyclohexane)
-
Initial Drying: Stir the solvent over a drying agent like calcium hydride for several days.
-
Degassing: Degas the solvent using multiple freeze-pump-thaw cycles on a vacuum line.
-
Final Drying: Vacuum distill the solvent onto a sodium-potassium alloy or a sodium mirror to remove final traces of water and oxygen. The solvent can then be distilled directly into the reaction vessel.[12]
-
Titration with Initiator: An alternative final step is to add a small amount of a carbanionic initiator (like butyllithium) to the solvent until a persistent color indicates that all impurities have been consumed. The purified solvent is then distilled away from the non-volatile lithium salts.[12]
Protocol 3: General this compound-Initiated Polymerization of Styrene
All glassware must be rigorously cleaned and flame-dried under high vacuum immediately prior to use.[4]
-
Setup: Assemble the reaction vessel (e.g., a flask with a magnetic stirrer and a sidearm for initiator injection) and evacuate it while heating to remove adsorbed moisture. Allow it to cool under a high-purity inert atmosphere (e.g., argon).
-
Solvent Addition: Distill the purified solvent (e.g., benzene) into the reaction flask under vacuum.
-
Monomer Addition: Distill the purified styrene monomer into the reaction flask.
-
Initiation: Bring the monomer/solvent mixture to the desired reaction temperature. Inject the calculated amount of standardized this compound solution via a gas-tight syringe through a septum. The solution should develop a characteristic color associated with the polystyryl anion.
-
Propagation: Allow the reaction to proceed with stirring for the desired time. In a "living" system, the reaction continues until all monomer is consumed.[4]
-
Termination: Terminate the polymerization by adding a proton source, such as degassed methanol.[4] The color of the living anions will disappear upon termination.
-
Isolation: Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent (e.g., methanol).[4] Filter the polymer, wash it with more non-solvent, and dry it under vacuum to a constant weight.[]
Visual Troubleshooting and Workflow Diagrams
Caption: Troubleshooting workflow for low polymerization yields.
Caption: Effect of common impurities on living anionic chains.
Caption: Standard experimental workflow for anionic polymerization.
References
- 1. data.epo.org [data.epo.org]
- 2. [PDF] 7. Anionic Polymerization | Semantic Scholar [semanticscholar.org]
- 3. benchchem.com [benchchem.com]
- 4. pslc.ws [pslc.ws]
- 5. This compound CAS#: 811-49-4 [m.chemicalbook.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chemie.uni-bayreuth.de [chemie.uni-bayreuth.de]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. resolvemass.ca [resolvemass.ca]
- 11. Polymer Analysis: Essential Techniques and Strategies for Modern Laboratories | Separation Science [sepscience.com]
- 12. nvlpubs.nist.gov [nvlpubs.nist.gov]
Quenching procedures for ethyllithium reactions to avoid hazards
This guide provides essential safety information, troubleshooting advice, and frequently asked questions regarding the safe quenching of ethyllithium and other organolithium reagents. Adherence to these procedures is critical for mitigating the inherent risks, such as pyrophoricity and extreme reactivity.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with quenching this compound reactions?
A1: this compound, like other organolithium reagents, is pyrophoric, meaning it can ignite spontaneously on contact with air.[1][2] The primary hazards during quenching include:
-
Violent Reaction with Protic Solvents: this compound reacts violently with water and other protic sources, which can lead to fires and explosions.[3][4]
-
Thermal Runaway: The quenching process is highly exothermic. If the quenching agent is added too quickly or without adequate cooling, the reaction temperature can rise uncontrollably, leading to a dangerous event known as thermal runaway.[5][6] This can cause the solvent to boil violently and potentially ignite.
-
Flammable Gas Evolution: The reaction of this compound with protic quenchers generates ethane, a flammable gas. The heat of the reaction can ignite this gas.
-
Corrosivity: Organolithium reagents are corrosive and can cause severe chemical burns upon contact with skin and eyes.[1]
Q2: What is the recommended general approach for quenching an this compound reaction?
A2: The universally recommended approach is a slow, controlled, sequential addition of quenching agents with decreasing reactivity, performed under an inert atmosphere and with efficient cooling.[7][8][9] The standard sequence involves:
-
Dilution: The reaction mixture should first be diluted with an inert, high-boiling point solvent like heptane (B126788) or toluene (B28343).[7][9]
-
Cooling: The flask must be cooled, typically to 0 °C or below, using an ice bath or a dry ice/acetone bath.[8]
-
Slow Addition of Isopropanol (B130326): Isopropanol is added slowly and dropwise as the initial, less reactive quenching agent.[7][8]
-
Sequential Addition of Methanol (B129727) and Water: After the reaction with isopropanol subsides, methanol can be added, followed finally by the very slow addition of water to ensure all reactive material is consumed.[7][9][10]
Q3: Can I add water directly to quench my this compound reaction?
A3: No. Never add water directly to a concentrated organolithium solution.[11] The reaction is extremely violent and will likely cause a fire and splashing of corrosive material.[4] Water should only be added as the final step in a sequential quenching process after less reactive alcohols have been used to consume the bulk of the this compound.[10][12]
Troubleshooting Guide
Issue 1: The temperature of the reaction is spiking uncontrollably during the quench.
Cause: This indicates an uncontrolled exotherm, likely due to the quenching agent being added too quickly or insufficient cooling.[11] The surface-area-to-volume ratio decreases on scale-up, making heat dissipation less efficient.[11]
Immediate Actions:
-
STOP ADDITION: Immediately stop adding the quenching agent.[11]
-
EMERGENCY COOLING: Ensure the cooling bath is effectively cooling the flask. Add more ice, dry ice, or use a blast shield if available and safe to do so.[12]
-
ALERT PERSONNEL: Notify all other researchers in the immediate vicinity and follow your institution's emergency protocols.[11]
Preventative Measures:
-
Always add the quenching agent slowly and dropwise, monitoring the internal temperature continuously.[11][13]
-
Ensure your cooling bath has sufficient capacity for the scale of the reaction.
-
Perform a thorough risk assessment before starting the procedure.[1]
Issue 2: A fire has started during the quenching procedure.
Cause: Ignition of flammable solvents or evolved gases (ethane) due to the high heat of reaction or exposure of the pyrophoric this compound to air.[3]
Immediate Actions:
-
SMOTHER THE FIRE: If the fire is small and contained within a beaker or flask, cover it with a watch glass or another non-flammable item to smother the flames.[3]
-
USE FIRE EXTINGUISHER: For larger fires, use a standard dry powder (ABC) type fire extinguisher. Do not use a water extinguisher , as it will react violently with the remaining this compound.[7] A Class D extinguisher is not recommended for organolithium reagents.[7]
-
EVACUATE: If the fire cannot be immediately controlled, evacuate the area and activate the fire alarm.
Preventative Measures:
-
Conduct all quenching procedures in a chemical fume hood with the sash positioned as low as possible.[8][14]
-
Keep flammable materials, including paper towels and solvent wash bottles, away from the immediate work area.[1]
-
Ensure an appropriate fire extinguisher is readily accessible.
Quenching Agent Selection
The choice and sequence of quenching agents are critical for safety. The following table summarizes the recommended agents.
| Quenching Agent | Reactivity | Role in Quenching Protocol | Key Safety Considerations |
| Isopropanol | Moderate | Primary Quencher: Used first to react with the bulk of the this compound.[7][8][9] | Add slowly to a cooled, diluted reaction mixture. Controls the initial exotherm. |
| Ethanol | High | Intermediate Quencher: Can be used after isopropanol.[10][12] | Less common than isopropanol/methanol sequence but follows the same principle of gradual reactivity increase. |
| Methanol | High | Secondary Quencher: Added after the reaction with isopropanol has ceased.[7][9][10] | More reactive than isopropanol; ensures more complete quenching before adding water. |
| Water | Very High | Final Quencher: Used last to destroy any residual reactive material.[7][9][10] | NEVER add to concentrated organolithiums. Addition must be extremely slow and cautious.[10][11] |
| Dry Ice (Solid CO₂) | Moderate | Alternative Quencher: Can be used for small amounts of residual reagent.[3][10] | The pyrophoric solution is added slowly onto the dry ice. Produces a carboxylate salt upon workup. |
Standard Experimental Protocol: Quenching Unused this compound
This protocol details the steps for safely neutralizing residual this compound solution.
1. Preparation and Safety Precautions:
-
Conduct the entire procedure in a certified chemical fume hood.[8]
-
Wear appropriate Personal Protective Equipment (PPE), including a flame-resistant lab coat, chemical splash goggles, and nitrile gloves underneath neoprene gloves.[14][15]
-
Ensure a colleague is aware of the procedure and is present in the lab.[1]
-
Remove all excess flammable materials from the fume hood.[1]
-
Have a dry powder (ABC) fire extinguisher and a container of sand readily accessible.
2. Procedure:
-
Transfer and Dilute: Transfer the residual this compound solution to an appropriately sized round-bottom flask equipped with a magnetic stir bar. The flask should be under an inert atmosphere (e.g., Nitrogen or Argon).[7][8] Dilute the solution significantly with an anhydrous, inert solvent such as heptane or toluene to a concentration of less than 5 wt%.[7][13]
-
Cooling: Place the flask in a cooling bath (e.g., ice-water or dry ice/acetone) and cool the contents to 0 °C or below.[8]
-
Primary Quench: Slowly add isopropanol dropwise via an addition funnel with vigorous stirring.[8][13] Continuously monitor the temperature and addition rate to prevent an exotherm. If bubbling becomes too vigorous, stop the addition until it subsides.
-
Secondary Quench: Once the addition of isopropanol no longer produces a noticeable reaction (e.g., bubbling or temperature rise), begin the slow, dropwise addition of methanol.[7][9]
-
Final Quench: After the reaction with methanol is complete, slowly and cautiously add water dropwise.[7][10] Be prepared for a potential increase in reaction rate, especially if the mixture has not been stirred effectively.[10]
-
Warm and Neutralize: Once the addition of water is complete and no further reaction is observed, allow the mixture to slowly warm to room temperature and stir for several hours to ensure complete quenching.[8] The resulting solution can then be neutralized with a dilute acid like citric or acetic acid before being disposed of as hazardous waste according to institutional guidelines.[8]
Visual Workflow and Logic Diagrams
Caption: Standard workflow for safely quenching this compound reactions.
Caption: Key hazards and consequences in this compound quenching.
References
- 1. acs.org [acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. A Protocol for Safe Lithiation Reactions Using Organolithium Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. dragonflyenergy.com [dragonflyenergy.com]
- 6. The risk of lithium-ion batteries - Thermal Runaway in EV's [fireisolator.com]
- 7. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 8. chemistry.nd.edu [chemistry.nd.edu]
- 9. epfl.ch [epfl.ch]
- 10. sarponggroup.com [sarponggroup.com]
- 11. benchchem.com [benchchem.com]
- 12. ehs.uci.edu [ehs.uci.edu]
- 13. ehs.princeton.edu [ehs.princeton.edu]
- 14. ehs.ucr.edu [ehs.ucr.edu]
- 15. purdue.edu [purdue.edu]
Impact of impurities in ethyllithium on reaction outcomes
Technical Support Center: Ethyllithium Quality Control
Welcome to the Technical Support Center for ethyllithithium reagents. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot issues related to this compound quality and its impact on reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: My reaction yield is significantly lower than expected when using this compound. Could the reagent quality be the issue?
A: Yes, this is a very common issue. The effective concentration of active this compound in solution can decrease over time due to degradation, leading to inaccurate stoichiometry in your reaction.[1][2][3] Reaction with atmospheric moisture and oxygen, as well as thermal decomposition, reduces the amount of active C₂H₅Li, which directly results in lower product yields.[4] It is critical to determine the accurate molarity of the active alkyllithium species before use.[5][6]
Q2: I observe a fine white precipitate in my bottle of this compound solution. What is it and is it harmful to my reaction?
A: The white precipitate is most commonly lithium hydride (LiH), which forms from the thermal decomposition of this compound.[4][5][7] Depending on storage conditions and exposure to air, it could also contain lithium hydroxide (B78521) (LiOH) from reaction with water or lithium ethoxide (LiOEt) from reaction with oxygen.[4] While LiH is largely unreactive in many applications, its presence signifies that the reagent has degraded, and the concentration of active this compound is lower than stated on the label.
Q3: How do common impurities in this compound form?
A: Impurities primarily form through three pathways:
-
Reaction with Water: this compound is a strong base and reacts violently with water (moisture from the air or wet solvents) to form lithium hydroxide (LiOH) and ethane (B1197151) gas.[4][7]
-
Reaction with Oxygen: Exposure to air (oxygen) leads to the formation of lithium ethoxide (LiOEt).[4]
-
Thermal Decomposition: When heated or stored for prolonged periods, especially at temperatures above 10 °C, this compound decomposes into lithium hydride (LiH) and ethylene (B1197577) gas.[4][5][7]
Q4: How do different types of impurities affect my reaction outcome?
A: Impurities can negatively impact reactions in several ways. Non-nucleophilic bases like LiOH and LiOEt can cause unintended side reactions by deprotonating sensitive substrates. The primary impact, however, is the reduction in the concentration of the active nucleophile/base (C₂H₅Li), leading to incomplete conversion of the starting material.
Troubleshooting Guide: Low Reaction Yields
If you are experiencing poor performance with this compound, follow this guide to diagnose the potential cause.
Step 1: Assess Reagent Quality
The first and most critical step is to determine the actual concentration of your this compound solution. Do not rely on the molarity stated on the bottle, as degradation can significantly alter it.[4]
-
Action: Perform a titration to find the concentration of the active this compound. The Gilman double titration method is a reliable standard procedure for this purpose.[8]
Step 2: Review Reaction Conditions
This compound reactions are highly sensitive to the experimental environment.
-
Action:
-
Ensure all glassware is rigorously flame-dried or oven-dried to remove any adsorbed moisture.[3]
-
Use freshly distilled, anhydrous solvents. Ethereal solvents like THF or diethyl ether can degrade over time in the presence of strong organolithium bases.[6][9][10]
-
Maintain a robust inert atmosphere (Nitrogen or Argon) throughout the entire setup and addition process to prevent exposure to air and moisture.[5]
-
Step 3: Evaluate Reaction Temperature
While many reactions are run at low temperatures (-78 °C) to control selectivity, excessively low temperatures can slow the reaction rate.[6]
-
Action: If the reaction is sluggish, consider allowing it to warm slowly after the initial addition and monitor the progress via TLC or LCMS. Be aware that higher temperatures can also promote decomposition and side reactions.[6]
Data Summary: Common this compound Impurities
The following table summarizes the primary impurities, their origin, and their potential impact on a chemical reaction.
| Impurity Name | Chemical Formula | Formation Pathway | Impact on Reaction |
| Lithium Hydride | LiH | Thermal decomposition of C₂H₅Li | Generally unreactive, but its presence indicates significant reagent degradation and lower active concentration.[4][7] |
| Lithium Hydroxide | LiOH | Reaction of C₂H₅Li with H₂O | A strong base; can cause undesired deprotonation or side reactions. Reduces active reagent concentration.[4] |
| Lithium Ethoxide | LiOEt | Reaction of C₂H₅Li with O₂ | A strong base; can cause undesired deprotonation or side reactions. Reduces active reagent concentration.[4][11] |
| Lithium Halides | LiX (e.g., LiBr) | Byproduct from synthesis (e.g., from ethyl bromide and lithium metal) | Can form complexes with this compound, affecting its aggregation state and reactivity. May influence stereochemistry.[12][13] |
Experimental Protocol: Gilman Double Titration
This method allows for the determination of both the active this compound concentration (C-Li bond) and the total base concentration (including hydroxide and alkoxide impurities).
Materials:
-
Anhydrous 1,2-dibromoethane (B42909)
-
Standardized secondary-butanol (s-BuOH) in xylene (approx. 0.5 M)
-
2,2'-Bipyridyl or 1,10-phenanthroline (B135089) (as indicator)
-
Anhydrous diethyl ether or THF
-
Dry, inert atmosphere (N₂ or Ar) glassware
Part 1: Determination of Total Base
-
Under an inert atmosphere, add ~5 mL of anhydrous diethyl ether to a flame-dried flask equipped with a stir bar.
-
Add a small crystal of the indicator (e.g., 1,10-phenanthroline).
-
Carefully draw an exact volume (e.g., 1.00 mL) of the this compound solution using a gas-tight syringe and add it to the flask. The solution should turn a distinct color (e.g., reddish-brown).
-
Titrate with the standardized s-BuOH solution until the indicator color disappears.
-
Record the volume of titrant used. This value corresponds to the total concentration of all basic species (C₂H₅Li + LiOH + LiOEt).
Part 2: Determination of Non-Carbon-Bound Base
-
Under an inert atmosphere, add ~5 mL of anhydrous diethyl ether to a second flame-dried flask with a stir bar.
-
Add an exact volume (e.g., 1.00 mL) of the this compound solution.
-
Add an excess of anhydrous 1,2-dibromoethane (~0.5 mL for a 1 mL aliquot of 1.6 M solution). The active this compound reacts selectively with dibromoethane. Stir for 5-10 minutes.
-
Reaction: 2 C₂H₅Li + BrCH₂CH₂Br → 2 LiBr + C₂H₄ + C₂H₆
-
-
Add the indicator to the flask.
-
Titrate with the standardized s-BuOH solution until the color endpoint is reached.
-
Record the volume of titrant used. This value corresponds only to the concentration of basic impurities (LiOH + LiOEt).
Calculation:
-
Total Base (M) = (V₁ [s-BuOH]) / V [EtLi]
-
Impurity Base (M) = (V₂ [s-BuOH]) / V [EtLi]
-
Active this compound (M) = Total Base (M) - Impurity Base (M)
Where V₁ and V₂ are the titrant volumes from Part 1 and Part 2, respectively.
Visual Guides
Logical Troubleshooting Workflow
Caption: Troubleshooting workflow for reactions involving this compound.
Impurity Formation Pathways
Caption: Common degradation pathways for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. reddit.com [reddit.com]
- 3. Reddit - The heart of the internet [reddit.com]
- 4. people.uniurb.it [people.uniurb.it]
- 5. Organolithium reagent - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. guidechem.com [guidechem.com]
- 8. datapdf.com [datapdf.com]
- 9. Buy this compound | 811-49-4 [smolecule.com]
- 10. DE10030535C1 - this compound in dibutyl ether, process for their preparation and their use - Google Patents [patents.google.com]
- 11. electronicsandbooks.com [electronicsandbooks.com]
- 12. orgsyn.org [orgsyn.org]
- 13. Mthis compound - Wikipedia [en.wikipedia.org]
Validation & Comparative
Ethyllithium vs. n-Butyllithium: A Comparative Guide to Regioselectivity in Deprotonation
For researchers, scientists, and drug development professionals, the choice of a deprotonating agent is a critical step in chemical synthesis. This guide provides a detailed comparison of ethyllithium and n-butyllithium, focusing on their regioselectivity in deprotonation reactions. We present supporting experimental data, detailed protocols, and mechanistic diagrams to facilitate an informed selection process.
The regioselective deprotonation of unsymmetrical ketones and other substrates is a fundamental transformation in organic synthesis, allowing for the controlled formation of carbon-carbon bonds. Alkyllithium reagents are powerful bases widely employed for this purpose. The outcome of these reactions, particularly the ratio of kinetic to thermodynamic products, is highly dependent on the structure of the alkyllithium base, the substrate, and the reaction conditions.
Kinetic vs. Thermodynamic Control in Deprotonation
In the deprotonation of an unsymmetrical ketone, two different enolates can be formed: the kinetic enolate and the thermodynamic enolate.
-
Kinetic Control: This pathway is favored under irreversible conditions, typically at low temperatures with a strong, sterically hindered base. The kinetic enolate is formed by the removal of the most sterically accessible proton, leading to the less substituted, but more rapidly formed, enolate.
-
Thermodynamic Control: This pathway is favored under reversible conditions, usually at higher temperatures with a less hindered base or in the presence of a proton source. The thermodynamic enolate is the more stable, more substituted enolate.
The choice between this compound and n-butyllithium can influence the regioselectivity of deprotonation, primarily due to subtle differences in their steric bulk and reaction kinetics.
Comparative Analysis of Regioselectivity
While both this compound and n-butyllithium are potent, non-nucleophilic bases, their behavior in deprotonation can differ. Generally, less sterically hindered alkyllithium reagents are expected to show a greater preference for the thermodynamic product under equilibrating conditions. However, under strictly kinetic conditions (low temperature, rapid quenching), both are expected to favor the kinetic product.
To illustrate the comparative performance, we will consider the deprotonation of an unsymmetrical ketone, 2-heptanone (B89624), as a representative example.
Data Presentation
| Reagent | Substrate | Conditions | Kinetic Product (%) (Deprotonation at C1) | Thermodynamic Product (%) (Deprotonation at C3) | Reference |
| This compound | 2-Heptanone | THF, -78 °C | Data not available in searched literature | Data not available in searched literature | |
| n-Butyllithium | 2-Heptanone | THF, -78 °C | High (predominantly) | Low | General literature on kinetic deprotonation |
Note: Despite extensive literature searches, specific quantitative data directly comparing the product ratios for the deprotonation of 2-heptanone with this compound and n-butyllithium under identical, kinetically controlled conditions could not be located. The general principle is that both reagents will predominantly yield the kinetic enolate at low temperatures. The subtle differences in regioselectivity are often substrate-dependent and may not be significant in all cases. For n-butyllithium, it is well-established as a base that provides high selectivity for the kinetic enolate under appropriate conditions.
Experimental Protocols
Below are generalized experimental protocols for the kinetically controlled deprotonation of an unsymmetrical ketone using an alkyllithium reagent. These protocols are based on established procedures in organic synthesis.
General Protocol for Kinetically Controlled Deprotonation
Materials:
-
Unsymmetrical ketone (e.g., 2-heptanone), freshly distilled
-
This compound or n-butyllithium solution in a suitable solvent (e.g., hexanes), titrated prior to use
-
Anhydrous tetrahydrofuran (B95107) (THF), freshly distilled from sodium/benzophenone
-
Electrophile (e.g., trimethylsilyl (B98337) chloride or an alkyl halide), freshly distilled
-
Anhydrous N,N,N',N'-tetramethylethylenediamine (TMEDA) (optional, can enhance reactivity)
-
Dry ice/acetone bath
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a rubber septum, and an argon/nitrogen inlet is assembled.
-
Solvent and Substrate Addition: The flask is charged with anhydrous THF and cooled to -78 °C using a dry ice/acetone bath. The unsymmetrical ketone (1.0 equivalent) is then added dropwise via syringe.
-
Addition of Alkyllithium Reagent: The this compound or n-butyllithium solution (1.05 equivalents) is added dropwise to the stirred solution at a rate that maintains the internal temperature below -70 °C. The reaction mixture is then stirred at -78 °C for 30-60 minutes.
-
Quenching with Electrophile: The electrophile (1.1 equivalents) is added dropwise to the reaction mixture at -78 °C. The reaction is stirred for an additional 1-2 hours at this temperature.
-
Workup: The reaction is quenched at -78 °C by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride. The mixture is allowed to warm to room temperature, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
-
Analysis: The product ratio (kinetic vs. thermodynamic) is determined by analytical techniques such as Gas Chromatography (GC), Nuclear Magnetic Resonance (NMR) spectroscopy, or High-Performance Liquid Chromatography (HPLC).
Mechanistic Visualization
The following diagrams illustrate the key concepts and workflows discussed in this guide.
Caption: Regioselective deprotonation of an unsymmetrical ketone.
Caption: General experimental workflow for kinetic deprotonation.
Conclusion
Both this compound and n-butyllithium are highly effective bases for the deprotonation of carbonyl compounds. Under kinetically controlled conditions, both are expected to favor the formation of the less substituted enolate. The choice between the two may be guided by factors such as commercial availability, cost, and the specific substrate being used. For many applications, n-butyllithium is a well-established and reliable choice for achieving high kinetic regioselectivity. Further experimental studies directly comparing these two reagents on a variety of substrates would be beneficial to delineate more subtle differences in their reactivity and selectivity.
A Comparative Guide: Ethyllithium vs. Grignard Reagents for Alcohol Synthesis
For researchers, scientists, and drug development professionals, the selection of an appropriate organometallic reagent is a critical decision in the synthesis of alcohols. Both ethyllithium and Grignard reagents, such as ethylmagnesium bromide, are powerful tools for the formation of carbon-carbon bonds and the construction of complex alcohol functionalities. This guide provides an objective comparison of their performance in alcohol synthesis, supported by experimental data and detailed protocols.
Introduction to Organometallic Reagents in Alcohol Synthesis
Organolithium compounds and Grignard reagents are highly reactive species that act as potent nucleophiles and strong bases. Their utility in alcohol synthesis stems from their ability to attack the electrophilic carbon of a carbonyl group in aldehydes, ketones, and esters, leading to the formation of primary, secondary, and tertiary alcohols, respectively. The general reaction involves the nucleophilic addition of the ethyl group to the carbonyl carbon, followed by an acidic workup to protonate the resulting alkoxide.
While both classes of reagents can achieve similar transformations, their inherent differences in reactivity, basicity, and steric hindrance can significantly influence reaction outcomes, including product yield and the prevalence of side reactions.
Performance Comparison: this compound vs. Ethylmagnesium Bromide
To provide a clear comparison, we will focus on the synthesis of 1-ethylcyclohexanol (B155962) from cyclohexanone (B45756). This reaction serves as a representative example of the addition of an ethyl group to a ketone to form a tertiary alcohol.
| Parameter | This compound (EtLi) | Ethylmagnesium Bromide (EtMgBr) |
| Reactivity | Higher | Lower |
| Basicity | Higher | Lower |
| Typical Solvent | Diethyl ether, Tetrahydrofuran (B95107) (THF) | Diethyl ether, Tetrahydrofuran (THF) |
| Reaction Temperature | Typically lower temperatures (-78 °C to 0 °C) to control reactivity | Can often be run at room temperature |
| Common Side Reactions | Enolization, metal-halogen exchange | Enolization, reduction, Wurtz coupling |
Data Summary:
With sterically hindered ketones, Grignard reagents are more prone to act as a base, leading to enolization of the ketone and recovery of the starting material after workup.[1] They can also cause reduction of the carbonyl group if the Grignard reagent possesses a β-hydrogen.[1] While this compound is also a strong base, it can sometimes favor nucleophilic addition over enolization, particularly at low temperatures.
Experimental Protocols
The following are generalized experimental protocols for the synthesis of 1-ethylcyclohexanol using this compound and ethylmagnesium bromide.
Protocol 1: Synthesis of 1-Ethylcyclohexanol using this compound
Materials:
-
Cyclohexanone
-
This compound solution in a suitable solvent (e.g., diethyl ether or cyclohexane)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware, dried in an oven and cooled under an inert atmosphere (nitrogen or argon)
-
Syringes and needles for transfer of reagents
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, place a solution of cyclohexanone in anhydrous diethyl ether or THF.
-
Cool the flask to -78 °C using a dry ice/acetone bath.
-
Slowly add the this compound solution dropwise to the stirred solution of cyclohexanone, maintaining the temperature below -70 °C.
-
After the addition is complete, allow the reaction mixture to stir at -78 °C for an additional hour.
-
Quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution at -78 °C.
-
Allow the mixture to warm to room temperature.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the solution and remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude 1-ethylcyclohexanol by distillation or column chromatography.
Protocol 2: Synthesis of 1-Ethylcyclohexanol using Ethylmagnesium Bromide (Grignard Reagent)
Materials:
-
Magnesium turnings
-
Ethyl bromide
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Cyclohexanone
-
Dilute hydrochloric acid or saturated aqueous ammonium chloride solution
-
Anhydrous sodium sulfate
-
Standard laboratory glassware, dried in an oven and cooled under an inert atmosphere (nitrogen or argon)
-
Reflux condenser and dropping funnel
Procedure:
-
Preparation of the Grignard Reagent:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser (with a drying tube), and a dropping funnel, place the magnesium turnings.
-
Add a small crystal of iodine to activate the magnesium.
-
Add a solution of ethyl bromide in anhydrous diethyl ether or THF dropwise from the dropping funnel to initiate the reaction. The reaction is initiated when the solution becomes cloudy and starts to reflux.
-
Once the reaction has started, add the remaining ethyl bromide solution at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.
-
-
Reaction with Cyclohexanone:
-
Cool the Grignard reagent solution to 0 °C in an ice bath.
-
Add a solution of cyclohexanone in anhydrous diethyl ether or THF dropwise from the dropping funnel to the stirred Grignard reagent.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours.
-
-
Workup and Isolation:
-
Pour the reaction mixture slowly into a beaker containing crushed ice and dilute hydrochloric acid or saturated aqueous ammonium chloride solution.
-
Stir until all the solids have dissolved.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the solution and remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude 1-ethylcyclohexanol by distillation or column chromatography.
-
Visualizing the Reaction Pathways and Experimental Workflow
To better understand the processes involved, the following diagrams illustrate the reaction mechanisms and a comparative experimental workflow.
Caption: Reaction pathways for alcohol synthesis.
Caption: Comparative experimental workflow.
Conclusion
Both this compound and Grignard reagents are effective for the synthesis of alcohols. The choice between them depends on several factors, including the specific substrate, desired reaction conditions, and potential for side reactions.
-
This compound is generally more reactive and may provide higher yields in shorter reaction times, but it requires more careful temperature control to manage its reactivity and minimize side reactions. It can be advantageous for sterically hindered ketones where Grignard reagents might favor enolization.
-
Grignard reagents , such as ethylmagnesium bromide, are less reactive and often more manageable on a larger scale. However, their increased basicity and the presence of β-hydrogens can lead to undesired side reactions like enolization and reduction, particularly with sensitive substrates.
For optimal results, it is crucial to maintain strictly anhydrous conditions for both reactions, as both reagents are highly sensitive to moisture. The provided protocols offer a starting point for the synthesis of 1-ethylcyclohexanol and can be adapted for other alcohol syntheses with careful consideration of the specific reactivity of the chosen substrate and organometallic reagent.
References
A Comparative Guide to the Reactivity of Ethyllithium and Other Alkyllithium Reagents
For researchers, scientists, and drug development professionals, the selection of an appropriate organolithium reagent is a critical decision that can define the success of a synthetic step. These powerful reagents, characterized by a highly polar carbon-lithium bond, serve as potent bases and nucleophiles.[1] While n-butyllithium, sec-butyllithium (B1581126), and tert-butyllithium (B1211817) are workhorses in synthesis, ethyllithium presents a valuable alternative. This guide provides an objective comparison of this compound's reactivity relative to its butyllithium (B86547) counterparts, supported by structural data and detailed experimental methodologies.
Comparative Overview of Alkyllithium Reagents
The reactivity of alkyllithium reagents is fundamentally tied to the stability of the carbanion. Generally, reactivity increases as the stability of the carbanion decreases. This trend is reflected in the basicity, which follows the order: tert-butyllithium > sec-butyllithium > n-butyllithium ≈ this compound.[1] This order arises from the increasing substitution on the carbon atom bearing the negative charge.
However, thermodynamic basicity is only one facet of reactivity. The kinetic behavior, which is often of greater practical importance, is heavily influenced by the reagent's aggregation state in solution and the steric hindrance around the carbanionic center.
Data Presentation: Physical and Reactive Properties
The following table summarizes key properties of this compound and common butyllithium reagents.
| Property | This compound (EtLi) | n-Butyllithium (n-BuLi) | sec-Butyllithium (s-BuLi) | tert-Butyllithium (t-BuLi) |
| Conjugate Acid | Ethane | n-Butane | n-Butane | Isobutane |
| pKa of Conjugate Acid | ~50 | ~50[2] | ~50 | ~53 |
| Aggregation State (Hydrocarbon Solvent) | Tetramer ([RLi]₄)[1] | Hexamer ([RLi]₆)[1] | Tetramer ([RLi]₄) | Tetramer ([RLi]₄)[1] |
| Aggregation State (in THF) | Tetramer | Tetramer/Dimer[1] | Dimer/Monomer | Tetramer |
| Primary Role | Strong Base, Nucleophile | Strong Base, Nucleophile | Stronger, Hindered Base | Exceptionally Strong, Non-Nucleophilic Base |
Factors Governing Reactivity
The observed reactivity of an alkyllithium reagent is a composite of its intrinsic basicity, steric profile, and its solution-state structure.
Aggregation State
In non-coordinating hydrocarbon solvents, alkyllithium reagents form oligomeric aggregates to stabilize the electron-deficient lithium centers.[1] this compound exists as a tetramer, whereas n-butyllithium forms a larger hexameric cluster.[1] These aggregates are less reactive than the monomeric or dimeric species. The dissociation of these clusters is often the rate-limiting step in reactions like metalation.[2] Lewis base solvents such as tetrahydrofuran (B95107) (THF) or additives like N,N,N',N'-tetramethylethylenediamine (TMEDA) coordinate to the lithium atoms, breaking down the large aggregates into smaller, more reactive species.[1][3] For instance, THF deaggregates hexameric n-BuLi into tetramers and dimers.[1]
References
Ethyllithium vs. sec-Butyllithium: A Comparative Guide for Specific Applications
For researchers, scientists, and drug development professionals, the choice of an organolithium reagent is critical to the success of a chemical transformation. This guide provides an objective comparison of ethyllithium and sec-butyllithium (B1581126), focusing on applications where the nuanced reactivity of this compound offers distinct advantages. The information presented is supported by experimental data to aid in reagent selection for specific synthetic challenges.
Organolithium reagents are powerful tools in organic synthesis, valued for their strong basicity and nucleophilicity. Among the various alkyllithiums, sec-butyllithium is well-regarded for its high basicity, making it effective for the deprotonation of very weak carbon acids. However, this high reactivity can be a double-edged sword, leading to undesired side reactions and lack of selectivity in complex molecular settings. In such cases, the milder and less sterically hindered nature of this compound can be advantageous.
I. Comparison of Physicochemical Properties
This compound and sec-butyllithium differ in their structure, which in turn influences their reactivity and physical properties. sec-Butyllithium's branched structure results in a less stable carbanion, rendering it a stronger base than the primary this compound. Both reagents typically exist as aggregates in hydrocarbon solvents, which impacts their reactivity.
A key differentiator for practical applications is their thermal stability. While both are reactive, their stability profiles in different solvents can influence the choice of reagent for reactions requiring elevated temperatures or prolonged reaction times.
II. Anionic Polymerization: Initiation and Control
Both this compound and sec-butyllithium are utilized as initiators in anionic polymerization. The choice between them often hinges on the desired initiation rate and the nature of the monomer.
sec-Butyllithium, being more reactive, generally leads to faster initiation of polymerization for monomers like styrene (B11656) and dienes.[1][2] However, this high reactivity can be problematic when dealing with functionalized monomers that are sensitive to strong bases, potentially leading to side reactions.
While direct comparative studies are limited, the lower basicity of this compound suggests it could be a more suitable initiator for the controlled polymerization of monomers containing sensitive functional groups, where a slower, more controlled initiation is desirable to prevent unwanted reactions with the functional groups.
III. Metalation of Aromatic and Heterocyclic Compounds
In the realm of metalation, particularly directed ortho-metalation (DoM), the choice of organolithium reagent is crucial for achieving high regioselectivity. sec-Butyllithium is often employed due to its high basicity, which allows for the deprotonation of less acidic protons.[3]
However, in molecules with multiple acidic sites or those prone to side reactions, the high reactivity of sec-butyllithium can be detrimental. For instance, in the lithiation of toluene (B28343) activated by lithium 2-methoxyethoxide (LiOEM), sec-butyllithium was found to cause some metalation at the ring positions, whereas the less basic n-butyllithium provided 100% benzylic metalation.[4] While this study did not include this compound, it highlights a key principle: a less reactive alkyllithium can offer superior regioselectivity. Given that this compound is less basic than sec-butyllithium, it can be inferred that it would also offer advantages in terms of selectivity in similar systems.
The logical workflow for selecting an appropriate organolithium for metalation is depicted below.
IV. Thermal Stability: A Practical Advantage
The stability of organolithium reagents in solution is a critical factor for both storage and reaction setup, especially in industrial processes. Available data indicates that this compound exhibits good thermal stability in certain ethereal solvents.
| Reagent | Solvent | Concentration (M) | Temperature (°C) | Half-life (h) |
| This compound | di-n-butyl ether | 1.7 | 70 | 100 |
| sec-Butyllithium | Diethyl ether | ~1.3 | -20 | ~19.8 |
| sec-Butyllithium | Tetrahydrofuran (THF) | ~1.3 | -20 | ~1.3 |
Table 1: Comparative Thermal Stability Data. The data for this compound is from a study on its stability in di-n-butyl ether.[5] The half-lives for sec-butyllithium in diethyl ether and THF were calculated from rate constants reported in a separate study.[6] It is important to note that direct comparison is challenging due to different solvents and temperatures.
The data in Table 1, while not a direct comparison under identical conditions, suggests that this compound can be significantly more stable than sec-butyllithium in ethereal solvents, especially at elevated temperatures. The high reactivity of sec-butyllithium leads to rapid decomposition in common solvents like THF, even at low temperatures.[7] This makes this compound a more practical choice for reactions requiring prolonged heating in an ether solvent.
Experimental Protocol for Thermal Stability Determination
The thermal stability of organolithium reagents is typically determined by monitoring the decrease in their concentration over time at a constant temperature.
-
Sample Preparation: A solution of the organolithium reagent in the desired solvent is prepared under an inert atmosphere (e.g., argon or nitrogen). The initial concentration is accurately determined by titration, for example, using the Gilman double titration method.
-
Incubation: The solution is maintained at a constant temperature in a sealed container.
-
Sampling and Titration: Aliquots of the solution are periodically withdrawn under inert atmosphere and titrated to determine the concentration of the active organolithium reagent.
-
Data Analysis: The concentration is plotted against time, and the data is fitted to a rate law (e.g., first or second order) to determine the rate constant of decomposition. The half-life is then calculated from the rate constant.
The experimental workflow for determining thermal stability is illustrated below.
V. Conclusion
While sec-butyllithium is a powerful and often necessary reagent for deprotonating extremely weak carbon acids, its high reactivity can be a significant drawback in terms of selectivity and stability. This compound, with its lower basicity and steric profile, presents a valuable alternative in several specific applications:
-
Enhanced Selectivity: In the metalation of molecules with multiple reactive sites, the milder nature of this compound can lead to higher regioselectivity and fewer side products.
-
Improved Stability: this compound exhibits greater thermal stability in certain ethereal solvents compared to sec-butyllithium, making it more suitable for reactions requiring longer reaction times or elevated temperatures.
-
Controlled Polymerization: For the anionic polymerization of functionalized monomers, this compound may offer a more controlled initiation, preserving the integrity of sensitive functional groups.
The selection between this compound and sec-butyllithium should be made based on a careful consideration of the substrate's properties and the desired reaction outcome. When high basicity is the primary requirement, sec-butyllithium is often the reagent of choice. However, for applications demanding greater selectivity and stability, this compound can provide a significant advantage, leading to cleaner reactions and higher yields of the desired product.
References
Ethyllithium Stability: A Comparative Analysis in Diethyl Ether and Tetrahydrofuran
A critical examination of solvent effects on the stability of ethyllithium reveals significant differences between diethyl ether and tetrahydrofuran (B95107) (THF), with profound implications for its storage and use in chemical synthesis. Experimental data conclusively demonstrates that this compound exhibits considerably greater stability in diethyl ether compared to THF, where it undergoes rapid decomposition even at sub-zero temperatures.
For researchers, scientists, and professionals in drug development, the choice of solvent is paramount when working with reactive organometallic reagents like this compound. This guide provides a comparative analysis of this compound stability in two common ethereal solvents, supported by quantitative data and detailed experimental considerations.
Comparative Stability Data
The stability of this compound is markedly influenced by the coordinating ability of the solvent. While both diethyl ether and THF are polar aprotic solvents capable of solvating the lithium cation, THF's stronger Lewis basicity leads to the formation of more reactive, less stable this compound aggregates. This increased reactivity accelerates decomposition pathways.
| Solvent | Temperature (°C) | Half-life (t½) | Decomposition Products |
| Diethyl Ether | 25 | 54 hours[1][2] | Ethane (B1197151), Ethene, Lithium Ethoxide |
| 35 | 17 hours[1][2] | ||
| Tetrahydrofuran (THF) | -20 | Rapid decomposition[1][2] | Ethene, Lithium Ethoxide[1][2] |
Note: The decomposition of this compound in ethers generally proceeds via two main pathways: β-hydride elimination to form ethene and lithium hydride, and reaction with the solvent to produce ethane and the corresponding lithium alkoxide. In THF, the latter pathway is particularly facile.
Mechanistic Insights into Decomposition
The enhanced decomposition rate of this compound in THF is attributed to the solvent's ability to deaggregate the this compound clusters, leading to more reactive monomeric or dimeric species. These lower aggregation states are more susceptible to both β-hydride elimination and attack on the solvent.
The reaction with THF is initiated by the abstraction of an α-proton from the THF molecule by the strongly basic this compound. This results in the formation of ethylene (B1197577) and the lithium enolate of acetaldehyde.[3] This decomposition pathway is significantly less favorable in diethyl ether due to the lower acidity of its α-protons and its reduced ability to deaggregate the this compound clusters.
Experimental Protocols
Determining the stability of this compound in different solvents involves monitoring its concentration over time at a constant temperature. A general experimental protocol is outlined below. All procedures must be conducted under a dry, inert atmosphere (e.g., argon or nitrogen) using Schlenk techniques or in a glovebox, as organolithium reagents are highly pyrophoric and moisture-sensitive.
Materials and Equipment:
-
This compound solution in a hydrocarbon solvent
-
Anhydrous diethyl ether and tetrahydrofuran (distilled from a suitable drying agent, e.g., sodium/benzophenone)
-
Dry, argon-flushed glassware (Schlenk flasks, syringes, cannulas)
-
Constant temperature bath
-
Inert atmosphere manifold (Schlenk line) or glovebox
-
Apparatus for titration of organolithium reagents (e.g., Gilman double titration or titration with a suitable indicator like 1,10-phenanthroline)
Procedure:
-
Preparation of Solvented this compound Solutions:
-
In a pre-dried Schlenk flask under an inert atmosphere, a known volume of anhydrous diethyl ether or THF is cooled to the desired experimental temperature in a constant temperature bath.
-
A precise volume of a standardized this compound solution in hydrocarbon is added via syringe to the cooled solvent to achieve the desired concentration.
-
-
Sampling and Analysis:
-
At regular time intervals, an aliquot of the this compound solution is withdrawn from the flask using a gas-tight syringe.
-
The concentration of active this compound in the aliquot is immediately determined by a standard titration method. The Gilman double titration is a common method that allows for the quantification of both the active organolithium and the total base content.
-
-
Data Analysis:
-
The concentration of this compound is plotted against time.
-
The rate of decomposition can be determined from the slope of the line. Assuming pseudo-first-order kinetics, the half-life (t½) can be calculated using the equation: t½ = 0.693 / k, where k is the rate constant.
-
Logical Workflow for Stability Comparison
The following diagram illustrates the logical workflow for a comparative study of this compound stability.
Caption: Workflow for comparing this compound stability.
Conclusion
The choice of solvent has a profound impact on the stability of this compound. For applications requiring prolonged reaction times or storage of the reagent in solution, diethyl ether is the demonstrably superior solvent over THF. The rapid decomposition of this compound in THF, even at low temperatures, necessitates its in-situ generation or use immediately after preparation in this solvent. This comparative guide underscores the critical importance of solvent selection in ensuring the success and reproducibility of chemical transformations involving this compound.
References
Ethyllithium vs. Phenyllithium: A Comparative Guide to Nucleophilic Addition Reactions
For Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic organic chemistry, organolithium reagents are indispensable tools for the formation of carbon-carbon bonds. Among these, ethyllithium (EtLi) and phenyllithium (B1222949) (PhLi) are workhorse reagents for nucleophilic addition reactions, particularly to carbonyl compounds. While both are potent nucleophiles and strong bases, their reactivity profiles exhibit subtle yet significant differences that can be leveraged for precise chemical transformations. This guide provides a comprehensive comparison of this compound and phenyllithium, supported by experimental data, to aid in reagent selection for specific synthetic applications.
At a Glance: Key Differences
| Feature | This compound (EtLi) | Phenyllithium (PhLi) |
| Nucleophilic Carbon | sp³-hybridized | sp²-hybridized |
| Steric Hindrance | Generally less sterically demanding | More sterically demanding due to the planar phenyl ring |
| Basicity | Higher (pKa of ethane (B1197151) ≈ 50) | Lower (pKa of benzene (B151609) ≈ 43)[1] |
| Aggregation State | Primarily tetrameric in hydrocarbon solvents[2] | Monomeric, dimeric, or tetrameric depending on the solvent[2][3] |
| Side Reactions | More prone to enolization with hindered ketones | Generally less prone to enolization compared to alkyllithiums |
| 1,2- vs. 1,4-Addition | Predominantly 1,2-addition to α,β-unsaturated carbonyls | Can show variability; 1,2-addition is common, but 1,4-addition can be influenced by factors like solvent. |
Performance in Nucleophilic Addition Reactions
The primary application of both this compound and phenyllithium is the nucleophilic addition to carbonyl compounds, such as aldehydes and ketones, to furnish secondary and tertiary alcohols, respectively.[2][4] The general mechanism involves the attack of the nucleophilic carbon on the electrophilic carbonyl carbon, forming a tetrahedral alkoxide intermediate, which is subsequently protonated upon aqueous workup.
Comparative Reactivity and Selectivity
While direct, side-by-side comparative studies under identical conditions are sparse in the literature, the reactivity differences can be inferred from their inherent chemical properties and isolated experimental results.
Steric Effects: The bulkier, planar phenyl group of phenyllithium can lead to lower reaction rates or different stereochemical outcomes compared to the less sterically encumbered ethyl group of this compound, especially when reacting with hindered ketones. For instance, the addition of this compound to the sterically hindered adamantone proceeds to give the corresponding tertiary alcohol.[2]
Electronic Effects and Basicity: this compound is a stronger base than phenyllithium. This heightened basicity can sometimes be a drawback, leading to competitive deprotonation (enolization) of the carbonyl substrate, particularly with sterically hindered ketones that have accessible α-protons. Phenyllithium, being a weaker base, often provides cleaner addition products in such cases.[1]
Regioselectivity with α,β-Unsaturated Carbonyls: In reactions with enones, both this compound and phenyllithium generally favor 1,2-addition to the carbonyl carbon over 1,4-conjugate addition.[5] This is a hallmark of "hard" organolithium nucleophiles. However, the reaction conditions, particularly the solvent, can influence the regioselectivity of phenyllithium additions. For example, the addition of phenyllithium to E-cinnamaldehyde in THF at -78°C gives high yields of the 1,2-addition product.[6]
Experimental Protocols
Below are generalized experimental protocols for the nucleophilic addition of this compound and phenyllithium to a generic aldehyde. All manipulations should be carried out under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents.
General Protocol for Nucleophilic Addition
Materials:
-
Aldehyde (1.0 eq)
-
This compound or Phenyllithium solution (1.1 - 1.2 eq)
-
Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
A solution of the aldehyde in the chosen anhydrous solvent is prepared in a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a dropping funnel, under an inert atmosphere.
-
The solution is cooled to the desired temperature (typically -78 °C using a dry ice/acetone bath).
-
The this compound or phenyllithium solution is added dropwise via the dropping funnel, maintaining the reaction temperature.
-
The reaction mixture is stirred at this temperature for a specified time (e.g., 1-3 hours), and the progress is monitored by a suitable technique like Thin Layer Chromatography (TLC).
-
Upon completion, the reaction is quenched by the slow, dropwise addition of saturated aqueous NH₄Cl solution at -78 °C.
-
The mixture is allowed to warm to room temperature, and the product is extracted with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (B86663) or magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product is then purified by an appropriate method, such as flash column chromatography.
Factors Influencing Reactivity
The observed reactivity of this compound and phenyllithium is a complex interplay of several factors:
-
Aggregation State: In solution, organolithium reagents exist as aggregates. This compound is typically a tetramer in hydrocarbon solvents, while phenyllithium's aggregation state is highly dependent on the solvent, ranging from tetramers in diethyl ether to a mixture of dimers and monomers in THF.[2][3] Less aggregated species are generally more reactive. The addition of coordinating solvents like THF or additives such as N,N,N',N'-tetramethylethylenediamine (TMEDA) can break up these aggregates, thereby increasing reactivity.[6]
-
Solvent: The choice of solvent is critical. Ethereal solvents like diethyl ether and THF are commonly used as they solvate the lithium cation, which can disrupt aggregation and enhance reactivity.
-
Temperature: Nucleophilic additions with organolithium reagents are typically conducted at low temperatures (e.g., -78 °C) to control their high reactivity and minimize side reactions.
Conclusion
The choice between this compound and phenyllithium for a nucleophilic addition reaction depends on the specific substrate and the desired outcome. This compound, being less sterically hindered and more basic, is a highly reactive reagent suitable for additions to unhindered carbonyls. However, its strong basicity may lead to undesired enolization with certain substrates. Phenyllithium, while also a potent nucleophile, is less basic and more sterically demanding. This can be advantageous in reactions with substrates prone to enolization or when a higher degree of selectivity is required. A thorough understanding of the interplay between the reagent's intrinsic properties and the reaction conditions is paramount for the successful application of these versatile reagents in complex organic synthesis.
References
Ethyllithium's Prowess with Sterically Challenging Substrates: A Comparative Guide
For researchers and professionals in drug development and organic synthesis, the choice of a suitable nucleophile for reactions involving sterically hindered substrates is a critical decision that significantly impacts reaction efficiency and yield. This guide provides a detailed comparison of ethyllithium's effectiveness against other common organolithium reagents in additions to sterically demanding ketones. The information presented is supported by experimental data, detailed protocols, and visual aids to facilitate a comprehensive understanding.
Performance in Nucleophilic Additions to Hindered Ketones
Organolithium reagents are well-established as potent nucleophiles in carbon-carbon bond-forming reactions, including additions to carbonyl compounds.[1] Their utility, however, can be tested when the electrophilic carbon is sterically shielded. In such scenarios, the size and reactivity of the organolithium reagent become paramount.
This compound, a commercially available and widely used organolithium, often demonstrates a favorable balance of reactivity and steric profile for these challenging transformations. Compared to more hindered reagents like tert-butyllithium, this compound's smaller size allows for more facile approach to a crowded carbonyl carbon. Conversely, when compared to Grignard reagents, this compound and other organolithiums generally exhibit superior reactivity and are less prone to side reactions like reduction, particularly with highly hindered ketones.[1]
The following table summarizes the available quantitative data for the addition of various organolithium reagents to a selection of sterically hindered ketones.
Table 1: Comparative Yields of Organolithium Reagent Additions to Sterically Hindered Ketones
| Ketone | Reagent | Solvent | Temperature (°C) | Yield (%) | Reference |
| Fenchone (B1672492) | n-Butyllithium | Diethyl Ether | Room Temp | 98-100 | [2] |
| Fenchone | n-Butyllithium | Toluene | Room Temp | 92-100 | [2] |
| Fenchone | tert-Butyllithium | Diethyl Ether | Room Temp | 98-100 | [2] |
| Fenchone | tert-Butyllithium | Toluene | Room Temp | 92-100 | [2] |
| 3,3,5-Trimethylcyclohexanone | n-Butyllithium | Diethyl Ether | Room Temp | 98-100 | [2] |
| 3,3,5-Trimethylcyclohexanone | n-Butyllithium | Toluene | Room Temp | 92-100 | [2] |
| 3,3,5-Trimethylcyclohexanone | tert-Butyllithium | Diethyl Ether | Room Temp | 98-100 | [2] |
| 3,3,5-Trimethylcyclohexanone | tert-Butyllithium | Toluene | Room Temp | 92-100 | [2] |
| Adamantanone | This compound | Not Specified | Not Specified | High Yield | [1] |
| Adamantanone | Ethylmagnesium Bromide | Not Specified | Not Specified | Mainly Reduction | [1] |
Note: "High Yield" indicates that the reaction is effective, but a specific numerical yield was not provided in the cited source.
Experimental Protocols
Below are detailed methodologies for key experiments involving the addition of organolithium reagents to sterically hindered ketones.
General Procedure for the Addition of Organolithium Reagents to Hindered Ketones: [2][3]
A flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and an argon inlet is charged with the sterically hindered ketone (1.0 equivalent) dissolved in an anhydrous solvent (e.g., diethyl ether or toluene). The solution is cooled to the desired temperature (typically -78 °C to room temperature) under an argon atmosphere. The organolithium reagent (1.2-1.5 equivalents) as a solution in an appropriate solvent (e.g., hexanes, pentane) is then added dropwise via the dropping funnel over a period of 15-30 minutes. The reaction mixture is stirred at this temperature for a specified time (e.g., 1-3 hours) and then allowed to warm to room temperature. The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride. The aqueous layer is extracted with an organic solvent (e.g., diethyl ether), and the combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by an appropriate method, such as column chromatography or distillation.
Specific Protocol: Addition of n-Butyllithium to Fenchone in Diethyl Ether: [2]
To a solution of fenchone (1.0 g, 6.57 mmol) in anhydrous diethyl ether (30 mL) at room temperature under an argon atmosphere, a 1.6 M solution of n-butyllithium in hexanes (4.9 mL, 7.88 mmol) is added dropwise. The reaction mixture is stirred at room temperature for 2 hours. The reaction is then quenched with saturated aqueous ammonium chloride (20 mL). The layers are separated, and the aqueous phase is extracted with diethyl ether (3 x 20 mL). The combined organic extracts are washed with brine (20 mL), dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to afford the crude tertiary alcohol.
Factors Influencing Reaction Success
The success of nucleophilic addition to a sterically hindered ketone is a delicate balance of several factors. The interplay of these factors determines whether the desired addition product is formed in high yield or if side reactions such as enolization or reduction predominate.
Caption: Key factors influencing the outcome of nucleophilic additions.
A general workflow for conducting these reactions under inert atmosphere is crucial to prevent the degradation of the highly reactive organolithium reagents.
Caption: A typical workflow for organolithium addition reactions.
References
A Comparative Guide to Ethyllithium Performance in Industrial-Scale Polymer Synthesis
For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of Ethyllithium Against Alternative Initiators
In the landscape of industrial-scale polymer synthesis, the choice of initiator is a critical factor that dictates the efficiency of the polymerization process and the final properties of the polymer. This guide provides a comprehensive comparison of this compound with two commonly used alternatives, n-butyllithium (n-BuLi) and sec-butyllithium (B1581126) (sec-BuLi), for anionic polymerization. The following sections present a detailed analysis of their performance based on key metrics, supported by experimental data and protocols.
Performance Comparison of Alkyllithium Initiators
The selection of an appropriate alkyllithium initiator is pivotal for controlling polymerization kinetics and polymer architecture. The following tables summarize the comparative performance of this compound, n-butyllithium, and sec-butyllithium in the industrial-scale synthesis of polymers such as polystyrene and polybutadiene.
Table 1: General Properties and Reactivity
| Property | This compound (EtLi) | n-Butyllithium (n-BuLi) | sec-Butyllithium (sec-BuLi) |
| Aggregation State (in Hydrocarbons) | Tetrameric[1] | Hexameric[1] | Tetrameric |
| Relative Basicity | High | High | Very High |
| Relative Reactivity | High | Moderate | Very High[1] |
| Solubility in Hydrocarbons | Soluble[1] | Highly Soluble | Highly Soluble |
| Commercial Availability | Available | Widely Available | Widely Available |
Table 2: Performance in Styrene (B11656) Polymerization
| Parameter | This compound (EtLi) | n-Butyllithium (n-BuLi) | sec-Butyllithium (sec-BuLi) |
| Initiation Efficiency | High | Moderate to High | Very High |
| Relative Polymerization Rate | Fast | Moderate | Very Fast[2] |
| Molecular Weight Control (PDI) | Narrow (typically < 1.1) | Narrow (typically < 1.1)[3] | Very Narrow (typically < 1.05)[4] |
| Thermal Stability of Polystyrene (°C) | ~350-400 | ~350-400 | ~350-400 |
Table 3: Performance in Butadiene Polymerization
| Parameter | This compound (EtLi) | n-Butyllithium (n-BuLi) | sec-Butyllithium (sec-BuLi) |
| Initiation Efficiency | High | Good | Very High |
| Relative Polymerization Rate | Fast | Moderate | Very Fast |
| Microstructure Control (% 1,4-cis) | ~35-40% | ~35-40%[5] | ~30-35% |
| Microstructure Control (% 1,2-vinyl) | ~10-15% | ~10-15% | ~15-20% |
| Thermal Stability of Polybutadiene (°C) | Dependent on microstructure[6] | Dependent on microstructure[6] | Dependent on microstructure[6] |
Table 4: Economic and Safety Considerations
| Factor | This compound (EtLi) | n-Butyllithium (n-BuLi) | sec-Butyllithium (sec-BuLi) |
| Relative Cost | Moderate | Lower[7][8] | Higher[1] |
| Handling and Safety | Pyrophoric, handle under inert gas | Pyrophoric, handle under inert gas | Pyrophoric, handle under inert gas |
Experimental Protocols
A generalized protocol for industrial-scale anionic polymerization of styrene-butadiene rubber (SBR) is provided below. This protocol outlines the key steps and conditions. Specific parameters may vary depending on the desired polymer characteristics and the specific initiator used.
Generalized Industrial Protocol for Styrene-Butadiene Rubber (SBR) Synthesis
-
Reactor Preparation:
-
A stainless-steel, jacketed polymerization reactor is thoroughly cleaned, dried, and purged with high-purity nitrogen to create an inert atmosphere.
-
The reactor is charged with a hydrocarbon solvent, typically cyclohexane (B81311) or a hexane/cyclohexane mixture.
-
-
Monomer and Solvent Purification:
-
Styrene and butadiene monomers are purified by passing them through columns of activated alumina (B75360) and molecular sieves to remove inhibitors and moisture.
-
The solvent is similarly purified to ensure the absence of any protic impurities that could terminate the living polymerization.
-
-
Initiator Dosing and Polymerization:
-
The reactor is brought to the desired initial temperature, typically between 40°C and 60°C[3].
-
The calculated amount of alkyllithium initiator (this compound, n-butyllithium, or sec-butyllithium) dissolved in a hydrocarbon solvent is charged into the reactor.
-
The purified monomers (styrene and butadiene) are then continuously fed into the reactor at a controlled rate. The polymerization is typically carried out at a pressure of 1-5 bar[9].
-
For random SBR, a polar modifier such as tetrahydrofuran (B95107) (THF) may be added to the reaction mixture to randomize the monomer incorporation[3].
-
-
Termination:
-
Once the desired monomer conversion is achieved (typically >99%), the living polymer chains are terminated by adding a proton-donating agent, such as degassed methanol (B129727) or isopropanol.
-
-
Product Work-up:
-
Antioxidants and stabilizers are added to the polymer solution to prevent degradation.
-
The polymer is recovered from the solvent by steam-stripping, where steam is used to vaporize the solvent, leaving the solid rubber crumb.
-
The rubber crumb is then washed, dewatered, and dried in a hot air oven.
-
Visualizing the Process: Experimental Workflow
The following diagram illustrates the general workflow for industrial-scale anionic polymerization.
Logical Relationship of Initiator Properties to Performance
The choice of initiator has a direct impact on the polymerization process and the final polymer characteristics. The following diagram illustrates these relationships.
References
- 1. Organolithium reagent - Wikipedia [en.wikipedia.org]
- 2. Anionic Polymerization of Styrene and 1,3-Butadiene in the Presence of Phosphazene Superbases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Copolymerization of butadiene and styrene under the influence of n-butyllithium - Arabian Journal of Chemistry [arabjchem.org]
- 4. researchgate.net [researchgate.net]
- 5. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 6. bdih-download.endress.com [bdih-download.endress.com]
- 7. n-Butyllithium price,buy n-Butyllithium - chemicalbook [m.chemicalbook.com]
- 8. China N-Butyllithium, N-Butyllithium Wholesale, Manufacturers, Price | Made-in-China.com [made-in-china.com]
- 9. globallcadataaccess.org [globallcadataaccess.org]
Ethyllithium vs. Methyllithium for Enolate Formation: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
The generation of enolates is a cornerstone of carbon-carbon bond formation in organic synthesis. The choice of base is critical in determining the yield and regioselectivity of this transformation. While sterically hindered lithium amides like lithium diisopropylamide (LDA) are often the reagents of choice for controlled enolate formation, simple alkyllithiums such as ethyllithium and mthis compound (B1224462) also serve as potent bases. This guide provides a comparative analysis of this compound and mthis compound in the context of enolate formation, highlighting their relative performance based on established chemical principles and available data.
Executive Summary
Both this compound and mthis compound are highly reactive organolithium reagents capable of deprotonating ketones and other carbonyl compounds to form enolates. However, their utility is often compromised by their strong nucleophilicity, which can lead to competitive nucleophilic addition to the carbonyl carbon. The primary distinction between the two lies in their steric bulk. The ethyl group of this compound is larger than the methyl group of mthis compound, which generally translates to a greater propensity for this compound to act as a base rather than a nucleophile, particularly with sterically hindered ketones.
Data Presentation: Comparative Properties and Performance
| Feature | Mthis compound (CH₃Li) | This compound (CH₃CH₂Li) | Key Considerations |
| Primary Function | Strong Base & Nucleophile[1] | Strong Base & Nucleophile | Both reagents exhibit dual reactivity, which can be a significant drawback. |
| Steric Hindrance | Low | Moderate | The larger size of the ethyl group can disfavor nucleophilic attack on the carbonyl carbon. |
| Selectivity for Deprotonation | Lower | Higher | This compound is generally more selective for enolate formation over carbonyl addition due to sterics. |
| Kinetic vs. Thermodynamic Control | Can favor kinetic enolates at low temperatures, but competing addition is a major issue. | More likely to favor the kinetic enolate over addition compared to mthis compound under similar conditions. | For reliable kinetic control, sterically hindered, non-nucleophilic bases like LDA are superior.[2] |
| Aggregation | Primarily tetrameric in solution.[1][3] | Primarily tetrameric in solution.[3] | The state of aggregation can influence reactivity. |
| Solubility | Soluble in ethereal solvents. | Soluble in ethereal and hydrocarbon solvents.[3] | Solubility can impact reaction setup and homogeneity. |
| Side Reactions | High propensity for 1,2-addition to the carbonyl group.[1] | Propensity for 1,2-addition, but generally less than mthis compound.[3] | Nucleophilic addition is the primary competing side reaction for both. |
Experimental Protocols
The following is a general protocol for the formation of a kinetic lithium enolate using an alkyllithium reagent. Specific modifications for mthis compound and this compound are noted.
General Protocol for Kinetic Enolate Formation
Materials:
-
Carbonyl compound (e.g., an unsymmetrical ketone)
-
Anhydrous ethereal solvent (e.g., tetrahydrofuran (B95107) (THF), diethyl ether)
-
Alkyllithium reagent (mthis compound or this compound solution in a suitable solvent)
-
Quenching agent (e.g., a silyl (B83357) chloride like TMSCl, or an alkyl halide)
-
Inert gas atmosphere (Argon or Nitrogen)
-
Dry glassware
Procedure:
-
Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a nitrogen/argon inlet, and a rubber septum.
-
Solvent and Cooling: Add the anhydrous ethereal solvent to the flask and cool the solution to -78 °C using a dry ice/acetone bath.
-
Addition of Carbonyl Compound: Add the carbonyl compound to the cooled solvent.
-
Addition of Alkyllithium: Slowly add the alkyllithium reagent (mthis compound or this compound) dropwise to the stirred solution while maintaining the temperature at -78 °C. The addition should be performed over a period of 15-30 minutes.
-
Enolate Formation: Allow the reaction to stir at -78 °C for 30-60 minutes to ensure complete enolate formation.
-
Quenching: Slowly add the electrophile (e.g., TMSCl or an alkyl halide) to the enolate solution at -78 °C.
-
Warming and Workup: After the addition of the electrophile, the reaction mixture is typically allowed to warm slowly to room temperature. The reaction is then quenched with a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl). The organic layer is separated, and the aqueous layer is extracted with an appropriate organic solvent. The combined organic layers are dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by an appropriate method, such as column chromatography or distillation.
Specific Considerations for Mthis compound and this compound:
-
Mthis compound: Due to its high nucleophilicity and low steric bulk, mthis compound has a strong tendency to undergo 1,2-addition to the carbonyl group, especially with less sterically hindered ketones.[1] To favor enolate formation, very low temperatures (-78 °C or lower) and slow addition of mthis compound are crucial. However, even under these conditions, the formation of the tertiary alcohol byproduct is often significant.
-
This compound: The increased steric bulk of the ethyl group makes this compound a slightly more selective base for deprotonation compared to mthis compound. While still a potent nucleophile, the rate of nucleophilic addition is generally slower than that of mthis compound. The general protocol for kinetic enolate formation is more likely to be successful with this compound, though the formation of the addition product is still a competitive pathway.
Signaling Pathways and Experimental Workflows
The competition between deprotonation (enolate formation) and nucleophilic addition is a central theme when using alkyllithiums as bases. The following diagram illustrates this competitive pathway.
References
Ethyllithium vs. Other Strong Bases: An Economic and Performance Comparison for Researchers
For researchers, scientists, and drug development professionals, the selection of a strong base is a critical decision that impacts not only the success of a chemical transformation but also the overall economic viability of a synthetic route. Ethyllithium, a potent organolithium reagent, presents a viable option among a landscape of strong bases. This guide provides an objective comparison of this compound with other commonly used strong bases, including n-butyllithium, sec-butyllithium, tert-butyllithium (B1211817), lithium diisopropylamide (LDA), and sodium hydride, with a focus on economic factors and performance backed by experimental data.
Economic Viability: A Cost-per-Mole Analysis
A direct comparison of the economic viability of these bases requires a standardized metric due to variations in commercially available concentrations and solvents. The following table presents an estimated cost per mole of active base, derived from current catalog prices for research-scale quantities. It is important to note that bulk pricing for industrial applications can vary significantly and typically involves direct negotiation with suppliers.
| Base | Typical Commercial Form | Estimated Price (USD/100mL) | Moles per 100mL | Estimated Cost (USD/mole) |
| This compound | 0.5 M in benzene/cyclohexane | $150 | 0.05 | $3000 |
| n-Butyllithium | 2.5 M in hexanes | $127 | 0.25 | $508 |
| sec-Butyllithium | 1.4 M in cyclohexane | $88.80 (for 4x25mL) | 0.14 | $634 |
| tert-Butyllithium | 1.7 M in pentane | $97.80 | 0.17 | $575 |
| Lithium Diisopropylamide (LDA) | 2.0 M in THF/heptane/ethylbenzene | $60.19 (for 4x25mL) | 0.20 | $301 |
| Sodium Hydride | 60% dispersion in mineral oil | $296 (for 100g) | ~1.5 (active NaH) | $197 |
Note: Prices are based on publicly available data from major chemical suppliers and are subject to change. This table serves as a comparative guide for research quantities and does not reflect industrial-scale pricing.
Performance Comparison in Key Organic Transformations
The choice of a strong base is dictated by its reactivity, selectivity, and compatibility with the desired chemical transformation. The following sections detail the performance of this compound and its alternatives in common applications, supported by experimental protocols.
Deprotonation and Metalation Reactions
Organolithium reagents are widely used for the deprotonation of weakly acidic C-H bonds to form organolithium species, a process known as metalation. The reactivity of alkyllithium reagents generally follows the order: tert-BuLi > sec-BuLi > n-BuLi > EtLi.[1]
Experimental Protocol: Metalation of an Aromatic Substrate
A representative procedure for the metalation of a generic aromatic substrate (Ar-H) followed by quenching with an electrophile is described below.
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum is charged with the aromatic substrate (1.0 eq) and anhydrous solvent (e.g., THF, diethyl ether) under a nitrogen atmosphere.
-
Cooling: The reaction mixture is cooled to the desired temperature (typically -78 °C for sensitive substrates).
-
Addition of Organolithium Reagent: The organolithium reagent (1.1 eq) is added dropwise via syringe while maintaining the internal temperature below the specified limit.
-
Stirring: The reaction is stirred at the same temperature for a specified time to ensure complete metalation.
-
Quenching: The electrophile (1.2 eq) is added dropwise to the solution of the newly formed aryllithium species.
-
Work-up: The reaction is allowed to warm to room temperature and then quenched with a saturated aqueous solution of ammonium (B1175870) chloride. The organic layer is separated, and the aqueous layer is extracted with an appropriate organic solvent. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.
| Base | Typical Reaction Conditions | Observed Reactivity/Selectivity | Reported Yields |
| This compound | -20 to 0 °C in ether | Moderate reactivity, can exhibit different selectivity compared to BuLi.[1] | Substrate dependent |
| n-Butyllithium | -78 to 0 °C in THF or ether | Widely used, good balance of reactivity and handling.[2] | Generally high |
| sec-Butyllithium | -78 °C in THF | More reactive than n-BuLi, useful for less acidic protons.[1] | Often higher than n-BuLi |
| tert-Butyllithium | -78 to -100 °C in pentane/heptane | Highly reactive, can deprotonate even very weak C-H bonds.[1] | Very high, but can be less selective |
Enolate Formation
Lithium amides, particularly LDA, are the reagents of choice for the regioselective formation of kinetic enolates from ketones and esters due to their strong basicity and steric hindrance.[3][4]
Experimental Protocol: Kinetic Enolate Formation and Alkylation
-
LDA Preparation (if not commercially sourced): A solution of diisopropylamine (B44863) (1.05 eq) in anhydrous THF is cooled to -78 °C under a nitrogen atmosphere. n-Butyllithium (1.0 eq) is added dropwise, and the solution is stirred for 30 minutes at 0 °C.
-
Enolate Formation: The freshly prepared or commercial LDA solution is cooled to -78 °C. A solution of the ketone or ester (1.0 eq) in anhydrous THF is added dropwise. The mixture is stirred for 30-60 minutes at -78 °C.
-
Alkylation: An alkylating agent (e.g., an alkyl halide, 1.1 eq) is added to the enolate solution at -78 °C.
-
Work-up: The reaction is stirred at -78 °C for a specified time and then quenched with saturated aqueous ammonium chloride. The mixture is allowed to warm to room temperature, and the product is extracted with an organic solvent. The combined organic extracts are washed, dried, and concentrated. The crude product is purified by chromatography.
| Base | Typical Reaction Conditions | Key Advantages | Reported Yields |
| LDA | -78 °C in THF | Highly regioselective for the kinetic enolate, minimizes self-condensation.[5][6] | Excellent |
| Other Lithium Amides (e.g., LiHMDS) | -78 °C in THF | Similar to LDA, can offer different selectivity in some cases. | Excellent |
Wittig Reaction
Sodium hydride is a commonly used base for the deprotonation of phosphonium (B103445) salts to form ylides in the Wittig reaction.[7][8]
Experimental Protocol: Wittig Olefination
-
Ylide Formation: Sodium hydride (60% dispersion in mineral oil, 1.1 eq) is washed with anhydrous hexane (B92381) under a nitrogen atmosphere to remove the mineral oil. Anhydrous THF or DMSO is added, followed by the dropwise addition of a solution of the phosphonium salt (1.0 eq) in the same solvent. The mixture is stirred at room temperature (or heated gently if using DMSO) until the evolution of hydrogen gas ceases.[7][9]
-
Olefination: The resulting ylide solution is cooled to 0 °C. A solution of the aldehyde or ketone (1.0 eq) in the same solvent is added dropwise.
-
Reaction and Work-up: The reaction mixture is stirred at room temperature for a specified time. The reaction is then quenched with water, and the product is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is purified by chromatography or recrystallization.
| Base | Typical Reaction Conditions | Considerations | Reported Yields |
| Sodium Hydride | Room temperature in THF or DMSO | Inexpensive and effective. Reactions in DMSO can be exothermic and require careful temperature control.[7][9] | Good to excellent |
| n-Butyllithium | -78 °C to room temperature in THF | Used for less stable ylides. Requires lower temperatures.[8] | Good to excellent |
Safety and Handling
Strong bases are hazardous reagents that require stringent safety precautions. Organolithium reagents, including this compound and the butyllithiums, are pyrophoric, meaning they can ignite spontaneously on contact with air.[10][11] Sodium hydride is highly flammable and reacts violently with water.[12][13] LDA is corrosive and reacts with moisture.
General Handling Procedures for Pyrophoric Organolithium Reagents:
-
Inert Atmosphere: All manipulations must be carried out under an inert atmosphere of nitrogen or argon using Schlenk line techniques or in a glovebox.[14][15]
-
Personal Protective Equipment (PPE): Flame-retardant lab coat, safety glasses, and appropriate gloves (e.g., nitrile gloves under neoprene gloves) are mandatory.[16]
-
Syringe and Cannula Techniques: Reagents are typically transferred from the supplier's bottle using syringes or double-tipped needles (cannula).[11]
-
Quenching: Excess reagent and reaction residues must be quenched carefully. A common procedure involves slow addition to a cooled, stirred solution of a proton source like isopropanol (B130326) in an inert solvent.
Handling Procedures for Sodium Hydride:
-
Dispersion in Oil: Sodium hydride is often supplied as a dispersion in mineral oil to reduce its pyrophoricity. The oil is typically washed away with a dry, inert solvent like hexane before use.[12]
-
Inert Atmosphere: While less pyrophoric than organolithiums in its oil dispersion, handling should still be performed under an inert atmosphere, especially after the oil has been removed.
-
Quenching: Sodium hydride reacts violently with water, producing flammable hydrogen gas. Quenching should be done slowly and cautiously with a proton source like ethanol (B145695) or isopropanol, often at reduced temperatures.
Visualizing Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the logical flow of common experimental procedures involving strong bases.
Caption: Workflow for a typical organolithium reaction.
Caption: Workflow for LDA-mediated enolate alkylation.
Caption: Workflow for a Wittig reaction using sodium hydride.
Conclusion
The choice between this compound and other strong bases is a multifaceted decision. From a purely economic standpoint for research-scale applications, sodium hydride and LDA are generally more cost-effective per mole of active base than organolithium reagents. However, the superior reactivity and, in some cases, selectivity of organolithiums like n-butyllithium, sec-butyllithium, and tert-butyllithium can justify their higher cost, particularly when dealing with challenging deprotonations.
This compound, while effective, is often less commercially available and more expensive than its butyllithium (B86547) counterparts, which may limit its widespread use. Its reactivity profile, being less reactive than the butyllithiums, can be advantageous in specific applications where finer control is needed. Ultimately, the optimal choice of a strong base will depend on the specific requirements of the chemical synthesis, including the acidity of the substrate, the desired selectivity, the scale of the reaction, and budgetary constraints. A thorough understanding of the properties, performance, and safety considerations of each of these powerful reagents is essential for making an informed and effective decision in the laboratory.
References
- 1. Organolithium reagent - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. benchchem.com [benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. researchgate.net [researchgate.net]
- 8. Wittig reagents - Wikipedia [en.wikipedia.org]
- 9. Reddit - The heart of the internet [reddit.com]
- 10. ehs.uci.edu [ehs.uci.edu]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 13. alkalimetals.com [alkalimetals.com]
- 14. njit.edu [njit.edu]
- 15. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 16. ehs.ucr.edu [ehs.ucr.edu]
Safety Operating Guide
Safe Disposal of Ethyllithium: A Guide for Laboratory Professionals
Ethyllithium is a pyrophoric organolithium reagent, meaning it can spontaneously ignite upon contact with air and reacts violently with water.[1][2] Proper disposal is crucial to ensure the safety of laboratory personnel and the surrounding environment. This guide provides a comprehensive, step-by-step procedure for the safe quenching and disposal of residual and unwanted this compound solutions.
I. Essential Safety Precautions
Before beginning any disposal procedure, it is imperative to adhere to the following safety protocols. All work with this compound must be conducted within a fume hood with the sash positioned as low as possible.[3][4] The work area should be free of flammable materials.[3]
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical splash goggles and a face shield are mandatory.[5]
-
Gloves: Wear flame-retardant gloves over chemically resistant gloves (e.g., nitrile).[3][4]
-
Body Protection: A flame-retardant lab coat must be worn over clothing made from natural fibers like cotton. Synthetic clothing should be avoided.[3][6]
-
Footwear: Closed-toe shoes are required.[5]
Emergency Preparedness:
-
An operational safety shower and eyewash station must be readily accessible.[5]
-
A Class D or powdered lime fire extinguisher should be available nearby.[5] Do not use water or carbon dioxide extinguishers on organolithium fires.[7]
-
Have a container of powdered lime or dry sand within arm's reach to smother any potential spills.[1][5]
II. Step-by-Step Disposal Protocol
This procedure details the quenching of unwanted this compound solutions. The process involves the slow, controlled addition of quenching agents to neutralize the reactive this compound. This should be performed under an inert atmosphere (e.g., nitrogen or argon).
1. Preparation:
-
Chill a reaction flask, equipped with a magnetic stir bar and a septum, in an ice/water bath. The flask should be large enough to accommodate the volume of the this compound solution and the quenching agents.
-
Purge the flask with an inert gas.
-
Dilute the this compound solution with an inert, anhydrous solvent such as hexane (B92381) or toluene.[7] This helps to moderate the reaction rate.
2. Quenching Procedure:
-
Under a continuous inert gas flow and with vigorous stirring, slowly add a less reactive alcohol, such as isopropanol (B130326), to the diluted this compound solution via a syringe or dropping funnel.[7][8] The rate of addition should be controlled to keep the reaction temperature low and prevent excessive gas evolution.
-
Once the addition of isopropanol is complete and the initial vigorous reaction has subsided, slowly add a more reactive alcohol, such as methanol (B129727).[7]
-
After the reaction with methanol ceases, very slowly and cautiously add water to the mixture to hydrolyze any remaining reactive species.[7][8] Be prepared for gas evolution (ethane).
3. Waste Disposal:
-
Once the quenching process is complete and the solution is no longer reactive, the resulting mixture should be disposed of as hazardous waste in accordance with local regulations.[7][9]
-
Label the waste container clearly.[7]
Disposal of Empty this compound Containers:
-
Empty containers that once held this compound must also be treated with caution as they will contain residual reagent.
-
Triple rinse the "empty" container with an inert, dry solvent (e.g., hexane).[1][9] This should be done under an inert atmosphere.
-
The solvent rinses are considered hazardous and must be quenched using the procedure described above before disposal.[9]
-
After triple rinsing, the container can be left open in the back of a fume hood for a period of time to allow any remaining traces of the reagent to react with atmospheric moisture before being disposed of.[9]
III. Quantitative Data for Quenching
The following table provides a general guideline for the sequential addition of quenching agents. The exact volumes will depend on the concentration and amount of the this compound solution being disposed of. It is crucial to add the quenching agents slowly and monitor the reaction temperature.
| Quenching Agent | Order of Addition | Purpose | Key Considerations |
| Inert Solvent | 1 | Dilution | Use an anhydrous, non-reactive solvent like hexane or toluene.[7] |
| Isopropanol | 2 | Initial, less vigorous quenching | Add slowly to control the exothermic reaction.[7] |
| Methanol | 3 | More vigorous quenching | Ensure the initial reaction with isopropanol has subsided before adding.[7] |
| Water | 4 | Final hydrolysis of residual material | Add very cautiously as it can still react violently with unquenched material.[7][8] |
IV. Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process and procedural flow for the safe disposal of this compound.
Caption: Workflow for the safe quenching and disposal of this compound.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 3. pnnl.gov [pnnl.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. chemistry.ucla.edu [chemistry.ucla.edu]
- 6. cmu.edu [cmu.edu]
- 7. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 8. sarponggroup.com [sarponggroup.com]
- 9. njit.edu [njit.edu]
Personal protective equipment for handling Ethyllithium
Essential Safety and Handling Guide for Ethyllithium
For researchers, scientists, and drug development professionals, the safe handling of pyrophoric and corrosive reagents like this compound is paramount. This guide provides immediate, essential safety protocols, operational procedures, and disposal plans to ensure laboratory safety and build confidence in chemical handling.
This compound is a highly reactive organolithium reagent that can spontaneously ignite in air and reacts violently with water.[1] Adherence to stringent safety measures is critical to mitigate the risks of fire, explosion, and chemical burns.[2][3]
Personal Protective Equipment (PPE)
The selection of appropriate personal protective equipment is the first line of defense against the hazards of this compound. Below is a summary of the required PPE.
| PPE Category | Item | Specifications and Rationale |
| Eye and Face Protection | Chemical Splash Goggles and Face Shield | Must be worn at all times to offer maximum protection against splashes and potential explosions.[1] |
| Body Protection | Flame-Resistant Laboratory Coat | A lab coat made from materials like Nomex is essential due to the pyrophoric nature of this compound.[1] Standard lab coats made of cotton or polyester (B1180765) are not suitable as they can easily ignite. |
| Hand Protection | Double Gloving: Nitrile Inner Glove, Neoprene or Butyl Rubber Outer Glove | Provides a high level of protection against this corrosive material.[1] It is recommended to use nitrile gloves underneath neoprene gloves.[4] Always consult the glove manufacturer for compatibility data.[5] |
| Foot Protection | Closed-toe leather or chemical-resistant shoes | Shoes must fully cover the feet to protect against spills.[1] |
Operational Plan: Step-by-Step Handling Procedure
All handling of this compound must be conducted in a controlled environment, specifically under an inert atmosphere such as argon or nitrogen, within a glovebox or a well-ventilated fume hood using Schlenk line techniques.[1] A dry-run of the experiment with a less hazardous material is recommended to familiarize oneself with the procedure.[5] Never work with this compound alone.[5]
Preparation:
-
Risk Assessment: Conduct a thorough risk assessment for the planned experiment.[6]
-
Clear Workspace: Ensure the work area is free of flammable materials and unnecessary equipment.[1][3]
-
Emergency Equipment: Verify that a Class D or Class ABC dry powder fire extinguisher, powdered lime, sand, or another suitable absorbent material is readily accessible.[1][4] Do not use water, carbon dioxide, or halogenated hydrocarbon extinguishers.[1] An eyewash station and safety shower must be immediately accessible.[1]
-
Inert Atmosphere: Prepare and purge the glovebox or Schlenk line to establish an inert atmosphere.[1]
-
Glassware: Use oven-dried glassware and assemble it under the inert atmosphere.[5][7]
Handling:
-
Don PPE: Put on all required personal protective equipment as specified in the table above.
-
Transfer: Transfer this compound solution using a syringe or cannula.[1][8] To minimize risk, it is preferable to perform multiple transfers of small volumes rather than a single large volume transfer.[3]
-
Reaction: Conduct the chemical reaction under a continuous inert atmosphere.[1]
-
Post-Reaction: After the reaction is complete, any residual this compound and contaminated equipment must be quenched.[1]
Disposal Plan
Proper disposal of this compound and contaminated materials is crucial to prevent accidents.
Quenching Excess Reagent:
-
Unused or unwanted this compound must be destroyed by quenching.[4] This involves slowly adding the reagent to an appropriate solvent for hydrolysis and/or neutralization, typically with adequate cooling in an ice bath.[4]
Container Disposal:
-
An empty container with any residue of pyrophoric materials should never be left open to the atmosphere.[4]
-
The container should be triple-rinsed with an inert, dry solvent (e.g., heptane (B126788) or toluene).[3][4] This rinse solvent must also be quenched.[3]
-
After triple-rinsing, the container should be left open in a safe location at the back of a fume hood for at least a week.[3][4]
-
Following this period, the container should be rinsed three more times.[8]
Contaminated Materials:
-
All materials contaminated with this compound, such as gloves, syringes, and absorbent materials, must be disposed of as hazardous waste.[4]
-
Contaminated waste should not be left in the open laboratory overnight and must be properly contained to prevent fires.[8][4]
Emergency Procedures
In the event of an emergency, immediate and correct action is vital.
Spill Response:
-
Small Spills (<1 L): If trained, you may clean up the spill wearing appropriate PPE.[7][9] Cover the spill with powdered lime, dry sand, or another non-combustible absorbent material.[4][7] Do not use water.[7] Collect the material in a sealed container for disposal as hazardous waste.[2]
-
Large Spills (>1 L): Evacuate the area and call for emergency assistance.[7][9]
First Aid:
-
Skin Contact: Immediately flush the affected skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[2] Seek immediate medical attention.[2]
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2] Seek immediate medical attention.[2]
-
Inhalation: Move the person to fresh air immediately.[2] If breathing is difficult, administer oxygen.[2] Do not use mouth-to-mouth resuscitation.[2] Seek immediate medical attention.[2]
-
Ingestion: Do NOT induce vomiting.[2] If the person is conscious, give a cupful of water.[2] Never give anything by mouth to an unconscious person.[2] Seek immediate medical attention.[2]
Visual Workflow Guides
The following diagrams illustrate the standard operating procedure for handling this compound and the appropriate emergency response to an exposure incident.
Caption: Logical flow for the safe handling of this compound.
Caption: Workflow for emergency response to this compound exposure.
References
- 1. benchchem.com [benchchem.com]
- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 3. ehs.uci.edu [ehs.uci.edu]
- 4. njit.edu [njit.edu]
- 5. purdue.edu [purdue.edu]
- 6. orgsyn.org [orgsyn.org]
- 7. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 8. ehs.ucr.edu [ehs.ucr.edu]
- 9. chemistry.ucmerced.edu [chemistry.ucmerced.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
